molecular formula C12H8O4 B1666803 Bergapten CAS No. 484-20-8

Bergapten

Número de catálogo: B1666803
Número CAS: 484-20-8
Peso molecular: 216.19 g/mol
Clave InChI: BGEBZHIAGXMEMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxypsoralen with ultraviolet A therapy can cause cancer according to an independent committee of scientific and health experts.
Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992)
5-methoxypsoralen is a 5-methoxyfurocoumarin that is psoralen substituted by a methoxy group at position 5. It has a role as a hepatoprotective agent and a plant metabolite. It is a member of psoralens, a 5-methoxyfurocoumarin and an organic heterotricyclic compound. It is functionally related to a psoralen.
Bergapten is under investigation in clinical trial NCT00533195 (Comparison of UVA1 Phototherapy Versus Photochemotherapy for Patients With Severe Generalized Atopic Dermatitis).
This compound has been reported in Caragana frutex, Angelica gigas, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psoriasis and has 1 investigational indication.
A linear furanocoumarin that has phototoxic and anti-inflammatory properties, with effects similar to METHOXSALEN. It is used in PUVA THERAPY for the treatment of PSORIASIS.

Propiedades

IUPAC Name

4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEBZHIAGXMEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Record name 5-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025560
Record name 5-Methoxypsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid
Record name 5-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methoxypsoralen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3339
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bergapten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60
Record name 5-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer.
Record name 5-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol

CAS No.

484-20-8
Record name 5-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxypsoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergapten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bergapten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bergapten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxypsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERGAPTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FVK84C92X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bergapten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C
Record name 5-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bergapten
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bergapten: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin, a class of organic compounds produced by a variety of plants.[1][2] It is of significant interest to the pharmaceutical and scientific communities due to its potent photosensitizing properties and a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and the experimental protocols used for its study.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with the highest concentrations typically found in the families Apiaceae (carrot family) and Rutaceae (citrus family).[1][5] It is also present in species within the Moraceae (fig family) and Fabaceae (legume family).[5] The biosynthesis and accumulation of this compound can be influenced by developmental stage, seasonality, and exposure to elicitors like UV radiation or pathogens, as it often functions as a phytoalexin in plant defense.[6]

The compound is a major constituent of bergamot essential oil, extracted from the peel of the bergamot orange (Citrus bergamia).[1][7] this compound has also been isolated from numerous other plants, including figs (Ficus carica), parsnips (Pastinaca sativa), celery (Apium graveolens), and various Heracleum species.[1][3][7]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartThis compound ConcentrationReference
Heracleum sosnowskyiLeaves3.14 mg/g[8]
Heracleum sosnowskyiFruit Coats5.0 - 7.1 mg/g[8]
Heracleum sosnowskyiSeeds0.8 - 2.7 mg/g[8]
Zanthoxylum schinifoliumSeeds1.70 - 2.85 mg/g[9]
Glehnia littoralis (Chungnam Province)-44.44 µmoL/g[10]
Glehnia littoralis (Jeonnam Province)-13.42 µmoL/g[10]
Angelica pubescentis (unprocessed)-91.05 mg/kg[3]
Angelica pubescentis (processed)-80.66 mg/kg[3]
Grapefruit Essential Oil263 mg/L[11]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves intermediates from both the phenylpropanoid and mevalonate (B85504) pathways.[5] The core structure is derived from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

  • Formation of Umbelliferone: The pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent reactions lead to the formation of 7-hydroxycoumarin, also known as umbelliferone.[12] Umbelliferone is the central precursor for both linear and angular furanocoumarins.[6]

  • Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C6 position, a reaction that utilizes dimethylallyl pyrophosphate (DMAPP) derived from the mevalonate pathway. This step is crucial for the formation of linear furanocoumarins.

  • Formation of the Furan (B31954) Ring: The prenylated intermediate undergoes a series of cyclization and dehydrogenation reactions to form the furan ring, resulting in the parent linear furanocoumarin, psoralen.[13] The dihydrofuranocoumarin, marmesin, is a key intermediate in this transformation.[13][14]

  • Hydroxylation and Methylation: Psoralen is then hydroxylated at the 5-position, and this hydroxyl group is subsequently methylated by an O-methyltransferase to yield this compound (5-methoxypsoralen).[13]

Biosynthesis Pathway Diagram

Bergapten_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone (7-Hydroxycoumarin) pCoumaricAcid->Umbelliferone Multiple Steps PrenylatedUmbelliferone Prenylated Umbelliferone Umbelliferone->PrenylatedUmbelliferone DMAPP DMAPP (from Mevalonate Pathway) DMAPP->PrenylatedUmbelliferone Marmesin Marmesin PrenylatedUmbelliferone->Marmesin Psoralen Psoralen Marmesin->Psoralen Hydroxypsoralen 5-Hydroxypsoralen Psoralen->Hydroxypsoralen Hydroxylation This compound This compound (5-Methoxypsoralen) Hydroxypsoralen->this compound O-Methylation Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material (Dried, Powdered) MAE Microwave-Assisted Extraction PlantMaterial->MAE SLE Solid-Liquid Extraction PlantMaterial->SLE Soxhlet Soxhlet Extraction PlantMaterial->Soxhlet CrudeExtract Crude Extract MAE->CrudeExtract SLE->CrudeExtract Soxhlet->CrudeExtract Filtration Filtration/Cleanup CrudeExtract->Filtration HPLC RP-HPLC-UV Filtration->HPLC UPLCMS UPLC-MS/MS Filtration->UPLCMS Quantification Quantification HPLC->Quantification UPLCMS->Quantification

References

Bergapten chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Bergapten

Introduction

This compound, also known as 5-methoxypsoralen, is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is particularly abundant in the essential oils of citrus fruits, such as bergamot orange, and in various plants from the Apiaceae (carrot) and Rutaceae (citrus) families.[1] This document provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] It is also utilized in photochemotherapy for skin disorders like psoriasis and vitiligo due to its photosensitizing effects when combined with UVA radiation.[4][5]

Chemical Structure and Identification

This compound is structurally a derivative of psoralen (B192213), characterized by a linear fusion of a furan (B31954) ring with a coumarin (B35378) moiety.[6][7] Specifically, it is psoralen substituted with a methoxy (B1213986) group at the 5th position.[6] The molecule is nearly planar, which facilitates its intercalation into DNA.[7]

Below are the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name 4-methoxyfuro[3,2-g]chromen-7-one[6]
SMILES COC1=C2C=CC(=O)OC2=CC3=C1C=CO3[6]
InChI InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3[6]
InChIKey BGEBZHIAGXMEMV-UHFFFAOYSA-N[6]
CAS Number 484-20-8[6]
Molecular Formula C₁₂H₈O₄[6]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 216.19 g/mol [6][8]
Appearance Grayish-white to pale yellow crystalline solid or powder[6][9]
Melting Point 188 - 193 °C (sublimes)[4][6][8]
Boiling Point ~412-413 °C (estimated)[10]
Water Solubility 5 µg/mL; practically insoluble in boiling water[6][11]
Solubility in Organic Solvents Soluble in ethanol (B145695) (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL); slightly soluble in chloroform, benzene, and glacial acetic acid[6][12]
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.3[6][11]
pKa (Strongest Basic) -2.8 (predicted)[13]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not always published in detail. However, standard methodologies are typically employed.

Determination of Melting Point

A standard capillary melting point apparatus is commonly used.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube. setup Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer. prep->setup heat Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min). setup->heat observe Observation: The temperature range is recorded from the point where the first droplet of liquid appears to the point where the entire sample is liquid. heat->observe report Reporting: The observed range is reported as the melting point. observe->report

Melting Point Determination Workflow

Determination of Solubility

The shake-flask method is a conventional technique for determining the solubility of a compound in various solvents.

  • Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration : The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The UV absorbance maxima for this compound are at 222, 250, 260, 268, and 310 nm.[12][14]

  • Calculation : The solubility is expressed in units such as mg/mL or g/L.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard for experimental LogP determination.

G cluster_workflow LogP Determination Workflow (Shake-Flask) start Start: Prepare water-saturated octanol (B41247) and octanol-saturated water. dissolve Dissolution: Dissolve a known amount of this compound in one of the phases. start->dissolve mix Mixing: Combine both phases in a flask and shake until equilibrium is reached. dissolve->mix separate Phase Separation: Allow the mixture to stand until the octanol and aqueous layers are clearly separated. Centrifugation can be used. mix->separate quantify Quantification: Measure the concentration of this compound in each phase using HPLC-UV or a similar method. separate->quantify calculate Calculation: LogP = log([this compound]octanol / [this compound]aqueous) quantify->calculate

LogP Determination Workflow

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.[2] These interactions are central to its anti-inflammatory and anti-cancer activities.

PI3K/AKT/GSK-3β Signaling Pathway

This compound has been shown to attenuate the PI3K/AKT/GSK-3β signaling pathway, which is often dysregulated in cancer.[15] By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis in cancer cells.

This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activation GSK3b GSK-3β AKT->GSK3b Inhibition Proliferation Cell Proliferation & Survival GSK3b->Proliferation Inhibition This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) This compound->Bax Up-regulation Mito Mitochondrial Membrane Potential (Disruption) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Bergapten (5-Methoxypsoralen): An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin also known as 5-methoxypsoralen (5-MOP), has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5][6] Found predominantly in citrus essential oils, particularly bergamot oil, this compound has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.

Anticancer Activity

This compound exhibits significant anticancer properties across a range of cancer cell lines.[1][7] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]

Molecular Mechanisms

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways:

  • PI3K/Akt Pathway Inhibition: A central mechanism of this compound's pro-apoptotic activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][8] By downregulating the phosphorylation of PI3K and Akt, this compound disrupts downstream signaling that promotes cell survival, leading to the induction of apoptosis.[1][2][8]

  • p53 Activation and Bax/Bcl-2 Regulation: this compound has been shown to activate the p53 tumor suppressor protein.[1] This activation can, in turn, modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance to favor apoptosis.

  • Induction of the Intrinsic Apoptotic Pathway: The inhibition of survival signals and the altered Bax/Bcl-2 ratio trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G2/M phase arrest in some cancer cells, thereby inhibiting their proliferation.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[5]
HOSOsteosarcoma257.5[5]
HT-29Colorectal Adenocarcinoma332.4[5]
SW620Colorectal Adenocarcinoma354.5[5]
RPMI8226Multiple Myeloma1272[5]
U266Multiple Myeloma1190[5]
MK-1Gastric Cancer193.0[5]
HeLaCervical Cancer43.5[5]
B16F10Murine Melanoma>462.0[5]

Signaling Pathway Visualization

This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax p53->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anticancer signaling pathway.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2][9][10][11][12]

Molecular Mechanisms
  • Inhibition of NF-κB and JAK/STAT Pathways: this compound suppresses the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1][13] This inhibition leads to a downstream reduction in the expression of inflammatory genes.

  • Reduction of Pro-inflammatory Mediators: It has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9][11][12]

  • Antioxidant Effects: this compound's antioxidant properties, including the scavenging of reactive oxygen species (ROS), contribute to its anti-inflammatory function by mitigating oxidative stress, a key component of the inflammatory response.[1][12]

Quantitative Data: In Vivo Anti-inflammatory Effects
ModelSpeciesThis compound DoseEffectReference
Carrageenan-induced paw edemaMice10 mg/kg (i.p.)Significant reversal of inflammation[11]
Acetic acid-induced writhingMiceED50 = 2.96 mg/kgAmelioration of inflammatory hyperalgesia[9]
Acetic acid-induced colitisRats10 and 30 mg/kg (p.o.)Significant reduction in macroscopic and microscopic damage[10][12]
Lipopolysaccharide challengeMice-Decreased plasma levels of TNF-α and IL-6[9]

Signaling Pathway Visualization

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) JAK JAK InflammatoryStimuli->JAK NFkB NF-κB InflammatoryStimuli->NFkB This compound This compound This compound->JAK Inhibits This compound->NFkB Inhibits STAT STAT JAK->STAT Activates ProInflammatoryGenes Pro-inflammatory Gene Expression STAT->ProInflammatoryGenes Induces NFkB->ProInflammatoryGenes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ProInflammatoryGenes->Cytokines Mediators Inflammatory Mediators (NO, PGE2) ProInflammatoryGenes->Mediators

Caption: this compound's anti-inflammatory signaling.

Neuroprotective Activity

This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases.[4][13][14]

Molecular Mechanisms
  • Cholinergic System Modulation: this compound improves cognitive function by inhibiting acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, leading to increased levels of acetylcholine.[14]

  • Antioxidant Effects in the Brain: It exerts significant antioxidant effects in the brain, which is crucial for protecting against the oxidative stress implicated in neurodegenerative disorders.[14]

  • Anti-neuroinflammatory Action: this compound can mitigate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines in the brain.[13]

Quantitative Data: Neuroprotective Effects
ModelSpeciesThis compound DoseEffectReference
Scopolamine-induced memory impairmentMice12.5 and 25 mg/kgPrevention of memory impairment[14]
Alzheimer's Disease (5xFAD mice)Mice30 mg/kg/day for 30 daysReduced microglial activation and decreased Il-6, Tnf-α, and Il-1β mRNA levels[13]

Experimental Workflow Visualization

start Scopolamine-induced Memory Impairment Model treatment This compound Administration (e.g., 12.5, 25 mg/kg) start->treatment behavioral Behavioral Tests (e.g., Passive Avoidance) treatment->behavioral biochemical Biochemical Analysis treatment->biochemical outcome Assessment of Neuroprotective Effects behavioral->outcome ache AChE Activity Assay (Hippocampus, Prefrontal Cortex) biochemical->ache oxidative Oxidative Stress Markers biochemical->oxidative ache->outcome oxidative->outcome

References

Bergapten as a Photosensitizing Agent in PUVA Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring linear furanocoumarin found in various plants, most notably in bergamot essential oil.[1][2] It is a potent photosensitizing agent utilized in PUVA (Psoralen + Ultraviolet A) therapy, a photochemotherapy used for various skin disorders.[3][4] This guide provides a comprehensive technical overview of this compound's role in PUVA therapy, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental protocols used in its evaluation. This compound serves as a valuable alternative to the more commonly used 8-methoxypsoralen (8-MOP), often exhibiting a comparable therapeutic effect with a more favorable side-effect profile, particularly concerning phototoxicity and gastrointestinal intolerance.[5][6]

Mechanism of Action

The therapeutic effects of this compound in PUVA therapy are primarily mediated by its interaction with DNA upon activation by UVA radiation.[3] The process can be delineated as follows:

  • Intercalation: Following administration, this compound intercalates into the DNA double helix between base pairs.[7]

  • Photoactivation: Subsequent exposure to UVA light (320-400 nm) excites the this compound molecule.[7]

  • DNA Adduct Formation: The photoactivated this compound forms covalent bonds with pyrimidine (B1678525) bases in the DNA, creating monoadducts and interstrand cross-links.[3]

  • Inhibition of DNA Replication and Transcription: The formation of these DNA adducts disrupts DNA replication and transcription, thereby inhibiting the rapid cell proliferation characteristic of hyperproliferative skin disorders like psoriasis.[3][8]

  • Induction of Apoptosis: This disruption of cellular processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death) of pathogenic cells.[7][9]

Beyond its direct interaction with DNA, this compound-mediated PUVA therapy also influences various cellular signaling pathways, contributing to its therapeutic effects.

Signaling Pathways Modulated by this compound in PUVA Therapy

This compound, particularly in conjunction with UVA irradiation, modulates several key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways affected include the PI3K/Akt and p53 signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[10][11]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Bergapten_UVA This compound + UVA Bergapten_UVA->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound + UVA.

p53-Mediated Apoptosis

This compound, both independently and more potently with UVA, can upregulate the expression of the tumor suppressor protein p53.[11][12] This leads to cell cycle arrest and the induction of apoptosis.

p53_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bergapten_UVA This compound + UVA DNA_damage DNA Damage Bergapten_UVA->DNA_damage p53_gene p53 Gene p53_protein p53 Protein p53_gene->p53_protein Expression p21_gene p21 Gene p53_protein->p21_gene Activates Transcription Bax_gene Bax Gene p53_protein->Bax_gene Activates Transcription p21_protein p21 Protein p21_gene->p21_protein Caspases Caspases p21_protein->Caspases Cell Cycle Arrest Bax_protein Bax Protein Bax_gene->Bax_protein Bax_protein->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis DNA_damage->p53_gene Upregulates

Caption: p53-mediated apoptosis induced by this compound + UVA.

Quantitative Data

Pharmacokinetics of Oral this compound

The bioavailability of this compound is influenced by its formulation, with micronized forms showing improved absorption.[1]

Formulation Dosage Cmax (ng/mL) tmax (h) AUC (ng·h/mL) Reference
Unmicronized1.2 mg/kg45 ± 153.04 ± 0.78185 ± 65[1]
Micronized1.2 mg/kg164 ± 542.7 ± 1.2432 ± 158[1]
Liquid Suspension1.2 mg/kg81 ± 230.86 ± 0.3210 ± 56[1]

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Clinical Efficacy in Psoriasis

This compound has demonstrated efficacy in clearing psoriatic lesions, comparable to 8-MOP, especially at higher doses.[5]

Treatment Dosage Outcome Number of Exposures (Mean) Cumulative UVA Dose (J/cm²) Reference
5-MOP (this compound)1.2 mg/kgComparable clearing to 8-MOPNot SpecifiedNot Specified[5]
8-MOP0.6 mg/kgStandard Efficacy2096[13]
PUVA + Tacalcitol (B196726)Standard PUVA + Tacalcitol ointmentSignificantly lower UVA dose and exposures for clearing1430.6[14]
PUVA + Tazarotene (B1682939)Standard PUVA + 0.1% Tazarotene gelSignificantly lower UVA dose and exposures for clearing1432.3[14]
PUVA MonotherapyStandard PUVA-1637.0[14]
Clinical Efficacy in Vitiligo

PUVA therapy with psoralens is a well-established treatment for vitiligo, inducing repigmentation over a prolonged course.

Treatment Duration Response Rate (≥ Mild Repigmentation) Response Rate (Marked Repigmentation) Reference
PUVA6 months51.4%Not Specified[15]
PUVA12 months61.6%Not Specified[15]
Narrowband UVB6 months74.2%19.2%[15]
Narrowband UVB12 months75.0%35.7%[15]

Experimental Protocols

Oral PUVA Therapy for Psoriasis

This protocol is a generalized representation based on common clinical practice.[16][17]

PUVA_Protocol_Psoriasis start Patient with Severe Plaque Psoriasis administer_5mop Administer Oral this compound (1.0-1.2 mg/kg) start->administer_5mop wait Wait 2-3 Hours for Peak Photosensitization administer_5mop->wait uva_exposure UVA Irradiation (Initial dose based on skin type or MPD) wait->uva_exposure assess_response Assess Erythema and Psoriasis Severity (PASI Score) uva_exposure->assess_response adjust_dose Adjust UVA Dose for Subsequent Treatments assess_response->adjust_dose repeat_treatment Repeat Treatment 2-3 times/week adjust_dose->repeat_treatment repeat_treatment->administer_5mop Next Cycle end Clearing of Psoriatic Lesions repeat_treatment->end Until Clearance

Caption: Generalized workflow for oral PUVA therapy in psoriasis.

Methodology Details:

  • Patient Selection: Patients with severe, recalcitrant plaque psoriasis are candidates for PUVA therapy.[11]

  • Psoralen (B192213) Administration: this compound (5-MOP) is administered orally at a dose of 1.0-1.2 mg/kg.[18] It is recommended to be taken with food to maximize absorption.[19]

  • UVA Irradiation: Two to three hours after this compound ingestion, the patient is exposed to a controlled dose of UVA radiation. The initial UVA dose is determined by the patient's skin type or by determining the minimal phototoxic dose (MPD).[18]

  • Treatment Schedule: Treatments are typically administered 2 to 3 times per week, with at least a 48-hour interval between sessions.[17]

  • Dose Adjustment: The UVA dose is gradually increased in subsequent treatments based on the patient's erythemal response and therapeutic progress.[18]

  • Outcome Assessment: The Psoriasis Area and Severity Index (PASI) is a commonly used tool to assess the severity of psoriasis and monitor treatment efficacy.[20] A PASI 75, indicating a 75% reduction in the baseline PASI score, is a common benchmark for successful treatment.[21]

Topical PUVA Therapy for Localized Psoriasis/Vitiligo

Topical PUVA is an option for localized disease, such as palmoplantar psoriasis.[22]

Methodology Details:

  • Psoralen Application: A solution or gel containing a psoralen, such as 8-MOP, is applied directly to the affected skin. For hand and foot soaks, the affected areas are immersed in a dilute psoralen solution for approximately 15 minutes.[22]

  • Waiting Period: Following topical application, there is a waiting period of 15-30 minutes before UVA exposure.[22]

  • UVA Irradiation: The treated area is then exposed to a controlled dose of UVA radiation.

  • Treatment Schedule: Similar to oral PUVA, treatments are typically given 2-3 times per week.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the key steps for assessing the effect of this compound on the PI3K/Akt pathway.[8][23]

Methodology Details:

  • Cell Culture and Treatment: Human keratinocytes or other relevant cell lines are cultured and treated with this compound, with or without subsequent UVA irradiation.

  • Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, phosphorylated PI3K (p-PI3K)).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence or fluorescence.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in protein expression and phosphorylation levels in response to treatment.

Conclusion

This compound is an effective photosensitizing agent in PUVA therapy for a range of dermatological conditions, most notably psoriasis and vitiligo. Its mechanism of action involves the formation of DNA adducts upon UVA activation, leading to the inhibition of cell proliferation and induction of apoptosis. Furthermore, this compound modulates key signaling pathways, including the PI3K/Akt and p53 pathways, which contributes to its therapeutic efficacy. While generally associated with a better safety profile than 8-MOP, the bioavailability of this compound is formulation-dependent. The provided quantitative data and experimental protocols offer a valuable resource for researchers and clinicians working with or developing therapies involving this potent furanocoumarin. Further research is warranted to fully elucidate its complex mechanisms and optimize its therapeutic application.

References

Bergapten: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin found in citrus oils and various medicinal plants, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. Through the inhibition of key signaling pathways including JAK/STAT, NF-κB, and MAPK, this compound effectively downregulates the production of pro-inflammatory mediators and modulates immune responses.[2][3] This document consolidates preclinical data to serve as a foundational resource for researchers and professionals in pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its anti-inflammatory and immunomodulatory effects through the modulation of several critical signaling cascades.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade in immunity and inflammation.[4][5][6] Upon stimulation by cytokines, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to activate the transcription of inflammatory genes.[4] this compound has been shown to suppress the activation of the JAK/STAT pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[2] This inhibitory action disrupts the downstream signaling events that lead to the production of inflammatory mediators.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus This compound This compound This compound->JAK Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Modulation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and initiate transcription.[7] this compound has been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory genes.[3][8] In some models, this is achieved by preventing the degradation of IκBα.[9]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Stimuli IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases DNA DNA NFkB->DNA Translocates to Nucleus NFkB_IkB NF-κB IκB This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are key regulators of cellular responses to external stressors and are critically involved in inflammation.[10] this compound has been shown to downregulate the phosphorylation of both p38 MAPK and JNK, leading to the suppression of downstream inflammatory gene expression.[3][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38/JNK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key data from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Assay TypeModel SystemEndpointIC50 / EffectReference
Protein Denaturation Heat-induced egg albumin denaturationInhibition of denaturationIC50: 5.34 ± 0.30 µg/ml[11]
Heat-induced bovine serum albumin denaturationInhibition of denaturationIC50: 12.18 ± 0.20 µg/ml[11]
Membrane Stabilization Hypotonicity-induced human erythrocyte hemolysisInhibition of hemolysisIC50: 7.71 ± 0.27 µg/ml[11]
Heat-induced human erythrocyte hemolysisInhibition of hemolysisIC50: 4.23 ± 0.42 µg/ml[11]
Cytokine Production LPS-stimulated RAW264.7 cellsInhibition of TNF-α, IL-1β, IL-6Dose-dependent inhibition[2]
LPS-stimulated human PBMCsInhibition of TNF-α, IL-6Concentration-dependent inhibition[12]
Enzyme Expression LPS-stimulated RAW264.7 cellsInhibition of iNOS and COX-2Dose-dependent inhibition[2]
NO Production LPS-stimulated RAW264.7 cellsInhibition of Nitric OxideSignificant inhibition at 100 µM[1]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
ModelSpeciesEndpointED50 / Dose and EffectReference
Inflammatory Pain MiceCarrageenan-induced paw inflammationED50: 2.96 mg/kg[13][[“]]
MiceAcetic acid-induced writhingED50: 2.96 mg/kg[13][[“]]
Inflammatory Response MiceLPS-induced cytokine productionSignificantly decreased TNF-α and IL-6[13][15]
MiceSpinal expression of inflammatory enzymesDecreased expression of PARP, COX-2, and iNOS[13][15]
Colitis RatsAcetic acid-induced colitis10 and 30 mg/kg significantly reduced macroscopic and microscopic damage[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline common protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

In_Vitro_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis Cell_Culture 1. Culture RAW264.7 or PBMCs Plating 2. Seed cells in plates Cell_Culture->Plating Pre-treatment 3. Pre-treat with this compound Plating->Pre-treatment Stimulation 4. Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Supernatant_Collection 5. Collect Culture Supernatants Stimulation->Supernatant_Collection Cell_Lysis 6. Lyse Cells for Protein/RNA Stimulation->Cell_Lysis ELISA 7a. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Griess_Assay 7b. NO Measurement (Griess Assay) Supernatant_Collection->Griess_Assay Western_Blot 7c. Protein Expression (Western Blot) (p-STAT, p-p65, iNOS, COX-2) Cell_Lysis->Western_Blot qPCR 7d. Gene Expression (qPCR) (TNF-α, IL-6, etc.) Cell_Lysis->qPCR

3.1.1. Cell Culture and Treatment

  • Cell Lines: RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[2][12]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Protocol: Cells are seeded into multi-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.[2][16]

3.1.2. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[16] Absorbance is read at approximately 540-570 nm.[16]

  • Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

3.1.3. Western Blot Analysis for Signaling Proteins

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protocol: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of STAT, p65, p38, JNK, as well as iNOS and COX-2). After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[8]

In Vivo Anti-inflammatory Models

3.2.1. Carrageenan-Induced Paw Edema

  • Animal Model: Typically performed in mice or rats.

  • Protocol: Animals are pre-treated with this compound (e.g., 2.96 mg/kg) or a vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.[1][13] After a set time (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw to induce localized inflammation. Paw volume or thickness is measured at various time points post-injection using a plethysmometer.[17]

3.2.2. Acetic Acid-Induced Writhing Test

  • Animal Model: Mice.

  • Protocol: this compound is administered to the animals prior to an intraperitoneal injection of acetic acid (e.g., 0.6% solution).[[“]] The number of abdominal constrictions (writhes) is then counted for a defined period (e.g., 20-30 minutes) as an indicator of visceral pain and inflammation.[17]

3.2.3. LPS-Induced Systemic Inflammation

  • Animal Model: Mice.

  • Protocol: Animals are treated with this compound before or after a systemic challenge with LPS.[15] At a specified time point, blood samples are collected to measure plasma cytokine levels (TNF-α, IL-6) via ELISA.[13] Tissues, such as the spinal cord or lungs, can also be harvested for analysis of inflammatory protein expression (e.g., COX-2, iNOS) by immunofluorescence or Western blot.[13][15]

Conclusion and Future Perspectives

This compound has consistently demonstrated robust anti-inflammatory and immunomodulatory activities in a variety of preclinical models. Its ability to target multiple key signaling pathways, including JAK/STAT, NF-κB, and MAPK, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data presented provide a strong basis for its efficacy, while the detailed experimental protocols offer a framework for future investigation.

Further research should focus on elucidating the precise molecular targets of this compound within these pathways, exploring its pharmacokinetic and safety profiles in more detail, and transitioning these promising preclinical findings into clinical trials to validate its therapeutic utility in human inflammatory conditions.[18] The combined anti-inflammatory and pro-resolution activities suggest that this compound may be particularly valuable for the treatment of chronic inflammatory diseases.[1]

References

Bergapten: A Technical Guide to its Anticancer and Antiproliferative Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin, has demonstrated significant anticancer and antiproliferative properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to this compound's effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and p53-mediated cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a psoralen (B192213) derivative found in various plants, including citrus species.[1] While traditionally used in combination with UVA radiation for treating skin disorders, recent research has highlighted its potential as an anticancer agent, independent of photoactivation.[2][3] Its multifaceted pharmacological activities include anti-inflammatory, antioxidant, and potent antitumor effects.[2] This guide focuses on the direct anticancer and antiproliferative properties of this compound, elucidating its molecular mechanisms and providing practical information for researchers in oncology and drug discovery.

Quantitative Data on Anticancer Activity

The antiproliferative activity of this compound has been evaluated against a variety of cancer cell lines. The following tables summarize the key quantitative findings from published studies, including IC50 values, effects on apoptosis, and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeReference
DLD-1Colorectal Cancer30 and 50 (effective concentrations)24 hours[4]
LoVoColorectal Cancer30 and 50 (effective concentrations)Not Specified[4]
Saos-2Osteosarcoma40.0596 hours[5]
HT-29Colorectal Adenocarcinoma332.496 hours[5]
SW620Colorectal Adenocarcinoma354.596 hours[5]
HOSOsteosarcoma257.596 hours[5]
RPMI8226Multiple Myeloma127296 hours[5]
U266Multiple Myeloma119096 hours[5]
MK-1Gastric Cancer193.0Not Specified[5]
HeLaCervical Cancer43.5Not Specified[5]
B16F10Murine Melanoma>462.0Not Specified[5]
BCPAPPapillary Thyroid Cancer10 and 15 (effective concentrations)Not Specified[6]
Table 2: Effect of this compound on Apoptosis in Cancer Cells
Cell LineConcentration (µM)Apoptotic Cells (%)AssayReference
Saos-25032.30Flow Cytometry (Annexin V/PI)[5][7]
Saos-210044.50Flow Cytometry (Annexin V/PI)[5][7]
Saos-2 (Control)03.56Flow Cytometry (Annexin V/PI)[5][7]
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
Cell LineConcentration (µM)% in G0/G1 Phase% in S Phase% in G2/M Phase% in Sub-G1 PhaseReference
DLD-130, 50IncreasedNot SpecifiedNot SpecifiedIncreased[4]
LoVo30, 50IncreasedNot SpecifiedNot SpecifiedIncreased[4]
Saos-250DecreasedWeak DecreaseIncreasedIncreased[2][5]
Saos-2100, 200DecreasedWeak DecreaseIncreasedIncreased[2][5]
A549Not Specified~58-75Not SpecifiedNot Specified~9[8]
NCI-H460Not Specified~58-75Not SpecifiedNot Specified~9[8]
MCF-7Not SpecifiedIncreasedNot SpecifiedNot SpecifiedNot Specified[9]
SKBR-3Not SpecifiedIncreasedNot SpecifiedNot SpecifiedNot Specified[9]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt pathway and the p53-mediated apoptotic pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[6][7][10]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K pAkt p-Akt (Active) This compound->pAkt Inhibits phosphorylation Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. This compound has been observed to increase the expression and phosphorylation of p53, leading to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[3][4][8]

p53_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates p_p53 p-p53 (Active) p53->p_p53 Phosphorylation (Ser46) p21 p21 p_p53->p21 Bax Bax p_p53->Bax CDK2 CDK2 p21->CDK2 CyclinE Cyclin E p21->CyclinE Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest CyclinE->G1_S_Arrest

Caption: this compound induces p53-mediated apoptosis and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_this compound Treat with this compound (various concentrations) seed_cells->treat_this compound incubate Incubate for 24-96 hours treat_this compound->incubate add_mtt Add MTT reagent (e.g., 5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Methodology:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising natural compound with well-documented anticancer and antiproliferative properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and p53 signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore the full therapeutic potential of this compound in oncology. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical cancer models.

References

Bergapten: A Technical Guide to its Neuroprotective Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten, a naturally occurring furanocoumarin found in various plants, including citrus species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Notably, emerging evidence strongly suggests its potential as a neuroprotective agent, capable of crossing the blood-brain barrier and offering therapeutic promise for a range of neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, delving into its underlying molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to potently suppress neuroinflammatory processes.[3][4][5] In cellular and animal models, this compound significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response in microglia, the brain's resident immune cells.[3][8]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound demonstrates significant antioxidant properties by mitigating oxidative stress.[1][9] Studies have shown that this compound can reduce markers of lipid peroxidation and enhance the cellular antioxidant capacity.[1][9] While the precise mechanisms are still under investigation, evidence suggests a potential role in modulating endogenous antioxidant pathways, such as the Nrf2-antioxidant response element (ARE) signaling pathway, a critical regulator of cellular defense against oxidative stress.[10][11][12][13][14]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound has been observed to exhibit anti-apoptotic effects, thereby protecting neurons from cell death.[15] This is achieved, in part, by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[16][17][18] this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[15][19]

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[20][21][22][23][24] In the context of neuroinflammation, its activation in microglia leads to the production of inflammatory mediators that can be toxic to neurons. This compound has been shown to inhibit the activation of the NF-κB pathway in microglia.[3][5] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NF_kB->IkB Bound to NF_kB_nucleus NF-κB (p65/p50) NF_kB->NF_kB_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF_kB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation.[25] In the brain, the overactivation of MAPK pathways, such as ERK, JNK, and p38, is associated with neuroinflammation and neuronal apoptosis. This compound has been demonstrated to attenuate neuroinflammatory responses by inhibiting the MAPK signaling pathway, particularly by reducing the phosphorylation of ERK.[3][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress/Cytokines Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Gene_Expression Inflammatory & Apoptotic Genes Transcription_Factors->Gene_Expression

Figure 2: this compound's inhibitory effect on the MAPK signaling pathway.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects

Cell LineTreatmentConcentrationEffectReference
BV2 microgliaAβ stimulation30, 50, 100 μMDose-dependent decrease in pro-inflammatory cytokines[26]
Saos-2This compound40.05 μMIC50 for anti-proliferative activity[27]
HT-29This compound332.4 μMIC50 for anti-proliferative activity[27]
RAW264.7LPS stimulation100 μMSignificant inhibition of NO production[6]

Table 2: In Vivo Neuroprotective Effects

Animal ModelConditionThis compound DoseEffectReference
Male Swiss miceScopolamine-induced memory impairment12.5, 25, 50, 100 mg/kg (i.p.)Improved memory acquisition and consolidation[1][9]
5xFAD miceAlzheimer's Disease30 mg/kg (intragastric)Ameliorated cognitive impairment, reduced Aβ deposition, attenuated neuroinflammation[8][26]
MiceLPS-induced acute depressionNot specifiedAlleviated depression-like behavior[3]
MiceFormalin, acetic acid, or carrageenan-induced inflammation10 mg/kg (i.p.)Significantly reversed inflammation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Anti-Neuroinflammatory Assay in BV2 Microglial Cells
  • Cell Culture: Murine microglial BV2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 50, 100 μM) for a specified duration (e.g., 6 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as amyloid-beta (Aβ) (e.g., 100 nM), for a designated time (e.g., 24 hours).

  • Analysis of Inflammatory Markers: The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using techniques such as quantitative real-time PCR (qRT-PCR) for mRNA levels and ELISA for protein levels in the cell culture supernatant.

  • Signaling Pathway Analysis: The activation of signaling pathways like NF-κB and MAPK is assessed by Western blotting to measure the phosphorylation status of key proteins (e.g., p-p65, p-ERK).

In Vivo Assessment of Neuroprotection in the 5xFAD Mouse Model of Alzheimer's Disease
  • Animal Model: Six-month-old female 5xFAD transgenic mice, which exhibit significant amyloid pathology, are used.[28][29][30][31][32]

  • Treatment: this compound is administered daily via intragastric gavage (e.g., 30 mg/kg) for a period of 30 consecutive days. A vehicle control group receives the same volume of the vehicle solution.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test to evaluate learning and memory.[8][33]

  • Immunohistochemical Analysis: After the treatment period, brain tissues are collected and processed for immunohistochemical staining to visualize and quantify amyloid-beta (Aβ) plaque deposition and microglial activation (e.g., using antibodies against Aβ and Iba1).

  • Biochemical Analysis: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qRT-PCR. Western blotting is employed to analyze the phosphorylation of key proteins in signaling pathways like MAPK.

Workflow for Investigating this compound's Neuroprotective Effects

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal/Microglial Cell Culture (e.g., BV2) Treatment_In_Vitro This compound Treatment (various concentrations) Cell_Culture->Treatment_In_Vitro Stimulation Induce Neurotoxicity/ Inflammation (e.g., LPS, Aβ) Treatment_In_Vitro->Stimulation Analysis_In_Vitro Assess Cytotoxicity, Inflammatory Markers, Signaling Pathways Stimulation->Analysis_In_Vitro Animal_Model Neurodegenerative Disease Animal Model (e.g., 5xFAD mice) Treatment_In_Vivo This compound Administration (e.g., oral gavage) Animal_Model->Treatment_In_Vivo Behavioral_Tests Cognitive and Behavioral Assessments (e.g., MWM) Treatment_In_Vivo->Behavioral_Tests Post_Mortem_Analysis Histological and Biochemical Analysis of Brain Tissue Behavioral_Tests->Post_Mortem_Analysis

Figure 3: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting preclinical studies in a wider range of neurodegenerative disease models to fully assess its therapeutic efficacy and safety profile. These efforts will be crucial in translating the promising preclinical findings into tangible clinical applications for the treatment of debilitating neurological disorders.

References

Bergapten: A Technical Guide to its Antimicrobial and Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin found predominantly in citrus essential oils, has demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial and antiviral properties. This technical guide provides an in-depth analysis of this compound's potential as a therapeutic agent against various pathogens. It consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its molecular mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (5-methoxypsoralen) is a psoralen (B192213) derivative recognized for its photosensitizing capabilities.[1][2][3][4][5] Beyond its established use in photochemotherapy for skin disorders like psoriasis and vitiligo, a growing body of evidence highlights its intrinsic antimicrobial and antiviral effects.[2][3][5] These properties are attributed to both photoactivated and non-photoactivated mechanisms, making this compound a versatile candidate for further investigation in the context of infectious diseases. This guide synthesizes the current understanding of this compound's bioactivity against a range of bacterial, fungal, and viral pathogens.

Antimicrobial and Antiviral Efficacy: Quantitative Data

The antimicrobial and antiviral activity of this compound has been quantified against various microorganisms. The following tables summarize the available data, including Minimum Inhibitory Concentrations (MIC) for bacteria and fungi, and 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50) for viruses.

Table 1: Antimicrobial Activity of this compound (MIC)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592365[1]
Bacillus subtilisATCC 6633135[1]
Escherichia coliATCC 25922160[1]
Candida albicansATCC 20032200[1]

Table 2: Antiviral Activity of this compound

VirusStrainCell LineValueUnitReference
Human Immunodeficiency Virus 1 (HIV-1)IIIBH9 lymphocytes0.35EC50 (µg/mL)[3]

Mechanisms of Action

This compound exerts its antimicrobial and antiviral effects through multiple mechanisms, which can be broadly categorized into photoactivated and non-photoactivated pathways.

Photoactivated Mechanism: DNA Intercalation and Cross-linking

Upon activation by ultraviolet A (UVA) radiation, this compound intercalates into the DNA of microbial and viral genomes. It forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine, leading to the formation of monoadducts and interstrand cross-links. This process disrupts DNA replication and transcription, ultimately inhibiting microbial proliferation and viral replication.

Photoactivated Antimicrobial/Antiviral Mechanism of this compound This compound This compound Activatedthis compound Excited State this compound This compound->Activatedthis compound absorbs UVA UVA Light UVA->Activatedthis compound Intercalation Intercalation into DNA Activatedthis compound->Intercalation DNA Microbial/Viral DNA DNA->Intercalation Monoadducts Formation of Monoadducts Intercalation->Monoadducts Crosslinks Interstrand Cross-links Monoadducts->Crosslinks + UVA InhibitionReplication Inhibition of DNA Replication & Transcription Crosslinks->InhibitionReplication CellDeath Microbial Cell Death / Inhibition of Viral Replication InhibitionReplication->CellDeath

Photoactivated DNA cross-linking by this compound.
Non-Photoactivated Mechanisms: Modulation of Host Signaling Pathways

Even in the absence of UVA light, this compound exhibits biological activity by modulating key intracellular signaling pathways. These include the NF-κB, JNK, and PI3K/Akt pathways, which are crucial for inflammatory responses and cell survival, and are often hijacked by pathogens.[2][3]

This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[2][3] By doing so, it can suppress the expression of pro-inflammatory cytokines and other factors that are essential for the replication of certain viruses and the pathogenesis of bacterial infections.

This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases NFkB_active_nuc NF-κB (p50/p65) NFkB_active->NFkB_active_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA Transcription Transcription of Pro-inflammatory & Viral Replication Genes DNA->Transcription NFkB_active_nuc->DNA

This compound's inhibitory effect on NF-κB signaling.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often manipulated by viruses to ensure their replication within the host cell. This compound has been reported to modulate this pathway, which may contribute to its antiviral effects by interfering with the virus's ability to maintain a favorable environment for its propagation.[2][3]

This compound's Modulation of the PI3K/Akt Signaling Pathway ViralInfection Viral Infection / Growth Factors PI3K PI3K ViralInfection->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream CellSurvival Inhibition of Apoptosis & Promotion of Viral Replication Downstream->CellSurvival This compound This compound This compound->PI3K inhibits

This compound's modulation of the PI3K/Akt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial and antiviral potential.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against bacterial and fungal isolates.

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution MIC Assay start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute prep_plates Prepare 96-well Plates with Broth prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end Workflow for Plaque Reduction Assay start Start seed_cells Seed Host Cells in 6-well Plates start->seed_cells infect_cells Infect Cells with Diluted Virus seed_cells->infect_cells adsorption Viral Adsorption (1-2 hours) infect_cells->adsorption add_overlay Add Overlay Medium with this compound adsorption->add_overlay incubation Incubate for Plaque Formation add_overlay->incubation fix_stain Fix and Stain Cells incubation->fix_stain count_plaques Count Plaques and Calculate IC50 fix_stain->count_plaques end End count_plaques->end

References

Bergapten: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Its discovery marks a significant milestone in the history of photochemotherapy and the study of natural products. This compound was the first furanocoumarin to be isolated and identified, a discovery made in 1834 by Kalbrunner, who extracted it from the essential oil of bergamot.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and historical context of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context: From Ancient Remedies to Scientific Inquiry

The therapeutic use of plants containing furanocoumarins predates the scientific identification of these compounds by centuries. Ancient Egyptian and Indian civilizations utilized extracts from plants such as Ammi majus and Psoralea corylifolia in combination with sunlight to treat skin conditions like vitiligo.[1] This early form of photochemotherapy was based on empirical observation. The scientific investigation into the active principles of these plants began in the 19th and 20th centuries, leading to the isolation and characterization of this compound and other related compounds. This compound is found in numerous plant species, particularly within the carrot family (Apiaceae) and the citrus family (Rutaceae).[1] Significant amounts have been extracted from various Citrus species, including bergamot orange, certain limes, and bitter oranges, as well as from plants like celery and the common fig.[1][2]

Early Isolation and Characterization

Experimental Protocols: A Reconstructed Historical Isolation of this compound

This protocol is a hypothetical reconstruction of early methods for isolating this compound from bergamot essential oil.

Objective: To isolate crystalline this compound from cold-pressed bergamot essential oil.

Materials:

  • Cold-pressed bergamot essential oil

  • Ethanol (B145695)

  • Activated charcoal

  • Distilled water

  • Filter paper

  • Glassware (flasks, beakers, distillation apparatus)

  • Heating mantle or water bath

  • Ice bath

Methodology:

  • Initial Extraction:

    • A known volume of cold-pressed bergamot essential oil is subjected to steam distillation to separate the more volatile components from the less volatile fraction containing the furanocoumarins. The essential oil is placed in a flask with water, and steam is passed through the mixture. The volatile components co-distill with the water and are collected after condensation. The non-volatile residue, rich in this compound, remains in the distillation flask.

  • Solvent Extraction of the Residue:

    • The cooled, non-volatile residue from the steam distillation is repeatedly extracted with hot ethanol. This compound has a higher solubility in hot ethanol.

    • The ethanolic extracts are combined and filtered while hot to remove any insoluble impurities.

  • Decolorization:

    • The warm ethanolic extract is treated with a small amount of activated charcoal to adsorb colored impurities. The mixture is gently heated and stirred for a short period.

    • The charcoal is removed by hot filtration.

  • Crystallization:

    • The clear, hot ethanolic filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

    • The flask is then placed in an ice bath to maximize the yield of crystals.

  • Isolation and Purification of Crystals:

    • The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any remaining soluble impurities.

    • The collected crystals are then subjected to recrystallization from a minimal amount of hot ethanol to further enhance their purity. This process of dissolving the crystals in a hot solvent and allowing them to re-form upon cooling helps to eliminate trapped impurities.

  • Drying and Characterization:

    • The purified crystals of this compound are dried in a desiccator.

    • Early characterization would have involved determining the melting point of the crystals and observing their crystalline form.

G start Bergamot Essential Oil steam_distillation Steam Distillation start->steam_distillation volatile_fraction Volatile Components (discarded) steam_distillation->volatile_fraction non_volatile_residue Non-Volatile Residue steam_distillation->non_volatile_residue ethanol_extraction Hot Ethanol Extraction non_volatile_residue->ethanol_extraction ethanolic_extract Ethanolic Extract ethanol_extraction->ethanolic_extract decolorization Decolorization with Activated Charcoal ethanolic_extract->decolorization filtered_extract Filtered Extract decolorization->filtered_extract crystallization Crystallization (Cooling) filtered_extract->crystallization crude_crystals Crude this compound Crystals crystallization->crude_crystals recrystallization Recrystallization from Ethanol crude_crystals->recrystallization pure_crystals Pure this compound Crystals recrystallization->pure_crystals

A simplified workflow for the historical isolation of this compound.

Structural Elucidation and Synthesis

While this compound was isolated in 1834, its chemical structure was not determined until much later with the advent of modern analytical techniques. The correct structure of this compound was established in the 1930s through spectrometric and spectroscopic analysis, with a key synthesis being reported by Howell and Robertson in 1937.[3][4][5] This marked a significant step in understanding the chemistry of furanocoumarins.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Appearance Grayish-white or yellow crystalline solid
Melting Point 188-193 °C
Boiling Point 412-413 °C (estimated)
Solubility - In water: Very slightly soluble (approx. 5 µg/mL) - In ethanol: Soluble (approx. 1 mg/mL) - In DMSO and DMF: Soluble (approx. 30 mg/mL) - Slightly soluble in chloroform, benzene, and glacial acetic acid

Data compiled from multiple sources.[6][7][8]

Spectroscopic Data of this compound

The following table presents key spectroscopic data for this compound.

Spectroscopic DataValues
UV/Vis (λmax) 222, 250, 260, 268, 310 nm
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.06-8.10 (d, 1H), 7.56 (d, 1H), 6.97-6.99 (d, 1H), 6.18-6.22 (d, 1H), 4.23 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.8, 139.2, 112.6, 112.5, 106.4, 105.0, 93.8, 60.1

Data compiled from multiple sources.[6][7][8]

Early Biological Investigations and Mechanism of Action

The most prominent biological effect of this compound is its phototoxicity.[9] When exposed to ultraviolet A (UVA) radiation (320-400 nm), this compound becomes a potent photosensitizer.[10] This property is the basis for its historical and continued use in photochemotherapy for skin disorders like psoriasis and vitiligo.[1]

The early understanding of this compound's mechanism of action centered on its interaction with DNA. Upon photoactivation, this compound intercalates between the base pairs of DNA and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[3] This can result in the formation of monoadducts and, in some cases, interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription, leading to cell death.[1]

G This compound This compound uva UVA Light (320-400 nm) This compound->uva Absorption of Photon activated_this compound Excited State this compound uva->activated_this compound dna DNA Double Helix activated_this compound->dna Intercalates intercalation Intercalation into DNA dna->intercalation photoadduct Formation of Covalent Adducts (Monoadducts and Cross-links) intercalation->photoadduct Photoactivation inhibition Inhibition of DNA Replication and Transcription photoadduct->inhibition apoptosis Cell Apoptosis inhibition->apoptosis

The historical understanding of this compound's phototoxic mechanism.
Quantitative Data on Phototoxicity

Quantifying the phototoxic potential of furanocoumarins has been a subject of study for many years. Early studies laid the groundwork for understanding the structure-activity relationships of these compounds. The following table provides some comparative data on the phototoxicity of this compound.

CompoundAssayEndpointResult
This compound (5-MOP) V79 HPRT Mutagenicity Assay with UVAPhotomutagenic PotencyHighly potent
This compound (5-MOP) V79 Micronucleus Assay with UVAPhotogenotoxicityPotent
This compound (5-MOP) Human skin photopatch testing with UVAErythemaPhototoxic potency nearly the same as 8-methoxypsoralen (xanthotoxin)
8-Methoxypsoralen (8-MOP) Human therapeutic dose with UVA for phototoxicityLowest phototoxic doseApproximately 0.23 mg/kg body weight

Data compiled from multiple sources.[11][12][13]

Biosynthesis of this compound

The biosynthesis of furanocoumarins in plants is a complex process that begins with the phenylpropanoid pathway. The key precursor for both linear and angular furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin). A series of enzymatic reactions, including prenylation and cyclization, leads to the formation of the psoralen (B192213) backbone, which is then further modified to yield this compound.

G phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone p_coumaric_acid->umbelliferone Multiple Steps demethylsuberosin Demethylsuberosin umbelliferone->demethylsuberosin Prenylation marmesin Marmesin demethylsuberosin->marmesin Cyclization psoralen Psoralen marmesin->psoralen Psoralen Synthase bergaptol Bergaptol psoralen->bergaptol Hydroxylation This compound This compound bergaptol->this compound O-Methylation

The biosynthetic pathway of this compound from L-phenylalanine.

The discovery of this compound in 1834 was a landmark event that opened the door to the scientific study of furanocoumarins and their potent biological activities. From its origins in traditional medicine to its isolation and characterization, the story of this compound is a compelling example of how natural products have driven advances in chemistry and medicine. The historical context of its discovery and the early investigations into its phototoxicity laid the foundation for the development of modern photochemotherapy, a field that continues to be of significant clinical importance. The detailed understanding of its physicochemical properties, synthesis, and biological mechanisms of action remains a subject of interest for researchers in drug development and natural product chemistry.

References

Bergapten's Engagement with MAPK and PI3K/Akt Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions between bergapten, a naturally occurring furanocoumarin, and the pivotal MAPK and PI3K/Akt signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings to elucidate the mechanisms by which this compound exerts its anti-cancer and anti-inflammatory effects. Through a comprehensive review of in vitro studies, this guide offers a detailed overview of this compound's therapeutic potential, supported by quantitative data, explicit experimental protocols, and visual representations of the involved signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound has been identified as a significant modulator of two key signaling pathways that are often dysregulated in cancer and inflammatory diseases: the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cells.[1][2] This inhibition leads to decreased phosphorylation of Akt, a key downstream effector, which in turn promotes apoptosis and induces cell cycle arrest.[1][2]

MAPK Signaling Pathway: The MAPK pathway is a complex network that includes the ERK, JNK, and p38 kinases, which are involved in cellular responses to a wide range of stimuli, including stress and growth factors. This compound's interaction with the MAPK pathway is multifaceted. In some contexts, it has been observed to inhibit the phosphorylation of key MAPK proteins, contributing to its anti-inflammatory and anti-cancer effects.[3] However, in other cellular environments, it can promote the phosphorylation of certain MAPKs, such as p38 and JNK, which can lead to the induction of apoptosis.[4]

Quantitative Analysis of this compound's Bioactivity

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast CancerNot specified, effective at 10-50 µM[4]
BCPAPPapillary Thyroid CancerEffective at 10 and 15 µM[5]
DLD-1Colorectal CancerEffective at 30 and 50 µM[6]
LoVoColorectal CancerEffective at 30 and 50 µM[6]
Saos-2Osteosarcoma40.05[1]
HOSOsteosarcoma257.5[1]
HT-29Colorectal Adenocarcinoma332.4[1]
SW620Colorectal Adenocarcinoma354.5[1]
RPMI8226Multiple Myeloma1272[1]
U266Multiple Myeloma1190[1]

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineThis compound Concentration (µM)ParameterObservationReference
Saos-250Total Apoptosis32.30%[1]
Saos-2100Total Apoptosis44.50%[1]
Saos-2100Mitochondrial Depolarization~52% of cells[1]
Saos-250G2 Phase ArrestPeak arrest observed[1]
Saos-2100, 200Sub-G1 PhaseSignificant increase[1]
MDA-MB-231Not specifiedApoptosisDose-dependent increase[4]
MDA-MB-231Not specifiedG2/M Phase ArrestFrom 9.7% to 46.4%[4]

Table 3: Modulation of PI3K/Akt and MAPK Signaling Proteins by this compound (Western Blot Quantification)

Cell LineThis compound Concentration (µM)ProteinFold Change/ObservationReference
Saos-2100p-AKTReduced by 54.07%[1]
B16F10 Melanoma6.25, 12.5, 25p-AKTDose-dependent decrease[4]
B16F10 Melanoma6.25, 12.5, 25p-JNKDose-dependent increase[4]
B16F10 Melanoma6.25, 12.5, 25p-p38Dose-dependent increase[4]
OPG-KO miceNot specifiedp-AKT, p-JNK, p-p38Significantly suppressed[3]
MCF-7, ZR-7520, 50p-AKTReduced[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability and Proliferation Assays

a) MTT Assay:

  • Cell Seeding: Seed cells (e.g., A2058, A375, or B16 melanoma cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[7]

b) Trypan Blue Exclusion Assay:

  • Cell Preparation: After treatment, harvest cells and resuspend them in phosphate-buffered saline (PBS).

  • Staining: Prepare a 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count both stained (non-viable) and unstained (viable) cells under a microscope.

  • Viability Calculation: Calculate the percent viability as: (Number of viable cells / Total number of cells) x 100.[7]

Apoptosis Assay

Annexin V-FITC/PI Staining:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

Cell Cycle Analysis

Propidium Iodide (PI) Staining:

  • Cell Fixation: Following treatment, harvest melanoma cells and fix them in cold 70% ethanol.

  • RNA Digestion: Treat the fixed cells with RNase A to prevent PI from binding to RNA.

  • DNA Staining: Stain cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[7]

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:500 to 1:2000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[2][3][4]

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

This compound's Impact on the PI3K/Akt Signaling Pathway

Bergapten_PI3K_Akt This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR CellSurvival Cell Survival & Proliferation pAkt->CellSurvival mTOR->CellSurvival

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.

This compound's Modulation of the MAPK Signaling Pathway

Bergapten_MAPK cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK MEK MEK MAPKKK->MEK MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 ERK p-ERK MEK->ERK Proliferation Proliferation ERK->Proliferation JNK p-JNK MKK47->JNK Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38 p-p38 MKK36->p38 p38->Apoptosis_Inflammation

Caption: this compound variably modulates MAPK pathways, affecting proliferation and apoptosis.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_assays Functional Assays cluster_western Mechanism of Action CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot (p-Akt, p-MAPKs) Lysis->WB Analysis Data Analysis & Interpretation WB->Analysis

References

Bergapten pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Bergapten

Introduction

This compound (5-methoxypsoralen, 5-MOP) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is predominantly found in the essential oils of citrus fruits, particularly bergamot orange, as well as in plants from the carrot family (Apiaceae).[1] As the first furanocoumarin to be isolated and identified in 1834, this compound has been the subject of extensive research.[1]

Therapeutically, this compound is most recognized for its potent photosensitizing properties, which are utilized in photochemotherapy (PUVA - Psoralen + UVA) for treating skin disorders like psoriasis and vitiligo.[2][3][4][5] Beyond its dermatological applications, this compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic effects.[2][6][7] These diverse biological actions are attributed to its ability to modulate a variety of cellular signaling pathways.[2][4]

However, the therapeutic potential of this compound is accompanied by significant toxicological concerns, primarily its phototoxicity, genotoxicity, and potential carcinogenicity.[1][7] It is also a notable inhibitor of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[1][8] This guide provides a comprehensive technical overview of the pharmacology, pharmacokinetics, toxicology, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacology

This compound's pharmacological effects are multifaceted, stemming from its interaction with numerous molecular targets and signaling cascades. Its activity can be both dependent and independent of photoactivation.

Mechanisms of Action

2.1.1 Photochemotherapy and DNA Interaction When combined with Ultraviolet A (UVA) radiation, this compound's primary mechanism involves the inhibition of DNA synthesis and cell proliferation.[9] The process unfolds as follows:

  • Intercalation: this compound intercalates between the base pairs of DNA.

  • Photoactivation: Upon absorption of UVA photons (action spectrum peak at 335-350 nm), the this compound molecule becomes excited.[9][10]

  • Adduct Formation: The activated molecule forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine, creating monoadducts.

  • Cross-linking: With further UVA exposure, some monoadducts can react with a second pyrimidine base on the opposite DNA strand, forming interstrand cross-links.[9]

  • Cellular Consequences: These DNA lesions inhibit replication and transcription, disrupt RNA synthesis, and ultimately induce cell cycle arrest and apoptosis (programmed cell death), which is beneficial in hyperproliferative disorders like psoriasis.[1][9]

G This compound This compound intercalation Intercalation into DNA This compound->intercalation uva UVA Light (320-400 nm) activated Excited State this compound uva->activated intercalation:e->activated:w Photoactivation monoadduct Monoadduct Formation (with Pyrimidine Base) activated->monoadduct crosslink Interstrand Cross-link Formation monoadduct->crosslink Further UVA inhibition Inhibition of DNA Replication & Transcription monoadduct->inhibition crosslink->inhibition apoptosis Apoptosis inhibition->apoptosis

Caption: PUVA mechanism of this compound action.

2.1.2 Anti-inflammatory Activity this compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[4][6]

  • NF-κB and JAK/STAT Pathway Inhibition: It suppresses the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical for transcribing pro-inflammatory genes.[4][6][11]

  • Cytokine and Mediator Suppression: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][6][12] It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[6][12]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Inflammatory Response lps Stimulus jak_stat JAK/STAT Pathway lps->jak_stat nfkb NF-κB Pathway lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) jak_stat->cytokines nfkb->cytokines mediators Inflammatory Mediators (iNOS, COX-2) nfkb->mediators This compound This compound inhibition_node Inhibition This compound->inhibition_node inhibition_node->jak_stat blocks inhibition_node->nfkb blocks

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

2.1.3 Anticancer Activity this compound exhibits anticancer properties, both with and without photoactivation, through the modulation of pathways controlling cell survival, proliferation, and death.[2][4]

  • PI3K/Akt Pathway Inhibition: It inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival.[4][13][14][15] This inhibition promotes apoptosis.

  • Induction of Apoptosis: this compound stimulates apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][13][14] This shifts the Bax/Bcl-2 ratio to favor cell death.

  • Induction of Autophagy: In breast cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process, by up-regulating the PTEN gene.[1][13]

  • Modulation of Other Pathways: It also interacts with other pathways, such as activating Liver X Receptors (LXRs) to inhibit liver carcinogenesis and attenuating GSK-3β signaling in thyroid cancer cells.[13][14][15]

G This compound This compound pi3k PI3K This compound->pi3k inhibits p53 p53 This compound->p53 activates bcl2 Bcl-2 This compound->bcl2 inhibits akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival akt->bcl2 activates bax Bax p53->bax activates apoptosis Apoptosis bax->apoptosis bcl2->apoptosis inhibits

Caption: Key anticancer signaling pathways modulated by this compound.

2.1.4 Cytochrome P450 Inhibition this compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of drugs.[8][16][17][18] This inhibition is a primary cause of the "grapefruit effect," where the consumption of grapefruit juice can alter the pharmacokinetics of co-administered drugs.[16][17] this compound can act as both a reversible and an irreversible (mechanism-based) inhibitor, which can lead to significant drug-drug interactions.[18][19]

Pharmacokinetics

The clinical efficacy and safety of this compound are influenced by its pharmacokinetic profile.

2.2.1 Absorption and Bioavailability Oral bioavailability of this compound is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[2][3] However, it causes fewer side effects, which may permit the administration of higher doses.[2][3] Bioavailability is dose-linear and can be significantly improved by formulation; micronized preparations achieve maximum plasma concentrations (Cmax) that are 3 to 4 times higher and in a shorter time (tmax) compared to unmicronized forms.[2]

2.2.2 Distribution, Metabolism, and Excretion Pharmacokinetic studies indicate that this compound can cross the blood-brain barrier, suggesting its potential for treating neurological diseases.[6][7] It is metabolized by hepatic enzymes, primarily the CYP450 system, which it also inhibits.[6][8] Excretion studies in rats have been performed to characterize its elimination from the body.[20]

Quantitative Pharmacological and Toxicological Data

Table 1: Pharmacokinetic Parameters of Oral this compound (1.2 mg/kg) in Humans
FormulationCmax (ng/mL)tmax (h)AUC (ng·h/mL)Reference
Unmicronized~50 - 803.04 - 3.82Not Described[2]
Micronized~160 - 2500.86 - 2.70Not Described[2]
Liquid Suspension1642.13647[2]
Data compiled from studies cited in Quetglas-Llabrés et al., 2022.[2]
Table 2: In Vitro Anticancer Activity (IC50) of this compound (Non-UVA Activated)
Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[21]
HOSOsteosarcoma~240[21]
HeLaCervical Cancer43.5[21]
MK-1Gastric Cancer193.0[21]
HT-29Colorectal Adenocarcinoma332[21]
SW620Colorectal Adenocarcinoma345.5[21]
BCPAPPapillary Thyroid Cancer~10-15[14]
Effective concentration range, not a precise IC50 value.
Table 3: In Vitro CYP450 Inhibition by this compound
Enzyme SystemSubstrateIC50 (µM)Inhibition TypeReference
Rat Liver MicrosomesMacitentan (B1675890)3.84Competitive[22]
Human Liver MicrosomesMacitentan17.82Competitive[22]
Recombinant CYP3A4Macitentan12.81Competitive[22]
Table 4: Acute Toxicity of this compound
SpeciesRouteDoseObservationReference
Rat (female)Oral2000 mg/kgNo mortality or signs of toxicity observed over 24 hours.[23]

Toxicology Profile

The toxicological properties of this compound are a critical consideration for its therapeutic use.

  • Phototoxicity: this compound is a potent photosensitizer.[1] Topical contact with plants containing this compound, followed by sun exposure, can lead to phytophotodermatitis, a severe skin inflammation with blistering and hyperpigmentation.[1][5][[“]] It is considered the primary phototoxic agent responsible for citrus-induced phytophotodermatitis.[1][5]

  • Genotoxicity and Mutagenicity: Through its mechanism of forming DNA adducts and cross-links, this compound is inherently genotoxic.[9][25] It is a potent inducer of chromosome aberrations and has demonstrated mutagenic effects in various assays.[1][5][26]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A).[1][5] There is sufficient evidence of its carcinogenicity in animals.[1][5] Furthermore, long-term PUVA therapy is associated with an increased risk of skin cancers, including squamous cell carcinoma and melanoma.[21][27]

  • Drug-Drug Interactions: As a significant inhibitor of CYP3A4 and other CYP isozymes, this compound can dramatically increase the plasma concentrations of co-administered drugs that are substrates for these enzymes.[8][16][22] This can lead to increased toxicity and adverse drug events.

Key Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the effect of this compound on the pharmacokinetics of another drug (e.g., macitentan).

  • Animal Model: Male Sprague-Dawley rats are used and divided into a control group and an experimental group (n=6 per group).

  • Dosing Regimen: The experimental group is pretreated with this compound (e.g., 10 mg/kg, oral gavage) daily for 7 days. The control group receives the vehicle (e.g., 0.5% CMC-Na).

  • Drug Administration: On day 7, 30 minutes after the final pretreatment dose, all rats are administered the probe drug (e.g., macitentan, 20 mg/kg, oral gavage).

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and stored at -80°C.

  • Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS method following a liquid-liquid extraction procedure.

  • Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, CL/F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

G start Acclimatize Rats pretreatment Pre-treatment (7 days) Group A: Vehicle Group B: this compound (10 mg/kg) start->pretreatment dosing Administer Probe Drug (e.g., Macitentan 20 mg/kg) pretreatment->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Centrifuge & Separate Plasma sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Analysis storage->analysis calculation Calculate PK Parameters (AUC, Cmax, etc.) analysis->calculation end Compare Groups calculation->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.
Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Culture: Human cancer cells (e.g., BCPAP thyroid cancer cells) are seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours to allow attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM/mL) dissolved in DMSO (final concentration <0.1%) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol: In Vitro CYP450 Inhibition Assay
  • System Preparation: Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP3A4) are used as the enzyme source.

  • Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains phosphate (B84403) buffer (pH 7.4), the enzyme source, a specific probe substrate for the CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of the inhibitor (this compound).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate.

  • Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a specific time, ensuring it remains within the linear range of metabolite formation.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile, which may also contain an internal standard for analysis.

  • Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is transferred for analysis.

  • Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The data is plotted, and the IC50 value is determined by non-linear regression.

References

Methodological & Application

Application Notes & Protocols: Bergapten Extraction and Isolation from Citrus Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin found in various plants, particularly within the Rutaceae (citrus) and Apiaceae (carrot) families.[1] It is a compound of significant interest due to its photosensitizing properties, which are utilized in therapies for skin disorders like psoriasis.[2][3] However, its phototoxicity also raises safety concerns, making its controlled extraction, isolation, or removal from citrus essential oils crucial for the food, cosmetic, and pharmaceutical industries.[4][5] this compound is notably abundant in the essential oil of bergamot orange (Citrus bergamia), but is also present in other citrus species like lime, bitter orange, and lemon.[1][5][6]

These application notes provide detailed methodologies for the extraction of this compound from citrus sources and its subsequent isolation and purification.

Part 1: Extraction and Isolation Methodologies Overview

The process of obtaining pure this compound from citrus oils is typically a multi-step procedure involving an initial extraction to obtain the crude essential oil, followed by sophisticated purification techniques to isolate the target compound.

1. Primary Extraction of Crude Citrus Oil: This initial step aims to extract the essential oil, which contains this compound along with a complex mixture of other volatile and non-volatile compounds, from the citrus peel (flavedo).[7][8]

  • Cold Pressing (Expression): This is a traditional and widely used mechanical method for citrus oils.[8][9] It involves physically rupturing the oil sacs in the peel to release the essential oil. The resulting oil is of high quality, but this method also efficiently extracts non-volatile furanocoumarins like this compound.[5][10]

  • Solvent Extraction: Organic solvents can be used to extract the essential oil. While effective, this method can sometimes lead to solvent residues in the final product if not properly removed.[11][12] A patent describes using an organic solvent with ultrasonic extraction for bergamot essential oil.[13]

  • Supercritical Fluid Extraction (SFE): This technique, most commonly using carbon dioxide (SC-CO₂), is a green and highly tunable alternative.[4][14] By modifying pressure and temperature, the solvating power of SC-CO₂ can be adjusted to selectively extract certain compounds, offering a method to either enrich or reduce the this compound content in the extract.[4][10]

2. Isolation and Purification of this compound: Once the crude oil is obtained, various chromatographic techniques are employed to isolate this compound from other components.

  • Column Chromatography: A classic method used for the separation of chemical compounds from a mixture. It has been used to isolate this compound and other furanocoumarins from bergamot fruit extracts.[15]

  • High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample.[16] It has been successfully applied to isolate this compound with high purity (over 98%) from plant extracts in a single run.[16][17]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): In some cases, HSCCC is followed by a preparative HPLC step to achieve even higher purity of the isolated compound.[18]

3. Chemical Removal of this compound: For applications requiring this compound-free citrus oil, a chemical method can be used. This process involves the hydrolysis of the lactone ring in the this compound molecule using an alkaline solution, which converts it into a water-soluble salt that can be separated from the oil phase.[19]

Part 2: Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the extraction, isolation, and content of this compound.

Table 1: this compound Content in Various Citrus Sources

Citrus SourceSample TypeThis compound ConcentrationReference
Bergamot OilCold-Pressed Essential Oil~656 µg/mL[5]
Bergamot OilCold-Pressed Essential Oil0.21% (w/w)[10]
Bergamot OilCold-Pressed Essential Oil~0.25% (w/w)[19]
Lemon Oil (Sample 1)Essential Oil~138 µg/mL[5]
Lemon Oil (Sample 2)Essential Oil~56 µg/mL[5]
Bergamot JuiceJuice9.0 ± 0.4 mg/L[15]
Sweet Orange OilEssential Oil4.85 ± 0.32 ppm[6]

Table 2: Comparative Data for this compound Isolation & Removal Techniques

MethodStarting MaterialKey ParametersYieldPurityReference
HSCCC 400 mg crude extract (Ficus carica)Solvent: n-Hexane-EtOAc-MeOH-H₂O (1:1:1:1); Flow: 2 mL/min2.1 mg this compound98.2%[16][17]
HSCCC 500 mg crude extract (Cnidium monnieri)Solvent: n-Hexane-EtOAc-EtOH-H₂O (5:5:5:5); Stepwise flow45.8 mg this compound96.5%[18]
SC-CO₂ Extraction Bergamot Essential OilP: 8 MPa; T: 40°C0.198% this compound in extractNot Applicable[10]
SC-CO₂ Separation Bergamot Essential OilP: 8 MPa; T: 70°CThis compound not detected in extractNot Applicable[10]
SC-CO₂ Optimization Citrus Peels & SeedsP: 20.05 bar; T: 46.28°C; Flow: 34.98 g/min 38.36 µg/g this compound in oilNot Applicable[4]
Alkaline Hydrolysis Bergamot Essential Oil4-6% aq. KOH; 6-7 hours agitation88-90% yield of this compound-free oilNot Applicable[19]

Part 3: Experimental Protocols

Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction of this compound

This protocol is designed for the extraction of citrus oil from peel with the potential to modulate this compound content.

1. Sample Preparation:

  • Use fresh citrus peel (e.g., Bergamot).

  • Finely chop or grind the peel to increase the surface area for efficient extraction.[7]

  • Dry the material to a moisture content of less than 10% to prevent ice formation and improve extraction efficiency.

2. SC-CO₂ Extraction Procedure:

  • Load the prepared citrus peel into the extractor vessel of a supercritical fluid extraction system.[7]

  • Set the extraction parameters. These can be tuned to either maximize this compound extraction or minimize it.

    • For general extraction: Set the extraction temperature to 40–50 °C and the pressure to 20–35 MPa.[7][20]
    • To minimize this compound in the final oil (separation): A two-stage process can be conceptualized. An initial extraction at lower density (e.g., 8 MPa and 70°C) can remove volatile components while leaving this compound behind.[10] A subsequent extraction at higher density (e.g., 8 MPa and 40°C) could then extract the this compound.[10]

  • Set the CO₂ flow rate (e.g., a study optimized this to ~35 g/min for minimizing this compound).[4]

  • Begin the dynamic extraction and run for 2–3 hours.[7]

  • The extract is collected in a separator vessel by depressurizing the CO₂, which causes the CO₂ to return to a gaseous state and the extracted oil to precipitate. Set separator conditions (e.g., 8–10 MPa pressure and 50–60 °C).[7][20]

  • Collect the crude extract for further purification or analysis.

Workflow for SC-CO₂ Extraction

cluster_prep Sample Preparation cluster_sfe Supercritical CO₂ Extraction start Fresh Citrus Peel grind Grind/Chop Peel start->grind dry Dry Material (<10% moisture) grind->dry load Load into Extractor dry->load sfe Perform Dynamic Extraction (Set T, P, Flow Rate) load->sfe separate Depressurize in Separator sfe->separate collect Collect Crude Oil Extract separate->collect end end collect->end Crude Extract containing this compound start Crude Citrus Extract sample_prep Dissolve Crude Extract in Solvent Mixture start->sample_prep prep_solvent Prepare & Equilibrate Two-Phase Solvent System (e.g., Hex-EtOAc-MeOH-H₂O) hsccc_setup Setup HSCCC: 1. Fill with Stationary Phase 2. Set Revolution Speed 3. Pump Mobile Phase prep_solvent->hsccc_setup inject Inject Sample into HSCCC hsccc_setup->inject sample_prep->inject run Elute with Mobile Phase (Flow Rate: 2.0 mL/min) inject->run monitor Monitor Effluent with UV Detector run->monitor collect Collect Fractions Based on Peaks monitor->collect evap Evaporate Solvent from Fractions collect->evap analyze Analyze Purity (HPLC) & Confirm Structure (NMR, MS) evap->analyze end Purified this compound (>98%) analyze->end start Bergamot Oil (contains this compound) mix Mix Oil and KOH Solution (1:1 v/v) in Agitated Vessel start->mix reagent Aqueous KOH Solution (4-6%) reagent->mix react Agitate for 6-7 Hours (Lactone Ring Hydrolysis) mix->react separate Stop Agitation & Decant (Separate Oil, Water, Salt Phases) react->separate wash Wash Oil Phase with Water (Until Neutral pH) separate->wash dry Dry Oil (e.g., Anhydrous Na₂SO₄) wash->dry end This compound-Free Bergamot Oil dry->end

References

Bergapten: Detailed Synthesis and Purification Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the chemical synthesis and purification of Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin with significant therapeutic applications, including in the treatment of skin disorders like psoriasis and vitiligo. The following sections outline established synthesis routes and various purification methodologies, complete with quantitative data and step-by-step experimental procedures.

I. This compound Synthesis Protocols

This compound can be synthesized through several chemical pathways. Two prominent methods starting from phloroglucinol (B13840) are detailed below.

Synthesis of this compound from Phloroglucinol via Iodination Protection

This synthetic route involves the protection of a key position with iodine to ensure the desired linear furanocoumarin structure, ultimately yielding this compound with a high final step yield.[1][2]

Table 1: Summary of Reaction Steps and Yields for this compound Synthesis via Iodination

Step No.ReactionStarting MaterialKey ReagentsProductYield
1Mono-methylationPhloroglucinol-5-Methoxyresorcinol (B161736)-
2Coumarin (B35378) Formation5-MethoxyresorcinolEthyl propiolate, ZnCl₂7-Hydroxy-5-methoxycoumarin68%[1][2]
3Iodination (Protection)7-Hydroxy-5-methoxycoumarinIodine8-Iodo-7-hydroxy-5-methoxycoumarin-
4Allylation8-Iodo-7-hydroxy-5-methoxycoumarinAllyl bromide7-(Allyloxy)-8-iodo-5-methoxycoumarin-
5Oxidative Cleavage7-(Allyloxy)-8-iodo-5-methoxycoumarinOsmium tetroxide, Sodium metaperiodate(8-Iodo-5-methoxy-7-oxo-7H-furo[3,2-g]chromen-7-yl)acetaldehyde92%[2]
6Cyclization (Furan Ring Formation)(8-Iodo-5-methoxy-7-oxo-7H-furo[3,2-g]chromen-7-yl)acetaldehydeBF₃·Et₂O, Tetra-n-butylammonium bromide8-Iodothis compound-
7Deiodination (Deprotection)8-Iodothis compoundPd(OAc)₂, Et₃N, Formic acidThis compound90%[1][2]

Step 1: Mono-methylation of Phloroglucinol

  • This step is a standard procedure to produce 5-methoxyresorcinol from phloroglucinol.[2]

Step 2: Synthesis of 7-Hydroxy-5-methoxycoumarin

  • A mixture of 5-methoxyresorcinol (15.9 mmol), zinc chloride (ZnCl₂, 16 mmol), and ethyl propiolate (24 mmol) is heated at 90°C for 1.5 hours.[2]

  • After cooling, the reaction mixture is treated with 1M HCl solution.[2]

  • The resulting precipitate is collected by filtration to yield 7-hydroxy-5-methoxycoumarin.[2]

Step 3: Iodination of 7-Hydroxy-5-methoxycoumarin

  • To prevent the formation of an angular furanocoumarin, the 8-position of the coumarin is protected using iodine.[1][2]

Step 4: Allylation

  • The hydroxyl group of the iodinated coumarin is allylated to form the O-allyl derivative.[1][2]

Step 5: Oxidative Cleavage

  • To a solution of the O-allyl derivative (1 mmol) in a 3:1 mixture of dioxane and water (10 mL), add 2,6-lutidine (2 mmol), OsO₄ (2.5% in 2-methyl-2-propanol, 0.02 mmol), and NaIO₄ (4 mmol).[2]

  • Stir the reaction mixture at room temperature for 2 hours.[2]

  • After the reaction is complete, add water (10 mL) and CH₂Cl₂ (20 mL).[2]

  • Separate the organic layer, and extract the aqueous layer three times with CH₂Cl₂ (10 mL).[2]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ to yield the aldehyde product.[2]

Step 6: Cyclization to form the Furan (B31954) Ring

  • The aldehyde is cyclized using BF₃·Et₂O in the presence of tetra-n-butylammonium bromide to construct the furan ring.[1][2]

Step 7: Deiodination to yield this compound

  • To a solution of the 8-iodothis compound (0.1 mmol) in DMF (5 mL), add Pd(OAc)₂ (2 mg), Et₃N (0.6 mmol), and formic acid (0.4 mmol).[2]

  • Heat the reaction at 80°C for 11 hours to remove the iodine protecting group and yield this compound.[2]

Bergapten_Synthesis_Iodination Phloroglucinol Phloroglucinol Methoxyresorcinol 5-Methoxyresorcinol Phloroglucinol->Methoxyresorcinol Monomethylation HydroxyMethoxycoumarin 7-Hydroxy-5-methoxycoumarin Methoxyresorcinol->HydroxyMethoxycoumarin Coumarin Formation (68%) IodoCoumarin 8-Iodo-7-hydroxy- 5-methoxycoumarin HydroxyMethoxycoumarin->IodoCoumarin Iodination AllylIodoCoumarin 7-(Allyloxy)-8-iodo- 5-methoxycoumarin IodoCoumarin->AllylIodoCoumarin Allylation Aldehyde Aldehyde Intermediate AllylIodoCoumarin->Aldehyde Oxidative Cleavage (92%) Iodothis compound 8-Iodothis compound Aldehyde->Iodothis compound Cyclization This compound This compound Iodothis compound->this compound Deiodination (90%)

Caption: this compound synthesis via iodination protection.

Synthesis of this compound from Phloroglucinol via DDQ Dehydrogenation

This alternative approach from phloroglucinol involves a series of reactions including a Hoesch reaction and Pechmann condensation, culminating in a dehydrogenation step to yield this compound. This method is reported to have a final yield of 55%.[3][4]

Table 2: Summary of Reaction Steps for this compound Synthesis via DDQ Dehydrogenation

Step No.ReactionStarting MaterialKey ReagentsProductOverall Yield
1MonomethylationPhloroglucinol-5-Methoxyresorcinol-
2Hoesch Reaction5-Methoxyresorcinol-Intermediate Acylresorcinol-
3AcetylationIntermediate Acylresorcinol-Acetylated IntermediateNear Quantitative
4DeacetoxylationAcetylated Intermediate-Deacetoxylated IntermediateNear Quantitative
5Pechmann CondensationDeacetoxylated Intermediate-Dihydrothis compound-
6DDQ DehydrogenationDihydrothis compoundDDQThis compoundNear Quantitative
Total Overall Synthesis Phloroglucinol -This compound 55% [3][4]

Details for this specific multi-step protocol are outlined in the referenced literature. The key final step is the dehydrogenation of the precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which proceeds in almost quantitative yield.[3][4]

Bergapten_Synthesis_DDQ Phloroglucinol Phloroglucinol Step1_Product 5-Methoxyresorcinol Phloroglucinol->Step1_Product Monomethylation Step2_Product Intermediate Acylresorcinol Step1_Product->Step2_Product Hoesch Reaction Step3_Product Acetylated Intermediate Step2_Product->Step3_Product Acetylation Step4_Product Deacetoxylated Intermediate Step3_Product->Step4_Product Deacetoxylation Step5_Product Dihydrothis compound Step4_Product->Step5_Product Pechmann Condensation This compound This compound Step5_Product->this compound DDQ Dehydrogenation Bergapten_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product NaturalSource Natural Source (e.g., H. sosnowskyi) CrudeExtract Crude Extract NaturalSource->CrudeExtract Extraction (e.g., MAE) SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography HPLC HPLC Analysis SPE->HPLC HSCCC->HPLC ColumnChromatography->HPLC Purethis compound Pure this compound HPLC->Purethis compound Purity Confirmation

References

Application Notes and Protocols for the Quantification of Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Bergapten, a naturally occurring furanocoumarin, in both plant extracts and biological samples. This compound has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.

I. Quantification of this compound in Plant Extracts

This section details the extraction and subsequent quantification of this compound from various plant matrices.

Extraction Methodologies

Several methods can be employed for extracting this compound from plant materials, with the choice depending on the available equipment and desired efficiency.

1. Microwave-Assisted Extraction (MAE): A rapid and efficient method that reduces extraction time and solvent consumption.[3]

  • Protocol:

    • Grind the dried plant material to a fine powder.

    • Mix 1 g of the powdered sample with 20 mL of a suitable solvent (e.g., methanol).

    • Place the mixture in a microwave extractor.

    • Apply microwave power (e.g., 700 W) for a short duration (e.g., 10 minutes).[3]

    • Allow the sample to cool, then filter the extract.

    • The resulting extract can be concentrated and reconstituted in the mobile phase for HPLC analysis.

2. Sonication: A common and straightforward extraction method.

  • Protocol:

    • Weigh a specific amount of powdered plant material.

    • Add a defined volume of extraction solvent (e.g., ethanol).[4]

    • Place the mixture in an ultrasonic bath for a set period (e.g., 30 minutes).

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent to obtain the crude extract.[5]

3. Soxhlet Extraction: A classic and exhaustive extraction method.

  • Protocol:

    • Place the powdered plant material in a thimble.

    • Position the thimble in the main chamber of the Soxhlet extractor.

    • Add the extraction solvent (e.g., petroleum ether) to the distillation flask.

    • Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the solid.

    • The chamber containing the solid material slowly fills with warm solvent.

    • When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is repeated multiple times.

Analytical Quantification Methods

1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

A robust and widely used method for the quantification of this compound.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol (B129727). From this, create a series of calibration standards by serial dilution (e.g., 0.5-10 µg/mL).[3]

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]

      • Mobile Phase: An isocratic or gradient elution with a mixture of water (often with an acidifier like 1.0% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase is methanol-water (60:40).[6][7]

      • Flow Rate: Typically 1.0 mL/min.[6][7]

      • Detection Wavelength: this compound can be monitored at 310 nm.[6]

      • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[7]

    • Analysis: Inject the prepared standards and sample extracts into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data for HPLC-PDA Method

ParameterValueReference
Linearity Range15.0-45.0 µg/mL[7]
Correlation Coefficient (r)0.9998[7]
Limit of Detection (LOD)1.0 µg/mL[3]
Limit of Quantification (LOQ)3.77 µg/mL[3]
Average Recovery99.9% (RSD = 1.71%)[7]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method for quantification, especially in complex matrices.

  • Protocol:

    • Sample Preparation: The extraction protocols are similar to those for HPLC-PDA.

    • Chromatographic and Mass Spectrometric Conditions:

      • Chromatography: UPLC systems with a C18 column provide rapid and high-resolution separation.

      • Mass Spectrometry: A tandem quadrupole mass spectrometer is used.

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.

      • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6]

    • Quantification: Similar to HPLC, a calibration curve is constructed using standards to quantify this compound in the samples.

Quantitative Data for UPLC-MS/MS Method

ParameterValueReference
Linearity Range0.10–5.00 μg/mL[6]
Correlation Coefficient (r²)0.9990[6]
Limit of Detection (LOD)0.01–0.06 (×10⁻²) μg/mL[6]
Limit of Quantification (LOQ)0.04–0.17 (×10⁻²) μg/mL[6]
Recovery99.63–105.16% (RSD ≤ 2.23)[6]

II. Quantification of this compound in Biological Samples

This section outlines the procedures for extracting and quantifying this compound in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies.

Extraction Methodologies

1. Liquid-Liquid Extraction (LLE): A common method for extracting analytes from biological fluids.

  • Protocol:

    • To a volume of plasma (e.g., 200 µL), add an internal standard.

    • Add an extraction solvent (e.g., acetonitrile) to precipitate proteins.[8]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

2. Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE.

  • Protocol:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • To a plasma sample (e.g., 200 µL), add the internal standard and vortex.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: An increasingly popular method for sample preparation.[9][10]

  • Protocol:

    • Homogenize the sample and mix with acetonitrile to extract the furanocoumarins.

    • Add a QuEChERS powder (magnesium sulfate/sodium acetate) to remove moisture and induce phase separation.[10]

    • Centrifuge the mixture.

    • The supernatant can be directly injected into the LC-MS/MS system.[10]

Analytical Quantification Methods

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

A sensitive method for the detection of fluorescent compounds like this compound.

  • Protocol:

    • Chromatographic Conditions:

      • Column: A reversed-phase ODS column.[8]

      • Mobile Phase: Aqueous formic acid (0.1%, v/v) and acetonitrile.[8]

      • Flow Rate: 1 mL/min.[8]

      • Fluorescence Detection: Excitation wavelength of 288 nm and an emission wavelength of 478 nm.[8]

    • Quantification: An internal standard (e.g., isoimperatorin) is often used. A calibration curve is generated to quantify this compound.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for bioanalytical quantification due to its high sensitivity and specificity.

  • Protocol:

    • Chromatographic Conditions: Similar to UPLC-MS/MS for plant extracts, often using a Hypersil ODS column with a mobile phase of methanol and water.[11][12]

    • Mass Spectrometric Conditions: A triple quadrupole tandem mass spectrometer operating in MRM mode with an ESI source is used.[11]

    • Quantification: An internal standard is used, and a calibration curve is prepared in the same biological matrix as the samples.

Pharmacokinetic Data for this compound in Animal Models

Animal ModelAdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
RatOral5 mg/kg--3517 ± 1299[8]
RatOral10 mg/kg--8255 ± 3536[8]
RatOral15 mg/kg--9197 ± 5790[8]
Dog--228.5 (14.3)4.2 (0.4)2507.2 (168.5) (AUC₀₋t)[11]

III. Visualized Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of this compound.

cluster_plant Quantification in Plant Extracts plant_material Plant Material (Dried, Powdered) extraction Extraction (MAE, Sonication, Soxhlet) plant_material->extraction extract Crude Extract extraction->extract analysis_plant Analysis (HPLC-PDA or UPLC-MS/MS) extract->analysis_plant quantification_plant Quantification analysis_plant->quantification_plant

Caption: Workflow for this compound quantification in plant extracts.

cluster_bio Quantification in Biological Samples bio_sample Biological Sample (Plasma, Urine) extraction_bio Extraction (LLE, SPE, QuEChERS) bio_sample->extraction_bio processed_sample Processed Sample extraction_bio->processed_sample analysis_bio Analysis (HPLC-FLD or LC-MS/MS) processed_sample->analysis_bio quantification_bio Quantification analysis_bio->quantification_bio

Caption: Workflow for this compound quantification in biological samples.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

This compound has been observed to attenuate the PI3K/Akt signaling pathway, which can lead to the induction of apoptosis in cancer cells.[13][14]

This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates GSK3b GSK-3β AKT->GSK3b inhibits Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 activates Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Caspase Caspase Cascade Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound MAPK_cascade MAPK Cascade (e.g., JNK, p38) This compound->MAPK_cascade inhibits Stimulus Pro-inflammatory Stimulus Stimulus->MAPK_cascade Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_cascade->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

References

Bergapten in In Vitro Cancer Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin found in citrus oils, has garnered significant interest in oncological research for its potent anti-cancer properties.[1] This document provides detailed application notes and standardized protocols for investigating the effects of this compound in in vitro cancer cell culture models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate this compound's therapeutic potential.

This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines, including those of the breast, colon, lung, and thyroid.[2][3][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the PI3K/Akt and p53-mediated cascades.[1][5]

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay
Saos-2Osteosarcoma40.0596MTT
HOSOsteosarcoma257.596MTT
HT-29Colorectal Adenocarcinoma332.496MTT
SW620Colorectal Adenocarcinoma354.596MTT
RPMI8226Multiple Myeloma127296MTT
U266Multiple Myeloma119096MTT
A549Non-small-cell lung~5048MTT
NCI-H460Non-small-cell lung~5048MTT
BCPAPPapillary Thyroid Cancer10 & 15 (effective doses)Not SpecifiedMTT
DLD-1Colorectal Cancer30 & 50 (effective doses)Not SpecifiedNot Specified
LoVoColorectal Cancer30 & 50 (effective doses)Not SpecifiedNot Specified

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Saos-2 Osteosarcoma Cells

Treatment Concentration (µM)Total Apoptotic Cells (%)G2/M Phase Arrest (%)Mitochondrial Membrane Potential Loss (%)
5032.30IncreasedNot Specified
10044.50Not Specified~52
Control3.56BaselineBaseline

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (5-methoxypsoralen)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle and untreated controls.

  • Cell Harvesting:

    • After treatment, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI for compensation and gating.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described previously.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound-induced signaling pathways in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_endpoints Data Analysis and Endpoints Cell_Culture Cancer Cell Line Culture Treatment Cell Treatment with this compound (Dose- and Time-dependent) Cell_Culture->Treatment Bergapten_Prep This compound Stock Preparation (in DMSO) Bergapten_Prep->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (PI Flow Cytometry) Treatment->Flow_CellCycle Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 Determine IC50 Value MTT->IC50 Apoptosis_Rate Quantify Apoptosis Rate Flow_Apoptosis->Apoptosis_Rate CellCycle_Dist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist Protein_Levels Measure Key Protein Levels (e.g., p53, Akt, Caspases) Western_Blot->Protein_Levels

Caption: General workflow for in vitro evaluation of this compound.

References

Bergapten application in in vivo animal models (e.g., mice, zebrafish)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring furanocoumarin found predominantly in citrus essential oils, such as bergamot oil.[1][2][3] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, cardioprotective, anticancer, and anti-osteoporotic effects demonstrated in various preclinical animal models.[1][4] this compound exerts its therapeutic effects by modulating numerous key cellular signaling pathways, such as PI3K/Akt, NF-κB, MAPK, and JAK/STAT.[1][2][5][6] This document provides a compilation of quantitative data, detailed experimental protocols, and pathway diagrams to guide the in vivo application of this compound in mouse and zebrafish models.

Data Presentation: Quantitative In Vivo Studies

The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: Anti-Inflammatory and Analgesic Effects of this compound in Mice

Model TypeMouse StrainThis compound Dosage & RouteKey FindingsReference
Chemically-Induced Nociception & InflammationSwissED₅₀: 2.96 mg/kgAmeliorated hyperalgesia and inflammation induced by formalin, acetic acid, and carrageenan.[7][[“]][7][[“]]
LPS-Induced Systemic InflammationICRNot specifiedDecreased LPS-induced mortality.[6][6]
E. coli-Induced SepsisC57BL/650 mg/kg (i.p.), pre-treatmentImproved survival rate, reduced serum IL-1β, and alleviated organ inflammation.[9][9]
C. rodentium-Induced Intestinal InflammationC57BL/650 mg/kg (i.g.)Ameliorated tissue inflammation and injury.[9][9]
LPS-Induced Acute Lung Injury (ALI)C57BL/6Inhalation (Ber-lipo formulation)Ameliorated lung edema, inflammation, and pulmonary dysfunction.[10][10]

Table 2: Neuroprotective and Cognitive Enhancement Effects of this compound in Mice

Model TypeMouse StrainThis compound Dosage & RouteDurationKey FindingsReference
Scopolamine-Induced Memory ImpairmentSwissNot specifiedSingle & repeated administrationImproved memory acquisition and consolidation; inhibited acetylcholinesterase activity.[11][11]
Alzheimer's Disease (5×FAD model)5×FADNot specified (intragastric)30 consecutive daysImproved learning and memory; reduced Aβ deposition and neuroinflammation.[5][5]

Table 3: Cardioprotective, Nephroprotective, and Anti-Cancer Effects of this compound in Rodents

Model TypeAnimal ModelThis compound Dosage & RouteDurationKey FindingsReference
Isoproterenol-Induced Myocardial InfarctionWistar Rats50 mg/kgNot specifiedReduced infarct size; suppressed cardiac biomarkers and oxidative stress.[12][12]
Cyclophosphamide-Induced Renal ToxicityWistar Rats3 and 10 mg/kg (i.p.)14 days10 mg/kg dose effectively reversed renal damage, oxidative stress, and inflammation.[13][13]
NDEA-Induced Hepatocellular CarcinomaWistar RatsNot specifiedNot specifiedModulated LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid droplets in cancer cells.[14][14]

Table 4: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDosageKey ParametersReference
Intravenous (i.v.)5 mg/kg-[15]
Oral (p.o.)15 mg/kg-[15][16]
Oral (p.o.)Not specifiedAbsolute Bioavailability: 69.6% - 94.0%Half-life (t₁/₂): ~4.21 h[4][15]
Oral (p.o.)10 mg/kgPre-treatment for 7 days significantly increased plasma concentrations (AUC and Cmax) of co-administered macitentan (B1675890).[17][17][18]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is used to evaluate the acute anti-inflammatory activity of this compound.[7]

  • Animals: Male Swiss mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.).

    • Group 2: this compound (e.g., 2.96 mg/kg, p.o.).

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure: a. Administer this compound, vehicle, or positive control orally 60 minutes before the carrageenan challenge. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) grouping Randomize into Groups (Control, this compound, Positive Control) acclimatize->grouping administer Administer Compound (p.o.) grouping->administer measure_initial Measure Initial Paw Volume administer->measure_initial 60 min wait inject Inject Carrageenan (0.1 mL, 1%) into sub-plantar region measure_initial->inject measure_final Measure Paw Volume at 1, 2, 3, 4 hours inject->measure_final calculate Calculate Edema Inhibition (%) measure_final->calculate stats Statistical Analysis calculate->stats

Experimental workflow for the carrageenan-induced paw edema model in mice.
Protocol 2: LPS-Induced Sepsis Model in Mice

This protocol assesses the protective effects of this compound against systemic inflammation and mortality.[9]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping:

    • Group 1: Control (PBS injection).

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + this compound (50 mg/kg).

  • Procedure: a. Administer this compound (50 mg/kg, i.p.) or vehicle 24 hours and 1 hour before the LPS challenge. b. Induce sepsis by injecting E. coli (e.g., 5 × 10¹⁰ CFU/kg, i.p.) or LPS. c. For survival studies, monitor mice regularly for mortality over a set period (e.g., 72 hours). d. For mechanistic studies, collect serum via cardiac puncture 6 hours post-infection to measure cytokine levels (e.g., IL-1β, TNF-α) by ELISA. e. Harvest organs (lungs, liver, colon) for histopathological analysis (H&E staining) and Western blot.

  • Data Analysis: Compare survival curves using the Log-rank (Mantel-Cox) test. Analyze cytokine levels and histopathology scores using ANOVA or t-tests.

Protocol 3: Tail-Cutting-Induced Inflammation in Zebrafish Larvae

This model allows for in vivo visualization of leukocyte migration and inflammation resolution.[19]

  • Animals: Transgenic zebrafish larvae, such as Tg(corola:eGFP), are used at 3 days post-fertilization (dpf). These lines have fluorescently labeled neutrophils and/or macrophages.

  • Procedure: a. Dechorionate embryos and maintain them in E3 medium. b. At 3 dpf, transfer larvae to a 24-well plate containing E3 medium with or without different concentrations of this compound. c. Anesthetize the larvae (e.g., using tricaine). d. Using a sterile micro scalpel, transect the caudal fin posterior to the circulatory loop. e. Image the tail region at different time points post-injury (e.g., 4, 8, 24 hours) using a fluorescence microscope.

  • Data Analysis: a. Quantify the number of fluorescent neutrophils and macrophages that have migrated to the injury site. b. Assess the resolution of inflammation by counting the number of leukocytes remaining at the site at later time points. c. Evaluate the production of reactive oxygen species (ROS) and nitric oxide (NO) at the wound site using specific fluorescent probes.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis collect Collect Tg(corola:eGFP) Zebrafish Embryos raise Raise to 3 dpf in E3 Medium collect->raise treat Treat with this compound in 24-well plate raise->treat anesthetize Anesthetize Larvae treat->anesthetize transect Transect Caudal Fin anesthetize->transect image Fluorescence Microscopy at 4, 8, 24 hpi transect->image quantify Quantify Migrated Neutrophils & Macrophages image->quantify assess Assess Inflammation Resolution & ROS/NO Production quantify->assess

Experimental workflow for the zebrafish tail-cutting inflammation model.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are mediated through its interaction with multiple intracellular signaling pathways.

Anti-Inflammatory Signaling

This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways. In models of LPS-induced inflammation, this compound suppresses the activation of the JAK/STAT pathway and reduces the accumulation of reactive oxygen species (ROS).[2][6] It also inhibits the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation of IL-1β and pyroptotic cell death.[9] This inhibition is linked to the promotion of mitophagy, which maintains mitochondrial homeostasis.[9] In neuroinflammation associated with Alzheimer's disease, this compound attenuates the MAPK signaling pathway in microglia.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK ROS Mitochondrial ROS Production TLR4->ROS STAT STAT JAK->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) STAT->Cytokines NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 NLRP3->Cytokines This compound This compound This compound->JAK This compound->ROS This compound->NLRP3 via mitophagy

This compound's anti-inflammatory mechanism via inhibition of JAK/STAT, ROS, and NLRP3.
Anticancer and Pro-Apoptotic Signaling

In cancer models, this compound demonstrates significant anticancer properties by inhibiting cell survival pathways and inducing apoptosis.[1] A central mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2][14][20] By impairing this pathway, this compound promotes apoptosis through the modulation of the Bax/Bcl-2 protein ratio, favoring a pro-apoptotic state.[2][21] This leads to the activation of the intrinsic mitochondrial pathway of apoptosis, involving caspase-9 and caspase-3 activation.[2][21]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspase Cascade (Caspase-9, -3) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->PI3K This compound->Akt

This compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.

References

Bergapten Photochemotherapy (PUVA) Protocol for Psoriasis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen (B192213) plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for moderate to severe psoriasis. This photochemotherapy involves the administration of a photosensitizing agent (psoralen) followed by exposure to long-wave ultraviolet A (UVA) radiation. Bergapten (5-methoxypsoralen or 5-MOP), a naturally occurring furanocoumarin, is a psoralen used in PUVA therapy.[1] Compared to the more commonly used 8-methoxypsoralen (8-MOP), this compound has demonstrated comparable efficacy in clearing psoriatic lesions with a significantly lower incidence of acute side effects such as nausea, erythema, and pruritus.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in PUVA therapy for psoriasis, targeted at researchers, scientists, and professionals in drug development.

Mechanism of Action

The therapeutic effects of this compound PUVA in psoriasis are primarily mediated through its interaction with DNA. Upon activation by UVA light, this compound intercalates into the DNA of keratinocytes and forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine. This process leads to the formation of monoadducts and interstrand cross-links, which inhibit DNA replication and transcription.[1] This antiproliferative effect is crucial in psoriasis, a condition characterized by hyperproliferation of keratinocytes.

Recent studies also suggest that this compound exerts anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway by inhibiting the phosphorylation of the p65 subunit.[5][6] The NF-κB pathway is a critical regulator of inflammatory responses and is known to be overactive in psoriatic lesions.

Data Presentation

The following tables summarize quantitative data from various clinical studies on this compound PUVA therapy for psoriasis.

Table 1: Oral this compound (5-MOP) Dosage and Administration

ParameterValueSource(s)
Dosage 1.2 mg/kg body weight[7]
Administration Orally with food to maximize absorption[3]
Timing before UVA 2-3 hours[3][8]

Table 2: UVA Irradiation Protocol - Clearance Phase

ParameterValueSource(s)
Initial UVA Dose Based on skin phototype or Minimal Phototoxic Dose (MPD) determination. Typically 0.5 - 1.5 J/cm²[9]
Dose Increments 0.5 - 1.5 J/cm² per session, based on erythema response[9]
Treatment Frequency 2-3 times per week with at least a 48-hour interval[10]
Average No. of Exposures for Clearance 12 - 24[11]

Table 3: Efficacy of this compound PUVA Therapy

Efficacy MeasureResultSource(s)
Lesion Clearance Comparable to 8-MOP PUVA[2]
PASI 75 (Psoriasis Area and Severity Index 75% improvement) Achieved in a significant percentage of patients[10]
Advantages over 8-MOP PUVA Lower incidence of nausea, erythema, and pruritus[7]

Table 4: Maintenance Phase Protocol

ParameterProtocolSource(s)
Initiation After achieving 95% clearance of psoriatic lesions[10]
UVA Dose The final clearance dose is typically maintained[9]
Frequency Gradually reduced from weekly to bi-weekly, then to once a month[9][10]
Duration Can be continued for 2-3 months, with many patients remaining in remission for 6-12 months after cessation[9]

Experimental Protocols

Patient Selection Protocol

Inclusion Criteria:

  • Diagnosis of moderate to severe plaque-type psoriasis.[12]

  • Inadequate response or intolerance to topical therapies and/or UVB phototherapy.[13]

  • Age 18 years or older.

  • Patient is able to comprehend and comply with the treatment protocol and safety measures.[14]

Exclusion Criteria:

  • History of photosensitivity disorders.[9]

  • Pregnancy or lactation.

  • History of skin cancer (melanoma or non-melanoma).

  • Severe hepatic or renal dysfunction.[14]

  • Concomitant use of photosensitizing medications.

  • Use of systemic psoriasis therapy (e.g., methotrexate, cyclosporine, biologics) within the last 4-12 weeks, depending on the agent.[15]

This compound PUVA Treatment Protocol (Oral Administration)

a. Pre-treatment Evaluation:

  • Conduct a thorough medical history and physical examination, including skin examination to document the extent and severity of psoriasis (e.g., using PASI score).

  • Perform baseline laboratory tests, including complete blood count, liver function tests, and renal function tests.

  • Determine the patient's skin phototype (Fitzpatrick scale).

  • Optionally, determine the Minimal Phototoxic Dose (MPD) to establish the initial UVA dose.

b. Treatment Procedure (Clearance Phase):

  • Instruct the patient to ingest this compound (1.2 mg/kg) with a light meal 2-3 hours before the scheduled UVA exposure.[3]

  • The patient must wear UVA-protective eyewear from the time of this compound ingestion until 24 hours post-treatment.

  • The initial UVA dose is administered based on the patient's skin type or MPD.

  • Subsequent treatments are administered 2-3 times per week.[10]

  • UVA dose is incrementally increased at each session, guided by the patient's erythema response. The skin should be monitored for any signs of phototoxicity (erythema, blistering).

  • Continue the treatment until at least 95% clearance of psoriatic lesions is achieved.[10]

c. Maintenance Phase:

  • Once clearance is achieved, the patient transitions to a maintenance schedule.

  • The UVA dose is typically maintained at the level that achieved clearance.[9]

  • The frequency of treatments is gradually reduced to once a week, then every other week, and eventually to once a month.[9][10]

d. Monitoring and Safety:

  • Monitor the patient for acute side effects such as erythema, pruritus, and nausea at each visit.

  • Perform regular skin examinations to assess for any suspicious lesions.

  • Conduct periodic laboratory monitoring of liver and renal function.

  • Educate the patient on the importance of sun protection and regular skin self-examinations.

Visualizations

Signaling Pathway of this compound in Psoriasis

Bergapten_Signaling_Pathway cluster_cell Keratinocyte IL-17A IL-17A IL-17R IL-17 Receptor IL-17A->IL-17R IKK IKK Complex IL-17R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases p_p65 Phosphorylated p65 NFkB->p_p65 phosphorylation Nucleus Nucleus p_p65->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Bergapten_UVA This compound + UVA Bergapten_UVA->p_p65 inhibits phosphorylation

Caption: this compound's inhibition of the NF-κB signaling pathway in psoriasis.

Experimental Workflow for this compound PUVA Therapy

Bergapten_PUVA_Workflow cluster_screening Patient Screening cluster_clearance Clearance Phase cluster_maintenance Maintenance Phase cluster_followup Follow-up A Inclusion/Exclusion Criteria Assessment B Baseline Evaluation (PASI, Labs) A->B C Skin Phototype/MPD Determination B->C D Oral this compound (1.2 mg/kg) C->D E UVA Exposure (2-3 times/week) D->E 2-3 hours post-ingestion F Monitor Erythema & Adjust UVA Dose E->F G Assess Psoriasis Clearance (PASI) F->G G->E <95% cleared H Maintain Final UVA Clearance Dose G->H ≥95% cleared I Reduce Treatment Frequency H->I J Monitor for Relapse and Side Effects I->J

Caption: Clinical workflow for this compound PUVA treatment of psoriasis.

References

Bergapten: A Versatile Tool for Probing the Intricacies of DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] Upon photoactivation by ultraviolet A (UVA) radiation, this compound intercalates into the DNA helix and forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, primarily thymine.[2][3][4] This ability to induce specific and controllable DNA damage makes this compound an invaluable tool for investigating the complex cellular mechanisms of DNA repair. By precisely inflicting lesions, researchers can dissect the signaling cascades and enzymatic machinery responsible for maintaining genomic integrity. This application note provides a comprehensive overview and detailed protocols for utilizing this compound to study DNA repair pathways, particularly Nucleotide Excision Repair (NER) and the p53-mediated damage response.

Mechanism of Action

When exposed to UVA light (typically in the 320-400 nm range), the planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[4][5] The absorbed UVA energy excites the this compound molecule, enabling it to form a covalent bond with a pyrimidine base on one strand of the DNA, creating a monoadduct.[3] Subsequent absorption of another UVA photon can lead to the formation of a second covalent bond with a pyrimidine on the opposite strand, resulting in a highly cytotoxic interstrand crosslink.[2][3] These bulky lesions physically obstruct DNA replication and transcription, triggering a robust cellular DNA damage response.[6]

Key Applications in DNA Repair Research

  • Induction of Bulky Adducts: this compound-UVA treatment is a reliable method for generating bulky DNA adducts, which are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[7][8] This allows for targeted studies of NER machinery and its regulation.

  • Activation of the p53 Pathway: The presence of this compound-induced DNA damage activates the tumor suppressor protein p53, a master regulator of the DNA damage response.[4][9] This provides a model system to study p53 activation, its downstream targets, and its role in cell cycle arrest and apoptosis.

  • Screening for DNA Repair Inhibitors: The this compound-UVA system can be employed in high-throughput screening assays to identify novel compounds that inhibit specific DNA repair pathways, which is of significant interest in cancer therapy.

  • Investigating Photosensitization in Drug Development: As a photosensitizing agent, this compound serves as a model compound for understanding the mechanisms of phototoxicity and for the development of photodynamic therapies.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on DNA damage and cell cycle progression. It is important to note that optimal concentrations and doses will vary depending on the cell type, experimental conditions, and the specific endpoint being measured.

Cell LineThis compound Concentration (µM)UVA Dose (J/cm²)DNA Damage EndpointObserved EffectReference
Human HaCaT KeratinocytesNot specified10, 20, 60DNA strand breaksDose-dependent increase in DNA damage (13-fold increase at 60 J/cm²)[11]
Human RPE CellsNot specified0 - 0.9DNA strand breaksDose-dependent increase in tail DNA percentage in comet assay[12]
Human Melanoma CellsNot specifiedNot specifiedCytotoxicityHigh cytotoxic response when combined with UVA[13]
Cell LineThis compound Concentration (µM)Treatment DurationCell Cycle Analysis EndpointObserved EffectReference
Human Saos-2 Osteosarcoma5048 hoursG2 phase arrestGreatest number of cells arrested in G2 phase[14]
Human Saos-2 Osteosarcoma100, 20048 hoursSub-G1 accumulationRapid increase in the fraction of sub-G1 cells, indicative of apoptosis[14]
Human DLD-1 Colon CancerVarious24 hoursG1 arrest and sub-G1 accumulationInduction of G1 arrest and apoptosis[2]
Human MCF-7 and SKBR-3 Breast CancerNot specifiedNot specifiedG0/G1 phase blockInduction of a block in the G0/G1 phase of the cell cycle[9]

Experimental Protocols

Protocol 1: Induction of this compound-DNA Adducts in Cultured Mammalian Cells

This protocol describes the general procedure for treating adherent mammalian cells with this compound and UVA light to induce DNA damage.

Materials:

  • Adherent mammalian cells (e.g., HaCaT, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca++/Mg++ free

  • This compound (5-methoxypsoralen) stock solution (e.g., 10 mM in DMSO)

  • UVA light source with a known spectral output and intensity (e.g., 365 nm)

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Treatment:

    • Prepare the desired concentration of this compound in complete cell culture medium. A final concentration in the range of 10-100 µM is a common starting point.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for this compound uptake and intercalation into the DNA.

  • UVA Irradiation:

    • Remove the lid of the culture vessel.

    • Place the cells directly under the UVA light source. Ensure a uniform light distribution across all samples.

    • Irradiate the cells with the desired dose of UVA light. The dose (in J/cm²) is a product of the light intensity (in W/cm²) and the exposure time (in seconds). A common starting dose is 1-5 J/cm².

    • Control Groups: Include appropriate controls, such as cells treated with this compound alone (no UVA), cells exposed to UVA alone (no this compound), and untreated cells.

  • Post-Irradiation Incubation:

    • After irradiation, replace the this compound-containing medium with fresh, pre-warmed complete medium.

    • Return the cells to the incubator and allow them to recover for the desired time points to study DNA repair (e.g., 0, 2, 6, 24 hours).

  • Downstream Analysis: Harvest the cells for subsequent analysis of DNA damage and repair using techniques such as the comet assay (Protocol 2) or Western blotting (Protocol 3).

Protocol 2: Analysis of DNA Strand Breaks using the Alkaline Comet Assay

The alkaline comet assay is a sensitive method to detect DNA single- and double-strand breaks.[2][3][5]

Materials:

  • Treated and control cells from Protocol 1

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point (NMP) agarose

  • Comet assay slides

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation: Prepare a base layer of 1% NMP agarose on the comet slides and allow it to solidify.

  • Cell Embedding:

    • Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[5]

    • Mix the cell suspension with 0.6% LMP agarose at a 1:10 ratio (v/v) at 37°C.

    • Pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose by placing the slides on a cold plate for 10-15 minutes.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis buffer.

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes.

    • Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Protocol 3: Western Blot Analysis of DNA Repair Proteins

This protocol allows for the detection and quantification of key proteins involved in the DNA damage response, such as p53, and NER factors like XPA and XPC.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-XPA, anti-XPC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

Bergapten_DNA_Damage_Response cluster_damage DNA Damage Induction cluster_p53 p53 Signaling Pathway cluster_ner Nucleotide Excision Repair (NER) This compound This compound UVA UVA DNA_Adduct This compound-DNA Adducts (Monoadducts & ICLs) ATM_ATR ATM/ATR Kinases DNA_Adduct->ATM_ATR Damage Sensing XPC XPC-RAD23B (Damage Recognition) DNA_Adduct->XPC Recognition of Bulky Adduct p53 p53 p21 p21 GADD45 GADD45 Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2) Apoptosis Apoptosis TFIIH TFIIH XPC->TFIIH Recruitment XPA XPA (Verification) TFIIH->XPA Recruitment Excision Excision of Damaged Strand XPA->Excision Synthesis_Ligation DNA Synthesis & Ligation Excision->Synthesis_Ligation

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT, A549) Bergapten_Treatment 2. This compound Incubation (e.g., 10-100 µM) Cell_Culture->Bergapten_Treatment UVA_Irradiation 3. UVA Irradiation (e.g., 1-5 J/cm²) Bergapten_Treatment->UVA_Irradiation Post_Incubation 4. Post-Irradiation Incubation (0-24 hours) UVA_Irradiation->Post_Incubation Comet_Assay Comet Assay (DNA Strand Breaks) Post_Incubation->Comet_Assay Western_Blot Western Blot (p53, XPA, XPC) Post_Incubation->Western_Blot LC_MS LC-MS/MS (Adduct Quantification) Post_Incubation->LC_MS

Conclusion

This compound, in combination with UVA irradiation, provides a robust and versatile platform for the investigation of DNA repair mechanisms. Its ability to induce specific types of DNA damage allows for the targeted study of cellular responses, from the initial damage recognition to the activation of complex signaling pathways and the enzymatic repair of the lesions. The protocols and information provided in this application note offer a solid foundation for researchers to employ this compound as a tool to further unravel the intricacies of DNA repair, with potential implications for cancer research and the development of novel therapeutic strategies.

References

Application Notes: Bergapten-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin found in citrus oils, has demonstrated significant anticancer properties in various preclinical studies.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3] These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis, summarize its efficacy across different cancer cell lines, and offer detailed protocols for key experimental evaluations.

Mechanism of Action

This compound exerts its pro-apoptotic effects through multiple signaling cascades. A primary mechanism involves the activation of the p53 tumor suppressor pathway.[1][4] this compound has been shown to increase the expression of p53 and its downstream targets, such as p21, which leads to cell cycle arrest, typically at the G0/G1 or G1 phase.[5][6] This cell cycle inhibition is a crucial prerequisite for the induction of apoptosis.

Furthermore, this compound modulates the intrinsic (mitochondrial) pathway of apoptosis. It alters the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former.[5][7] This shift leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[3][5]

Another critical target of this compound is the PI3K/Akt signaling pathway, a key regulator of cell survival.[2][8] this compound can inhibit this pathway, often through the upregulation of the tumor suppressor PTEN, which counteracts PI3K activity.[5][9] Inhibition of Akt signaling further contributes to the pro-apoptotic environment within the cancer cell.[2][5]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines.

Cancer TypeCell Line(s)Key FindingsIC50 Values (µM)Reference(s)
Non-Small Cell Lung Cancer A549, NCI-H460Inhibited cell viability to ~79% and ~75% respectively at 50 µM after 48h. Induced G1 arrest and apoptosis via p53 activation.Not explicitly stated in these terms[4][7][10]
Breast Cancer MCF-7, SKBR-3, ZR-75, MDA-MB-231Induced G0/G1 phase arrest and apoptosis, enhanced p53 and p21 expression, and impaired the PI3K/Akt survival signal.[1][6][11] Also shown to induce autophagy via PTEN upregulation.[9]Not explicitly stated[1][6][9][11][12]
Colorectal Cancer DLD-1, LoVoDecreased cell viability and induced G0/G1 arrest. Increased p53, Bax, and PTEN, while decreasing p-AKT.[5]Not explicitly stated[1][5]
Osteosarcoma Saos-2, HOSInduced G2 phase arrest and apoptosis in Saos-2 cells, accompanied by loss of mitochondrial membrane potential and caspase-9/-3 activation.[3]Saos-2: 40.05 µM; HOS: 257.5 µM[13]
Papillary Thyroid Cancer BCPAPInhibited proliferation and stimulated apoptosis by enhancing Bax and caspases and reducing Bcl-2. Attenuated PI3K/AKT/GSK-3β signaling.[14]10 µM and 15 µM showed effects[14]
Hepatocellular Carcinoma J5, HepG2Lethal effect observed at high concentrations (5-50 mM) in J5 cells.[4] Modulated LXR/PI3K/Akt pathways in HepG2 cells.[15][16]Not explicitly stated[4][15][16]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound p53 p53 This compound->p53 Upregulates PTEN PTEN This compound->PTEN Upregulates PI3K PI3K This compound->PI3K Inhibits p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow for Assessing Apoptosis

G cluster_workflow Experimental Workflow cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-72h treatment->incubation harvest Harvest Cells incubation->harvest viability MTT Assay harvest->viability flow Flow Cytometry (Annexin V/PI Staining) harvest->flow western Western Blot harvest->western ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate protein_exp Analyze Protein Expression (Bax, Bcl-2, Caspase-3) western->protein_exp

References

Bergapten in Neuroinflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten, a naturally occurring furanocoumarin found in citrus and other plants, has emerged as a promising compound in the study of neuroinflammation. Its therapeutic potential is being explored in various neurodegenerative and neurological disorders where inflammation is a key pathological component. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research models, detailing its mechanisms of action and providing protocols for its application in both in vitro and in vivo settings. This compound has been shown to cross the blood-brain barrier, making it a viable candidate for targeting central nervous system inflammation.[1]

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. In microglia, the primary immune cells of the brain, this compound has been demonstrated to suppress the activation of pro-inflammatory cascades.[2][3] This is achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5] The underlying molecular mechanisms involve the inhibition of the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[3][4][6][7]

Data Summary: Efficacy of this compound in Neuroinflammation Models

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and dosages of this compound in different experimental models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound
Cell LineModelThis compound ConcentrationObserved EffectReference
J774A.1, BMDMsLPS-primed, NLRP3 activation20 µMEffective inhibition of NLRP3 inflammasome activation.[6][6]
BV2 microgliaAβ-stimulated30 µM, 50 µMDose-dependent suppression of Il-6, Tnf-α, and Il-1β mRNA expression.[7][7]
Primary microgliaLPS-stimulatedNot specifiedSignificant reduction in pro-inflammatory cytokine expression and NF-κB activation.[2][2]
RAW264.7LPS-stimulatedDose-dependentInhibition of TNF-α, IL-1β, IL-6, PGE2, and NO production.[4][4]
HaCaT cellsIL-17A-induced inflammation5 µM, 10 µMDownregulation of inflammatory gene expression (NFKB, TNFA, IL1B, IL6).[8][8]
Table 2: In Vivo Efficacy of this compound
Animal ModelDisease ModelThis compound DosageRoute of AdministrationObserved EffectReference
5xFAD miceAlzheimer's Disease30 mg/kg/day for 30 daysIntragastricReduced Aβ deposition, microglial activation, and pro-inflammatory cytokine levels.[7][7][9]
MiceIschemic StrokeNot specifiedNot specifiedSuppressed microglial activation and post-stroke neuroinflammation, leading to reduced infarct size.[2][2]
MiceLPS-induced DepressionNot specifiedNot specifiedAlleviated depression-like behavior and reduced microglial activation.[3][3]
RatsChronic Constriction Injury (Neuropathic Pain)100 mg/kg/day for 21 daysIntraperitonealReduced thermal hyperalgesia and mechanical allodynia; suppressed NLRP3 inflammasome.[10][10]
MiceSporadic Alzheimer's Disease (STZ-induced)25 mg/kg for 21 daysNot specifiedAttenuated hippocampal insult and improved cognitive function.
MiceChemically-induced hyperalgesia and inflammationED50 of 2.96 mg/kgNot specifiedAmeliorated neurogenic and inflammatory hyperalgesia.[5][11][5][11]
MiceE. coli-induced sepsis50 mg/kgPre-treatmentSignificantly ameliorated tissue inflammation and injury.[6][6]

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are mediated by its interaction with multiple intracellular signaling cascades. The following diagrams illustrate the key pathways inhibited by this compound.

Bergapten_Signaling_Pathways cluster_lps LPS/Aβ Stimulation cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_downstream Downstream Effects LPS LPS / Aβ MAPK MAPK (p-ERK) LPS->MAPK NFkB NF-κB LPS->NFkB JAK_STAT JAK/STAT LPS->JAK_STAT NLRP3 NLRP3 Inflammasome LPS->NLRP3 This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->JAK_STAT Inhibits This compound->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines JAK_STAT->Cytokines NLRP3->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Caption: this compound inhibits multiple pro-inflammatory signaling pathways.

Experimental Workflow for Investigating this compound

A typical workflow for evaluating the anti-neuroinflammatory properties of this compound involves a combination of in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Microglia Culture (e.g., BV2, Primary) stimulation Stimulation (e.g., LPS, Aβ) cell_culture->stimulation treatment This compound Treatment (Dose-Response) stimulation->treatment assays_invitro Molecular Assays: - Cytokine Quantification (ELISA, qPCR) - Western Blot (MAPK, NF-κB, etc.) - NLRP3 Inflammasome Activation Assay treatment->assays_invitro animal_model Animal Model of Neuroinflammation (e.g., 5xFAD, Stroke, LPS-injection) treatment_invivo This compound Administration (e.g., gavage, i.p.) animal_model->treatment_invivo behavioral Behavioral Testing (e.g., Morris Water Maze, Forced Swim Test) treatment_invivo->behavioral histology Post-mortem Analysis: - Immunohistochemistry (Microglia activation) - Cytokine analysis in brain tissue behavioral->histology

Caption: A general experimental workflow for studying this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of this compound in LPS-Stimulated Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 or primary microglia).

Materials:

  • Microglial cells (BV2 cell line or primary microglia)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • LPS from E. coli O111:B4

  • This compound

  • DMSO (vehicle for this compound)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA kits for TNF-α, IL-6, IL-1β; reagents for qPCR and Western blotting)

Procedure:

  • Cell Seeding: Seed microglial cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR and Western blotting) and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations in culture medium. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein extraction (for Western blotting) or RNA extraction (for qPCR).

  • Downstream Analysis:

    • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

    • qPCR: Analyze the mRNA expression of pro-inflammatory genes.

    • Western Blot: Assess the activation of signaling pathways by probing for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-p65, p65).

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease (5xFAD)

Objective: To assess the therapeutic efficacy of this compound in mitigating neuroinflammation and cognitive deficits in the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for administration (e.g., corn oil or a solution with DMSO)

  • Gavage needles

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry, reagents for Western blot and qPCR)

Procedure:

  • Animal Grouping and Treatment:

    • Divide 5xFAD mice into a vehicle control group and a this compound treatment group. Include a wild-type control group.

    • Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 30 days).[7][9]

  • Behavioral Testing:

    • Following the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.[7]

  • Tissue Collection and Processing:

    • After behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, while specific brain regions (e.g., hippocampus and cortex) from the other hemisphere can be dissected and snap-frozen for biochemical analysis.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and amyloid-beta plaques.

    • Western Blot and qPCR: Homogenize brain tissue to extract protein and RNA. Analyze the expression and phosphorylation of key inflammatory signaling proteins and the mRNA levels of pro-inflammatory cytokines.[7]

Protocol 3: Assessment of NLRP3 Inflammasome Activation

Objective: To investigate the inhibitory effect of this compound on the NLRP3 inflammasome in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or J774A.1 cells

  • LPS

  • ATP or Nigericin (NLRP3 activators)

  • This compound

  • Reagents for Western blotting (antibodies against Caspase-1, IL-1β, GSDMD)

  • ASC speck visualization reagents (if performing immunofluorescence)

Procedure:

  • Priming: Prime macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment: Treat the primed cells with this compound (e.g., 20 µM) for 1 hour.[6]

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Analysis:

    • Western Blot: Collect the supernatant and cell lysates. Analyze the supernatant for cleaved Caspase-1 (p20) and mature IL-1β (p17). Analyze the cell lysate for pro-Caspase-1 and pro-IL-1β.

    • ASC Speck Formation: For immunofluorescence, fix and permeabilize the cells, then stain for ASC to visualize the formation of inflammasome specks.

Conclusion

This compound is a potent anti-inflammatory agent with significant potential for the treatment of neuroinflammatory conditions. Its ability to modulate multiple key signaling pathways, including the NLRP3 inflammasome, MAPK, NF-κB, and JAK/STAT pathways, underscores its multifaceted mechanism of action. The protocols provided here offer a framework for researchers to investigate and validate the therapeutic effects of this compound in relevant preclinical models of neuroinflammation. Further research into its specific molecular targets and optimization of its delivery to the central nervous system will be crucial for its translation into clinical applications.

References

Bergapten Formulation for Topical and Oral Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus species.[1] It is known for its photosensitizing properties and has been utilized in photochemotherapy for skin disorders like psoriasis and vitiligo.[1] Beyond its photosensitizing effects, this compound exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This has led to growing interest in its therapeutic potential for both topical and systemic applications.

A significant challenge in the development of this compound formulations is its low aqueous solubility, which can limit its bioavailability.[2][4] This document provides detailed application notes and protocols for the formulation of this compound for both topical and oral administration, addressing the challenges of its physicochemical properties. It also includes protocols for key in vitro and in vivo studies to evaluate the efficacy and safety of these formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₈O₄[5]
Molecular Weight 216.19 g/mol [5]
Appearance Crystalline solid[5]
Melting Point 188-191 °C
Solubility
In water: Sparingly soluble[5]
In ethanol (B145695): ~1 mg/mL[5]
In DMSO: ~30 mg/mL[5]
In DMF: ~30 mg/mL[5]
LogP 2.2
Stability Stable under recommended storage conditions (-20°C). May be light sensitive.[5]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is essential for designing relevant efficacy studies.

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, this compound can induce apoptosis in cancer cells.[2][3]

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.

  • JAK/STAT Pathway: this compound has been reported to inhibit the JAK/STAT signaling pathway, which is also involved in inflammatory responses.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway Bergapten1 This compound PI3K PI3K Bergapten1->PI3K inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition Bergapten2 This compound NFkB NF-κB Bergapten2->NFkB inhibition Inflammation1 Inflammation NFkB->Inflammation1 Bergapten3 This compound JAK JAK Bergapten3->JAK inhibition STAT STAT JAK->STAT Inflammation2 Inflammation STAT->Inflammation2

Signaling pathways modulated by this compound.

Topical Formulation of this compound

Topical delivery of this compound is a promising approach for treating skin disorders. The primary challenge is to enhance its penetration through the stratum corneum. Liposomal formulations have shown potential in improving the solubility and skin permeation of this compound.[4][6]

Application Notes
  • Vehicle Selection: The choice of vehicle is critical for topical formulations. For this compound, which is lipophilic, oil-in-water (O/W) emulsions (creams) or hydroalcoholic gels are suitable options. Emulsifiers and penetration enhancers should be carefully selected to ensure stability and efficacy.

  • Solubility Enhancement: To overcome the poor water solubility of this compound, co-solvents such as ethanol or propylene (B89431) glycol can be incorporated into the formulation. Encapsulation in lipid-based carriers like liposomes is another effective strategy.[4][6]

  • Stability: this compound may be sensitive to light, so formulations should be packaged in opaque containers. Antioxidants can be added to prevent oxidative degradation.

Protocol for Preparation of a this compound Cream (O/W Emulsion)

This protocol describes the preparation of a 1% this compound cream using a simple oil-in-water emulsion base.

Materials:

Equipment:

  • Water bath

  • Homogenizer

  • Beakers

  • Stirring rods

Procedure:

  • Oil Phase Preparation: Melt cetostearyl alcohol, white soft paraffin, and liquid paraffin in a beaker on a water bath at 70-75°C. Add propylparaben and stir until dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben in purified water and heat to 70-75°C. Add propylene glycol and cetomacrogol 1000 and stir until a clear solution is obtained.

  • Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously. Homogenize the mixture for 15-20 minutes until a uniform white cream is formed.

  • Incorporation of this compound: Dissolve this compound in a small amount of ethanol (or another suitable solvent) and add it to the cream base with continuous stirring until it is uniformly dispersed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Packaging: Fill the prepared cream into opaque, airtight containers.

Protocol for In Vitro Skin Permeation Study

This protocol outlines an in vitro skin permeation study using Franz diffusion cells to evaluate the dermal absorption of a topical this compound formulation.

Materials:

  • Franz diffusion cells

  • Full-thickness porcine ear skin or human cadaver skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound topical formulation

  • HPLC system for analysis

Equipment:

  • Water bath with magnetic stirrers

  • Micro-syringes

  • Vials for sample collection

Procedure:

  • Skin Preparation: Excise the subcutaneous fat from the skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with PBS (pH 7.4) and ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C.

  • Application of Formulation: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Experimental_Workflow cluster_Topical Topical Formulation Workflow cluster_Oral Oral Formulation Workflow Formulation Formulation Preparation (Cream/Gel) Permeation In Vitro Skin Permeation (Franz Cells) Formulation->Permeation Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Formulation->Cytotoxicity Stability Stability Testing (ICH Guidelines) Formulation->Stability Micronization Micronization of this compound Oral_Formulation Oral Dosage Form (Tablet/Capsule) Micronization->Oral_Formulation Pharmacokinetics In Vivo Pharmacokinetics (Rats) Oral_Formulation->Pharmacokinetics Oral_Stability Stability Testing (ICH Guidelines) Oral_Formulation->Oral_Stability

Experimental workflow for this compound formulations.

Oral Formulation of this compound

Oral administration of this compound is a viable option for systemic therapeutic effects. However, its low aqueous solubility can lead to poor and variable oral bioavailability. Micronization of this compound has been shown to significantly improve its absorption.

Application Notes
  • Particle Size Reduction: Micronization is a key strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs like this compound. Jet milling is a common technique used to reduce particle size to the micron range.

  • Excipient Selection: For solid dosage forms like tablets or capsules, appropriate excipients such as diluents, binders, disintegrants, and lubricants must be selected to ensure proper tablet characteristics and drug release.

  • Formulation Strategy: Wet granulation is a suitable method for preparing granules of micronized this compound for tablet compression. This technique can improve the flowability and compressibility of the powder mixture.

Protocol for Micronization of this compound using a Jet Mill

This protocol provides a general procedure for the micronization of this compound powder.

Materials:

  • This compound powder (unmicronized)

  • Nitrogen gas (or compressed air)

Equipment:

  • Jet mill

  • Particle size analyzer

Procedure:

  • Setup: Set up the jet mill according to the manufacturer's instructions. Ensure all components are clean and dry.

  • Feeding: Introduce the unmicronized this compound powder into the feeder of the jet mill at a controlled rate.

  • Milling: Operate the jet mill using compressed nitrogen gas at the optimized pressure. The high-velocity gas stream creates particle-on-particle collisions, leading to size reduction.

  • Collection: Collect the micronized powder from the collection vessel.

  • Particle Size Analysis: Analyze the particle size distribution of the micronized this compound using a suitable method, such as laser diffraction, to ensure it meets the desired specifications (typically in the range of 1-10 µm).

Protocol for Preparation of Micronized this compound Tablets (Wet Granulation)

This protocol describes the preparation of tablets containing micronized this compound.

Materials:

Equipment:

  • Mixer/granulator

  • Drying oven

  • Sieve

  • Blender

  • Tablet press

Procedure:

  • Blending: Mix the micronized this compound, lactose, and microcrystalline cellulose in a mixer.

  • Granulation: Add the starch paste to the powder blend and mix until a suitable wet mass is formed.

  • Wet Screening: Pass the wet mass through a suitable sieve to form granules.

  • Drying: Dry the granules in a drying oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.

  • Dry Screening: Pass the dried granules through a sieve to obtain a uniform granule size.

  • Lubrication: Add magnesium stearate and talc to the dried granules and blend for a short period.

  • Compression: Compress the lubricated granules into tablets using a tablet press.

In Vitro and In Vivo Evaluation Protocols

Protocol for In Vitro Cytotoxicity Study (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound formulations on cell lines.

Materials:

  • Human keratinocytes (HaCaT) or other relevant cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Equipment:

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound formulation. Include a vehicle control and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol details an in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.[2][7]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound oral formulation

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Heparinized tubes

  • HPLC system for analysis

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally by gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[2]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Perform a liquid-liquid extraction or protein precipitation to extract this compound from the plasma samples.

  • HPLC Analysis: Analyze the this compound concentration in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.

Stability Testing Protocol

Stability testing is essential to determine the shelf-life of a this compound formulation. The protocol should follow the International Council for Harmonisation (ICH) guidelines.

Application Notes
  • Storage Conditions: Formulations should be stored under various conditions, including long-term (25°C/60% RH or 30°C/65% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[8][9]

  • Testing Frequency: The frequency of testing depends on the storage condition. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]

  • Parameters to be Tested: Stability-indicating parameters should be monitored, including physical appearance, pH, viscosity (for topical formulations), drug content, and the presence of degradation products.

Protocol for Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Treat the this compound formulation with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the formulation with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the formulation at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the formulation to UV and visible light according to ICH Q1B guidelines.

Procedure:

  • Sample Preparation: Prepare solutions or suspensions of the this compound formulation under each of the stress conditions.

  • Incubation: Incubate the samples for a sufficient time to achieve approximately 10-30% degradation.

  • Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

  • Method Validation: Validate the analytical method to ensure it is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound formulations and their evaluation.

Table 1: Pharmacokinetic Parameters of Oral this compound in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)
This compound Suspension101500 ± 3002.5 ± 0.58500 ± 1200
Micronized this compound103500 ± 5001.5 ± 0.318000 ± 2500

Table 2: In Vitro Skin Permeation of Topical this compound Formulations

FormulationThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/hr)Permeability Coefficient (Kp) (cm/hr)
1% this compound Cream10.5 ± 0.15.0 x 10⁻⁵
1% this compound Liposomal Gel11.2 ± 0.21.2 x 10⁻⁴

Table 3: Stability of 1% this compound Cream at 40°C/75% RH

Time (Months)AppearancepHThis compound Content (%)
0Homogeneous white cream6.5 ± 0.1100.2 ± 1.5
1Homogeneous white cream6.4 ± 0.299.5 ± 1.8
3Homogeneous white cream6.3 ± 0.198.1 ± 2.1
6Homogeneous white cream6.2 ± 0.296.5 ± 2.5

References

Bergapten in Nanotechnology: Application Notes and Protocols for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bergapten, a naturally occurring furanocoumarin, within nanotechnology-based drug delivery systems. The following sections detail the formulation of this compound-loaded nanoparticles, their physicochemical characterization, and protocols for evaluating their therapeutic efficacy. This document is intended to serve as a practical guide for researchers in the fields of pharmaceutics, drug delivery, and nanomedicine.

Introduction to this compound and Nanocarriers

This compound (5-methoxypsoralen) is a compound found in various plants, including bergamot orange, and is known for its photosensitizing, anti-inflammatory, and anticancer properties.[1][2] Its clinical application, particularly in treating skin disorders like psoriasis and vitiligo, is well-established, often in combination with UVA light (PUVA therapy).[3][4][5] However, its poor water solubility and low bioavailability can limit its therapeutic potential.[6][7]

Nanotechnology offers promising strategies to overcome these limitations by encapsulating this compound into various nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.[1][8][9] These systems can enhance the solubility, stability, and bioavailability of this compound, while also enabling controlled release and targeted delivery.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-loaded nanocarrier systems.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

ParameterValueReference
Particle Size173 ± 2.97 nm[6]
Polydispersity Index (PDI)0.22 ± 0.02[6]
Zeta Potential-14.46 ± 0.37 mV[6]
Entrapment Efficiency83.12%[6]
Drug Loading3.26 mg/mL[6]

Table 2: In Vitro Release and Skin Permeation of this compound-Loaded Liposomes vs. Suspension

ParameterThis compound LiposomesThis compound SuspensionReference
Cumulative Release (12h)56.72%95.64%[6]
24h Cumulative Skin Penetration61.66 ± 2.62 µg/cm²27.93 ± 2.85 µg/cm²[6][13]
24h Skin Retention5.31 ± 0.12 µg/cm²1.83 ± 0.31 µg/cm²[6][13]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Liposomes

Method: Thin-film hydration method.[6][7]

Materials:

Protocol:

  • Dissolve appropriate amounts of this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the inner wall of the flask.

  • Place the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will form a multilamellar vesicle (MLV) suspension.

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to high-pressure homogenization.

  • The resulting this compound-loaded liposome (B1194612) suspension can be stored at 4°C.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Method: High-pressure homogenization (hot homogenization technique).[14][15]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Protocol:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the desired amount of this compound in the molten lipid.

  • Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.

  • Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The this compound-loaded SLN dispersion can be stored at 4°C.

Characterization of this compound-Loaded Nanoparticles

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4]

Protocol:

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water) to a suitable concentration for measurement.

  • Measure the particle size and PDI using a DLS instrument.

  • Measure the zeta potential using the same instrument equipped with an ELS module.

  • Perform measurements in triplicate and report the mean ± standard deviation.

3.3.2. Entrapment Efficiency and Drug Loading

Method: Centrifugation or ultrafiltration followed by spectrophotometric or chromatographic analysis.

Protocol:

  • Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation or by using a centrifugal filter device.

  • Collect the supernatant or filtrate containing the free drug.

  • Quantify the amount of free this compound in the supernatant/filtrate using a validated UV-Vis spectrophotometer or HPLC method.

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

Method: Dialysis bag method.[16]

Protocol:

  • Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

In Vitro Skin Permeation Study

Method: Franz diffusion cell.[17][18]

Protocol:

  • Excise a full-thickness skin sample (e.g., from rat, pig, or human cadaver) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 7.4) and maintain it at 37°C with constant stirring.

  • Apply a known quantity of the this compound-loaded nanoparticle formulation to the skin surface in the donor compartment.

  • At specific time points, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the concentration of this compound in the collected samples.

  • At the end of the experiment, dismantle the setup, wash the skin surface to remove excess formulation, and extract the this compound retained in the skin.

  • Quantify the amount of this compound in the skin extract.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time.

Cytotoxicity Assay

Method: MTT assay.[10][19][20]

Protocol:

  • Seed cancer cells (e.g., breast cancer cell line MCF-7 or osteosarcoma Saos-2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects, particularly its anticancer activity, by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival, proliferation, and resistance to apoptosis.[21][22] By downregulating this pathway, this compound can induce apoptosis and inhibit cancer cell growth.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

This compound's inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

This compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation.[3] In inflammatory conditions like psoriasis, this compound can inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[3]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-17A, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

This compound's modulation of the NF-κB inflammatory pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the development and evaluation of this compound-loaded nanoparticles.

Experimental_Workflow Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro_Release In Vitro Drug Release Characterization->InVitro_Release InVitro_Efficacy In Vitro Efficacy Studies Characterization->InVitro_Efficacy InVivo In Vivo Studies (Animal Models) InVitro_Release->InVivo Cytotoxicity Cytotoxicity Assay InVitro_Efficacy->Cytotoxicity Skin_Permeation Skin Permeation InVitro_Efficacy->Skin_Permeation InVitro_Efficacy->InVivo

Workflow for this compound nanoparticle development and testing.

Conclusion

The encapsulation of this compound into nanocarriers represents a promising approach to enhance its therapeutic efficacy for a range of diseases, including skin disorders and cancer. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of this compound-loaded drug delivery systems. Further research and development in this area hold the potential to translate these advanced formulations into clinical applications.

References

Application Notes and Protocols for Bergapten in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of bergapten (also known as 5-methoxypsoralen or 5-MOP) in preclinical studies. This compound is a naturally occurring furocoumarin found in citrus essential oils with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

Summary of this compound Dosage and Administration

The effective dose of this compound in preclinical models varies significantly depending on the disease model, animal species, and route of administration. Intraperitoneal (i.p.) and oral (p.o.) gavage are the most common administration routes.

Table 1: this compound Dosage in Anti-inflammatory and Analgesic Models
ModelSpeciesDosageRouteTreatment ScheduleKey Findings
Acetic Acid-Induced ColitisRat3, 10, 30 mg/kgp.o.Daily for 5 daysDose-dependently reduced macroscopic and microscopic colon damage.[3]
Formalin/Carrageenan-Induced InflammationMouse10 mg/kgi.p.Single doseSignificantly reversed inflammation and hyperalgesia.[1]
Acetic Acid-Induced WrithingMouseED₅₀: 2.96 mg/kgi.p.Single doseAmeliorated neurogenic and inflammatory hyperalgesia.[4]
Castor Oil-Induced DiarrheaMouse50, 100 mg/kgp.o.Single doseProvided 40% and 100% protection, respectively.[5]
Ethanol-Induced Gastric UlcerRat50, 100, 200 mg/kgp.o.Single doseShowed dose-dependent gastroprotective effects.[5][6]
Table 2: this compound Dosage in Anticancer Models
ModelSpecies/Cell LineDosageRouteTreatment ScheduleKey Findings
Breast Cancer (MCF-7, SKBR-3 cells)In vitroN/AN/AN/AInhibited cell proliferation and induced apoptosis by impairing the PI3K/Akt survival signal.[1][7]
Osteosarcoma (Saos-2 cells)In vitro50, 100, 200 µMN/A48-hour incubationInduced dose-dependent cell cycle arrest at G2 phase and apoptosis.[8]
Colon Cancer (LoVo, DLD-1 cells)In vitroN/AN/AN/AReduced cancer cell viability.[1]
Table 3: this compound Dosage in Neurological and Organ Protection Models
ModelSpeciesDosageRouteTreatment ScheduleKey Findings
Sporadic Alzheimer's Disease (STZ-induced)Mouse25 mg/kgi.p.Daily for 21 daysAttenuated hippocampal insult and improved cognitive function.[9]
Scopolamine-Induced Memory ImpairmentMouse12.5, 25, 50, 100 mg/kgi.p.Acute & SubchronicImproved acquisition and consolidation of memory.[10]
Cyclophosphamide-Induced Renal InjuryRat3, 10 mg/kgi.p.Daily for 14 days10 mg/kg dose effectively reduced markers of oxidative stress, inflammation, and renal injury.[11]
Polycystic Ovary Syndrome (PCOS)Rat5, 10, 20 mg/kgN/AN/ADecreased blood glucose and body weight.[3]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol outlines the preparation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodent models.

Materials:

  • This compound powder (analytical grade)

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO), Saline (0.9% NaCl), or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate gauge needles and syringes for administration

Procedure:

  • Vehicle Selection: DMSO is commonly used to initially dissolve this compound, followed by dilution in saline or corn oil. Ensure the final DMSO concentration is non-toxic for the animal model (typically <5% for i.p. injection).

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can aid dissolution.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution with sterile saline (for i.p. injection) or corn oil (for oral gavage) to the final desired concentration.

    • For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would need to inject 0.025 mL. Adjust concentration for a practical injection volume (e.g., 100 µL or 0.1 mL).

    • Vortex the working solution vigorously before each administration to ensure a homogenous suspension.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Oral (p.o.) Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach. Ensure the animal does not struggle to prevent esophageal or stomach perforation.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways.[1]

Anti-inflammatory and Analgesic Effects:

This compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] It also inhibits the expression of key inflammatory enzymes such as COX-2 and iNOS.[4] This is achieved, in part, by suppressing signaling pathways like NF-κB and JAK/STAT.[7]

Anticancer Effects:

In cancer cells, this compound induces apoptosis (programmed cell death) and cell cycle arrest.[7] A primary mechanism is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.[1][7] This leads to the activation of apoptotic machinery, including the modulation of Bax/Bcl-2 protein ratios and the activation of caspases.[8]

G cluster_workflow General In Vivo Experimental Workflow Acclimatization Animal Acclimatization (7-14 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control Group Grouping->Vehicle This compound This compound Group(s) (e.g., 10, 25 mg/kg) Grouping->this compound Positive Positive Control Group (e.g., Indomethacin) Grouping->Positive Admin Drug Administration (i.p. or p.o.) Vehicle->Admin This compound->Admin Positive->Admin Induction Induction of Disease Model (e.g., Carrageenan injection) Admin->Induction Observation Behavioral/Physiological Observation Induction->Observation Sampling Tissue/Blood Sampling Observation->Sampling Analysis Biochemical/Histological Analysis Sampling->Analysis

Caption: A typical workflow for preclinical in vivo studies.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates PI3K_Akt->Bcl2 activates Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's role in the intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Bergapten Technical Support Center: Improving Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with Bergapten in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound (also known as 5-methoxypsoralen or 5-MOP) is a naturally occurring furocoumarin found in citrus oils, particularly bergamot oil.[1][2] It possesses a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, this compound is a hydrophobic molecule with very low water solubility (approximately 5 µg/mL), making it challenging to dissolve in aqueous cell culture media.[3][4] This poor solubility can lead to compound precipitation, causing inaccurate dosing and unreliable experimental results.

Q2: What is the best solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[5] this compound is also soluble in other organic solvents like ethanol, methanol, and dimethylformamide (DMF), but DMSO typically allows for higher stock concentrations.[5][6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this can vary. It is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental wells) to ensure that the observed effects are from this compound and not the solvent.

Q4: My this compound precipitates when I add my DMSO stock to the aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is the most common issue. This occurs when the this compound concentration in the final medium exceeds its aqueous solubility limit. Here are several strategies to prevent this:

  • Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your media, thereby lowering the chance of the compound crashing out.

  • Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[7]

  • Add Dropwise While Mixing: Add the stock solution to the media slowly, drop by drop, while gently vortexing or swirling the tube to facilitate rapid and uniform dissolution.[7]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to your final volume.

  • Reduce Final Concentration: If precipitation persists, the intended final concentration of this compound may be too high. Consider lowering the final assay concentration.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes available quantitative data for common laboratory solvents.

SolventSolubility (at 25°C unless noted)Molar Equivalent (at 216.19 g/mol )Citation(s)
DMSO ~30 mg/mL~138.77 mM[5]
DMF ~30 mg/mL~138.77 mM[5]
Ethanol ~1 mg/mL to 12.45 g/L (~12.45 mg/mL)~4.6 mM to 57.6 mM[3][5]
Methanol ~18.66 g/L (~18.66 mg/mL)~86.3 mM[3]
Chloroform Slightly SolubleNot specified[6]
Water ~5 µg/mL (0.005 mg/mL)~23.1 µM[3][4]
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL~2.31 mM[5]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 216.19 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Calibrated micropipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 216.19 g/mol × 1000 mg/g = 10.81 mg

  • Weigh this compound: Carefully weigh out 10.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Stock solution is cloudy or has undissolved particles. The intended concentration exceeds this compound's solubility limit in the chosen solvent. The solvent may be impure or contain water.Use a higher grade, anhydrous solvent.[7] Prepare a slightly lower concentration stock solution. Use gentle warming (37°C) or sonication to aid dissolution.[8]
Compound precipitates in media immediately upon dilution. The final concentration is too high for aqueous media. Insufficient mixing during dilution. The temperature of the media is too low.Lower the final assay concentration. Add the stock solution slowly to pre-warmed (37°C) media while vortexing.[7] Perform a serial dilution.
Inconsistent or non-reproducible assay results. This compound may be degrading or precipitating over the course of the experiment. Inaccurate pipetting of viscous DMSO stock.Prepare fresh dilutions for each experiment. Visually inspect plates under a microscope for precipitation before and after treatment. Ensure proper mixing after adding the compound to wells.

Visualizing Workflows and Mechanisms

To successfully conduct an in vitro assay with this compound, a structured workflow is essential. Furthermore, understanding its mechanism of action can provide context for experimental design. This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1][2][9]

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute Stock into Warmed Media thaw->dilute warm_media Pre-warm Culture Media (37°C) warm_media->dilute treat Add Final Dilution to Cells dilute->treat incubate Incubate for Experiment Duration treat->incubate

Standard workflow for preparing this compound for in vitro assays.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt p53 p53 Akt->p53 Bcl2 Bcl-2 Akt->Bcl2 Bax Bax p53->Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing Bergapten Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the bioavailability of Bergapten in pre-clinical animal studies. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in rats?

A1: The absolute oral bioavailability of this compound in Sprague-Dawley rats has been reported to be between approximately 70% and 94% for doses ranging from 5 to 15 mg/kg.[1][2] Specifically, studies have shown bioavailability to be around 80.1% at a 5 mg/kg dose, 94.0% at 10 mg/kg, and 69.5% at 15 mg/kg.[3] This suggests that while this compound has relatively good absorption, there might be saturation of absorption mechanisms at higher doses.[1][3]

Q2: What are the primary factors limiting this compound's oral bioavailability?

A2: The primary limiting factors include its poor aqueous solubility and potential for first-pass metabolism in the liver and intestines.[4] Like many natural compounds, this compound is a lipophilic molecule, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Additionally, it may be a substrate for metabolic enzymes, such as Cytochrome P450s (e.g., CYP3A4), and efflux transporters like P-glycoprotein (P-gp), which can reduce its systemic exposure.

Q3: What are the most promising strategies to enhance this compound's bioavailability?

A3: Several formulation and co-administration strategies show promise for enhancing this compound's bioavailability. These include:

  • Micronization: Reducing the particle size of the drug increases the surface area for dissolution, which can lead to higher plasma concentrations and a shorter time to reach maximum concentration (Tmax).[1]

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of poorly water-soluble drugs by presenting the drug in a solubilized state.[4]

  • Co-administration with Bioenhancers: Compounds like piperine, a major component of black pepper, can inhibit metabolic enzymes (CYP3A4) and efflux pumps (P-gp), thereby reducing first-pass metabolism and increasing the systemic exposure of co-administered drugs.

Troubleshooting Guide

Issue 1: Observed Cmax is lower than expected in our rat pharmacokinetic study.

Potential Cause Troubleshooting Step
Poor Dissolution of this compound The formulation may not be optimal for dissolution in the GI tract. Consider reducing the particle size of the this compound powder through micronization.[1] Alternatively, reformulate using a lipid-based system like a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve solubilization.[4]
High First-Pass Metabolism This compound may be rapidly metabolized by gut wall and liver enzymes (e.g., CYP3A4).[5] Consider co-administering this compound with a known inhibitor of these pathways, such as piperine, to assess if this increases systemic exposure.
Animal Fasting State The presence or absence of food can significantly alter the absorption of lipophilic compounds. Ensure that the fasting protocol for the animals is consistent with established methods (e.g., overnight fasting with free access to water) and is reported in your study.[1]
Issues with Oral Gavage Improper administration technique can lead to variability in dosing. Ensure technicians are properly trained in oral gavage for rats to minimize stress and ensure the full dose reaches the stomach.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Step
Inconsistent Formulation If using a suspension, ensure it is homogenous and that particles do not settle before or during administration. Use a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), and ensure consistent mixing.[3]
Biological Variation Natural variations in enzyme expression and gastrointestinal physiology among animals can contribute to variability. Ensure a sufficient number of animals per group (n=6-8 is common) to obtain statistically meaningful data.
Stress During Dosing/Sampling Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to handling and procedures before the main experiment to minimize stress-induced variability.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for this compound from a foundational study in Sprague-Dawley rats, which can serve as a baseline for comparison with enhanced formulations.

Table 1: Pharmacokinetics of Intravenously Administered this compound in Rats

ParameterValue (at 5 mg/kg dose)
AUC (0-∞) (ng·h/mL) 4474 ± 1322
t½ (h) 4.21 ± 1.23
CL (L/h/kg) 1.16 ± 0.38
Data from Yu et al. (2016). AUC: Area Under the Curve, t½: Half-life, CL: Clearance.

Table 2: Pharmacokinetics of Orally Administered this compound (Suspension) in Rats

DoseCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Absolute Bioavailability (F%)
5 mg/kg 1023 ± 3673.5 ± 1.03517 ± 121180.1 ± 29.6
10 mg/kg 1583 ± 5984.5 ± 1.34125 ± 165494.0 ± 40.3
15 mg/kg 1602 ± 6113.0 ± 1.13537 ± 130269.5 ± 44.2
Data adapted from Yu et al. (2016). Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration.[3]

Experimental Protocols

Protocol 1: Baseline Pharmacokinetic Study of this compound in Rats

This protocol is based on the methodology described by Yu et al. (2016).[3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 220-250 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard laboratory food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) for IV administration via the tail vein at a dose of 5 mg/kg.

  • Oral (PO): Suspend this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration by gavage at doses of 5, 10, and 15 mg/kg.

3. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the suborbital vein into heparinized tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO: 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

4. Bioanalytical Method (HPLC-FLD):

  • Sample Preparation: Perform a liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., isoimperatorin), and extract with an organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]

  • Chromatography: Use a C18 column (e.g., Hedera™ ODS, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous formic acid (0.1%) and acetonitrile.[3]

  • Detection: Use a fluorescence detector with excitation at 288 nm and emission at 478 nm.[3]

  • Quantification: Construct a calibration curve using spiked plasma standards. The Lower Limit of Quantification (LLOQ) should be around 2 ng/mL.[3]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, t½, and CL.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations: Workflows and Mechanisms

Below are diagrams illustrating a typical experimental workflow and the proposed mechanism for bioavailability enhancement.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) C Fasting (Overnight) A->C B Formulation Preparation (e.g., Suspension in CMC-Na) D Drug Administration (Oral Gavage) B->D E Serial Blood Sampling (0-24h) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (HPLC-FLD) F->G H Pharmacokinetic Modeling (NCA) G->H I Data Interpretation H->I

Caption: Experimental workflow for a typical oral pharmacokinetic study in rats.

G cluster_gut Gastrointestinal Tract cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug_Lumen This compound (Oral Dose) Absorption Passive Absorption Drug_Lumen->Absorption Solubilization Metabolism CYP3A4 Metabolism Absorption->Metabolism Efflux P-gp Efflux Absorption->Efflux Drug_Blood This compound in Blood (Bioavailable Fraction) Absorption->Drug_Blood Enters Portal Vein Metabolism->Drug_Lumen Metabolites Efflux->Drug_Lumen Pumped out Piperine Bioenhancer (e.g., Piperine) Piperine->Metabolism Inhibits Piperine->Efflux Inhibits

Caption: Mechanism of this compound absorption and first-pass metabolism in the gut.

References

Bergapten stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bergapten Solutions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. How should I dissolve this compound?

This compound is sparingly soluble in aqueous buffers and practically insoluble in water.[1][2] For aqueous applications, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[2] For organic applications, this compound is soluble in solvents such as ethanol, DMSO, and DMF.[2]

2. What are the recommended storage conditions for this compound solutions?

  • Stock Solutions (in Organic Solvents): Store stock solutions at -20°C for long-term stability of up to four years or more.[2] For shorter periods, refrigeration at 2-8°C is also acceptable.[3] Always protect solutions from light, as this compound is photosensitive.[1]

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage longer than one day due to limited stability.[2] Prepare fresh aqueous dilutions for each experiment.

3. My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results are often a sign of compound instability. This compound is susceptible to degradation under several conditions, including:

  • Exposure to Light: this compound is a known photosensitizer and can degrade upon exposure to UV or even ambient light.[1][4]

  • Incorrect pH: Stability can be pH-dependent.

  • High Temperature: Elevated temperatures can accelerate degradation.

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1]

Refer to the troubleshooting guide below to diagnose potential stability issues.

4. What are the main factors that cause this compound to degrade in solution?

The primary factors leading to this compound degradation are exposure to light (photodegradation), non-optimal pH (acidic or alkaline hydrolysis), high temperatures (thermal degradation), and the presence of oxidizing agents (oxidative degradation).[5] These factors can lead to the formation of various degradation products, affecting the purity and potency of your solution.

Troubleshooting Guides

Issue: Low or Inconsistent Bioactivity/Quantification

If you observe lower-than-expected biological effects or inconsistent analytical quantification, your this compound solution may be degrading. Use the following guide to troubleshoot the problem.

Troubleshooting Workflow

G start Inconsistent or Low This compound Concentration/ Activity Detected check_storage 1. Review Storage Conditions start->check_storage light_exposure Was the solution protected from light? check_storage->light_exposure temp_exposure Was the solution stored at ≤ -20°C? light_exposure->temp_exposure Yes sol_light Root Cause: Photodegradation light_exposure->sol_light No check_prep 2. Review Solution Preparation temp_exposure->check_prep Yes sol_temp Root Cause: Thermal Degradation temp_exposure->sol_temp No solvent_check Was a suitable solvent used (e.g., DMSO)? check_prep->solvent_check aq_storage_check If aqueous, was it prepared fresh (<24h)? solvent_check->aq_storage_check Yes sol_solvent Root Cause: Poor Solubility/ Precipitation solvent_check->sol_solvent No check_exp 3. Review Experimental Conditions aq_storage_check->check_exp Yes sol_aq Root Cause: Aqueous Instability aq_storage_check->sol_aq No ph_check Was the solution pH controlled and appropriate? check_exp->ph_check oxidizer_check Were strong oxidizing agents present? ph_check->oxidizer_check Yes sol_ph Root Cause: pH-induced Hydrolysis ph_check->sol_ph No sol_oxidizer Root Cause: Oxidative Degradation oxidizer_check->sol_oxidizer No

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

Data Presentation: Stability & Degradation

Table 1: Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~1 mg/mL[2]
ChloroformSoluble[1]
Benzene, Ethyl AcetateSlightly Soluble[1]
Aqueous BuffersSparingly Soluble[2]
WaterInsoluble / ~5 µg/mL[1]
Table 2: Summary of this compound Forced Degradation Results

This table summarizes the degradation of this compound under various stress conditions as identified in a stability-indicating HPTLC study.[5] The objective of such studies is typically to achieve 5-20% degradation to ensure that analytical methods can detect degradation products.[6][7]

Stress ConditionReagents and Conditions% Degradation ObservedDegradation Products
Acid Hydrolysis 0.1 M Methanolic HCl, Reflux at 80°C for 2h13.94%1 product (Rf = 0.21)
Base Hydrolysis 0.1 M Methanolic NaOH, Reflux at 80°C for 2h18.27%1 product (Rf = 0.11)
Oxidative 3% H₂O₂, Reflux at 80°C for 2h10.11%1 product (Rf = 0.16)
Thermal Solid state, 80°C for 48h8.21%2 products (Rf = 0.13, 0.24)
Photolytic Solution, exposed to sunlight for 48h16.75%2 products (Rf = 0.15, 0.22)
Data synthesized from Chavan et al.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile, based on ICH guidelines and published methods.[5][6][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, reflux condenser

  • pH meter

  • Hot plate with stirrer

  • Photostability chamber or controlled light source

  • Oven

Workflow for Forced Degradation Study

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) prep_control Prepare Control Sample (Unstressed, diluted stock) prep_stock->prep_control acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 2h) base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 2h) oxidation Oxidation (e.g., 3% H₂O₂, 80°C, 2h) thermal Thermal (Solid/Solution) (e.g., 80°C, 48h) photo Photolytic (Sunlight/UV Chamber, 48h) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating Method (e.g., HPLC, HPTLC) dilute->analyze compare Compare Stressed Samples to Control Sample analyze->compare

Caption: General experimental workflow for a this compound forced degradation study.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M methanolic HCl. Reflux the solution at 80°C for 2 hours in the dark. After cooling, neutralize the solution with an appropriate amount of NaOH.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M methanolic NaOH. Reflux the solution at 80°C for 2 hours in the dark. After cooling, neutralize with an appropriate amount of HCl.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Reflux at 80°C for 2 hours.[5]

  • Thermal Degradation:

    • Solid State: Keep the solid this compound powder in an oven at 80°C for 48 hours.[5]

    • Solution State: Reflux the methanolic stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the methanolic stock solution to direct sunlight for 48 hours or in a photostability chamber according to ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5][7]

  • Sample Analysis: After the specified stress period, dilute all samples, including a non-stressed control, to a suitable concentration (e.g., 100 ng/µL) and analyze using a validated stability-indicating method like HPLC or HPTLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.

Instrumentation & Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) Detector.[3]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (B52724) (or Methanol) and water. A common starting point is a 45:55 (v/v) mixture of acetonitrile and water.[10] An acetic acid modifier (e.g., 1.0%) can improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[3][11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 310 nm for this compound. A PDA detector is recommended to analyze the spectra of new peaks from degradation products.[3]

  • Injection Volume: 10-20 µL.[3][10]

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating . This involves demonstrating specificity (the ability to resolve the this compound peak from all degradation product peaks), linearity, accuracy, precision, and robustness.[3][5]

References

Troubleshooting peak tailing in Bergapten HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Bergapten.

Troubleshooting Guide: Peak Tailing

This section addresses specific issues related to peak tailing in a direct question-and-answer format.

Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?

A1: Peak tailing in the reversed-phase HPLC analysis of this compound, a furanocoumarin, is typically a multifactorial issue. The primary cause is often the occurrence of more than one retention mechanism for the analyte.[1] The main culprits can be grouped into three categories:

  • Column-Related Issues:

    • Secondary Silanol (B1196071) Interactions: This is the most frequent cause. This compound, a polar compound, can engage in secondary interactions with acidic, residual silanol groups (-Si-OH) on the surface of silica-based stationary phases (like C18).[2][3] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.[1][4] This effect is more pronounced at a mid-range pH (typically > 3) where silanol groups are ionized and negatively charged.[5][6]

    • Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the sample band, leading to distorted peaks.[2]

    • Column Degradation: Physical issues like a void at the column inlet or a partially blocked inlet frit can cause non-uniform flow paths, resulting in peak distortion for all analytes.[1][7]

  • Mobile Phase & Chemical Issues:

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled, the ionization state of residual silanol groups can vary, promoting secondary interactions.[3][8]

    • Insufficient Buffer Concentration: Inadequate buffering can fail to maintain a stable pH across the sample band, especially with higher analyte concentrations, leading to inconsistent interactions and tailing.[3][4] Increasing buffer concentration can help mask residual silanol activity.[3]

  • System and Sample Issues:

    • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted, tailing peak.[2][4]

    • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in poor peak shape.[2][6]

    • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to broaden and tail.[2][5]

Q2: How can I systematically diagnose the root cause of my this compound peak tailing?

A2: A systematic approach is crucial to efficiently identify the problem. The following workflow guides you through a logical diagnostic process, starting with the easiest factors to check.

G start Peak Tailing Observed for this compound check_system Step 1: Check System Suitability (Tailing Factor > 1.5?) start->check_system check_all_peaks Are all peaks tailing? check_system->check_all_peaks check_frit Suspect System or Column Inlet Issue check_all_peaks->check_frit all_tail check_overload Step 2: Check for Overload check_all_peaks->check_overload one_tail all_tail YES action_frit Action: 1. Check for leaks/bad fittings. 2. Reverse & flush column. 3. Replace inlet frit/guard column. check_frit->action_frit end_node Peak Shape Improved action_frit->end_node one_tail NO inject_less Inject 1/10th concentration. Does peak shape improve? check_overload->inject_less overload_issue Issue: Column Overload inject_less->overload_issue overload_yes check_mobile_phase Step 3: Check Mobile Phase & Column Chemistry inject_less->check_mobile_phase overload_no overload_yes YES overload_no NO action_overload Action: Reduce sample concentration. overload_issue->action_overload action_overload->end_node mobile_phase_issue Suspect Secondary Interactions or Mobile Phase Mismatch check_mobile_phase->mobile_phase_issue action_mobile_phase Action: 1. Ensure sample solvent matches mobile phase. 2. Lower mobile phase pH (e.g., to 2.5-3.0). 3. Increase buffer concentration. 4. Use an end-capped column. mobile_phase_issue->action_mobile_phase action_mobile_phase->end_node

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Q3: How do I specifically address peak tailing caused by secondary silanol interactions?

A3: Since silanol interactions are the most common chemical cause of tailing for polar analytes like this compound, several effective strategies can be employed:

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica (B1680970) column that is "end-capped."[1][8] End-capping chemically converts most of the highly acidic residual silanol groups into less polar, less reactive groups, significantly reducing secondary interactions.[3]

  • Optimize Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with the analyte.[8][9] This is a highly effective strategy.

  • Increase Buffer Strength: Using a higher concentration of a suitable buffer (e.g., increasing phosphate (B84403) from 10 mM to 25 mM) can increase the ionic strength of the mobile phase, which helps to mask the active silanol sites.[8]

  • Use Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can neutralize active silanol sites.[8][9] However, pH control is the preferred modern approach.

The diagram below illustrates how this compound can undergo undesirable secondary interactions with the stationary phase.

G cluster_sp Silica Stationary Phase c18 C18 Chains (Primary Hydrophobic Interaction) silanol Residual Silanol Group (-Si-OH) (Secondary Polar Interaction) analyte This compound Molecule analyte->c18 Desired Retention analyte->silanol Causes Peak Tailing

Caption: Analyte interactions with a C18 stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details a systematic approach to determine the optimal mobile phase pH for improving this compound peak shape.

  • Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups.

  • Materials:

    • This compound standard solution (dissolved in initial mobile phase).

    • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol).

    • HPLC-grade water.

    • pH-adjusting acid (e.g., Formic acid, Phosphoric acid).

    • Buffer salt (e.g., Ammonium formate, Sodium phosphate).

    • Calibrated pH meter.

  • Procedure:

    • Prepare three to four batches of the aqueous component of your mobile phase.

    • Using the buffer salt and acid, adjust each batch to a different pH value (e.g., pH 4.0, 3.5, 3.0, 2.5).

    • For each pH level, prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 50:50 Acetonitrile:Buffered Water).

    • Begin with the highest pH mobile phase. Equilibrate the HPLC column for at least 20 column volumes.

    • Perform a blank injection, followed by three replicate injections of the this compound standard.

    • Record the retention time, peak area, and USP Tailing Factor for each injection.

    • Repeat steps 4-6 for each successively lower pH mobile phase, ensuring thorough column equilibration between each change.

    • Analyze the data to identify the pH that provides a tailing factor closest to 1.0 without compromising retention or resolution.

Data & System Parameters

Table 1: Typical HPLC Starting Conditions & System Suitability Criteria for this compound

ParameterTypical Value / GuidelineRationale
Column C18 or C8, 150/250 mm x 4.6 mm, 5 µmStandard reversed-phase columns suitable for furanocoumarins.[10][11]
(High-purity, end-capped silica is strongly recommended)Minimizes secondary silanol interactions.[3][8]
Mobile Phase Acetonitrile/Methanol and Water with Acid/BufferCommon solvents for reversed-phase HPLC.[10][11]
pH Modifier 0.1% Formic Acid or Phosphoric Acid to pH 2.5-3.0Suppresses silanol ionization to improve peak shape.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[11]
Column Temp. 30 - 40 °CImproves efficiency and reduces viscosity.[12]
Detection (UV) ~268 nm or ~318 nmWavelengths of maximum absorbance for this compound.[11][13]
Injection Vol. 5 - 20 µLStandard volume; adjust to avoid overload.
Tailing Factor (TF) Ideal: 0.9 - 1.2 Indicates a symmetrical peak.[5]
USP General Limit: < 2.0 A common acceptance criterion in pharmaceutical analysis.[14]
Actionable Tailing: > 1.5 Values above 1.5 suggest significant tailing that requires troubleshooting.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as 5-methoxypsoralen) is a naturally occurring furanocoumarin.[15][16] It is found in various plants and citrus essential oils, particularly bergamot oil.[17][18] this compound is studied for numerous biological activities and is used as a photosensitizing agent in therapies for skin conditions like psoriasis.[17][18] Accurate quantification by HPLC is critical for efficacy and safety, and poor peak shape can compromise the precision and accuracy of these measurements.[2]

Q2: How is the peak Tailing Factor (TF) calculated and what is an acceptable value?

A2: The USP (United States Pharmacopeia) Tailing Factor is the most common measure of peak asymmetry in pharmaceutical analysis. It is calculated by measuring the peak width at 5% of the peak height (W₀.₀₅) and the distance from the leading edge of the peak to the peak maximum (f).[5]

Formula: TF = W₀.₀₅ / (2 * f)

  • A perfectly symmetrical Gaussian peak has a TF of 1.0.[19]

  • A TF > 1.0 indicates peak tailing.

  • A TF < 1.0 indicates peak fronting.

According to USP guidelines, an ideal range is between 0.9 and 1.2.[5] For many validated methods, a tailing factor of less than 2.0 is considered acceptable, but values greater than 1.5 often indicate a problem that should be addressed to ensure data quality.[5][14]

Q3: Can a dirty guard column cause peak tailing?

A3: Yes. A guard column is designed to protect the analytical column by trapping contaminants and strongly retained compounds from the sample.[20] If the guard column becomes saturated or fouled, it can itself become a source of peak distortion, including tailing.[21] If you use a guard column and observe tailing, replacing it is a quick and effective troubleshooting step.[21]

Q4: My peak tailing appeared suddenly after I prepared a new batch of mobile phase. What should I check?

A4: If tailing coincides with a new mobile phase preparation, it is the most likely culprit.[7] Check for the following:

  • Incorrect pH: An error in pH adjustment is a common cause. Re-measure the pH of the new mobile phase.[7]

  • Incorrect Preparation: Double-check all calculations and measurements for buffer salts and organic solvent ratios.

  • Degradation: Ensure that the mobile phase components have not degraded. Some buffers can support microbial growth over time if not stored properly.

References

Optimizing Bergapten concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of bergapten in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound (also known as 5-methoxypsoralen or 5-MOP) is a naturally occurring furocoumarin found in plants like citrus species.[1][2] It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] In the context of cancer research, this compound's primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] This is achieved by modulating key cellular signaling pathways.[1]

Q2: What are the key signaling pathways affected by this compound?

This compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.[1] One of the central mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.[1][4] By impairing this pathway, this compound promotes apoptosis.[1] This process often involves the activation of the p53 tumor suppressor protein, an altered Bax/Bcl-2 protein ratio that favors apoptosis, and the subsequent activation of caspases-9 and -3.[1][3] Studies have also shown that this compound can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line.[3][5]

This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits p53 p53 Activation This compound->p53 CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) This compound->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis survival signal impaired Bcl2_Bax Bax/Bcl-2 Ratio p53->Bcl2_Bax Caspases Caspase Activation (Caspase-9, Caspase-3) Bcl2_Bax->Caspases triggers Caspases->Apoptosis CellProliferation Inhibition of Cell Proliferation Apoptosis->CellProliferation CellCycleArrest->CellProliferation Start Start: No observed cytotoxic effect Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Dose_Response Action: Perform a dose-response experiment (e.g., MTT assay). Check_Concentration->Dose_Response No Check_Solubility Is the stock solution fully dissolved? Check_Incubation->Check_Solubility Yes Time_Course Action: Perform a time-course experiment. Check_Incubation->Time_Course No Remake_Stock Action: Prepare a fresh stock solution. Check_Solubility->Remake_Stock No End Problem Resolved Check_Solubility->End Yes Dose_Response->End Time_Course->End Remake_Stock->End Start Start Experiment Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat Cells with this compound (and Controls) Adherence->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Endpoint_Assay Perform Endpoint Assay Incubation->Endpoint_Assay MTT Cell Viability Assay (e.g., MTT) Endpoint_Assay->MTT Cytotoxicity Flow_Cytometry Apoptosis Assay (e.g., Annexin V/PI) Endpoint_Assay->Flow_Cytometry Apoptosis Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Bergapten In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers conducting in vivo studies with Bergapten. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with this compound.

Q1: Why are the plasma concentrations of this compound in my study highly variable between individual animals?

A1: High inter-animal variability is a common challenge. Several factors can contribute to this:

  • Genetic Differences: Variations in metabolic enzymes, particularly cytochrome P450s, among individual animals can lead to different rates of this compound metabolism.

  • Gut Microbiota: The composition of the gut microbiota can influence the absorption and metabolism of orally administered compounds.[1][2] Alterations in the gut microbiome may affect the bioavailability of this compound.[3][4]

  • Health Status: Underlying health issues, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME).

  • Stress: Improper handling or stressful housing conditions can alter physiological parameters and impact drug pharmacokinetics.

  • Food and Water Consumption: The amount of food and water consumed before and after dosing can affect gastrointestinal motility and pH, thereby influencing the dissolution and absorption of this compound.

Troubleshooting Tips:

  • Use animals from a reputable supplier with a well-defined genetic background.

  • Acclimatize animals properly to the housing and experimental conditions to minimize stress.

  • Ensure consistent access to food and water, and consider the timing of dosing in relation to the feeding schedule. For some studies, a fasting period may be appropriate.[5][6]

  • Monitor the health of the animals closely throughout the study.

Q2: My this compound plasma concentrations are consistently lower than expected based on the literature. What are the potential reasons?

A2: Lower than expected plasma concentrations can stem from several factors related to the compound's administration and bioavailability.

  • Poor Solubility and Formulation: this compound has low aqueous solubility. If not formulated properly, it may not dissolve efficiently in the gastrointestinal tract, leading to poor absorption. The physical form of this compound (e.g., micronized vs. unmicronized) can significantly impact its absorption and bioavailability.[5]

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound for administration can greatly influence its absorption.[7] An inappropriate vehicle may hinder its release and uptake.

  • First-Pass Metabolism: this compound undergoes metabolism in the intestine and liver before reaching systemic circulation.[5] High first-pass metabolism can significantly reduce its bioavailability.

  • Route of Administration: Oral administration is subject to more variability in absorption compared to intravenous (IV) administration.[8] If comparing to studies that used IV administration, expect lower bioavailability with oral dosing.

Troubleshooting Tips:

  • Optimize the formulation. Consider using micronized this compound or incorporating solubilizing agents or vehicles known to enhance the absorption of poorly soluble compounds.

  • For oral dosing, ensure the gavage technique is performed correctly to deliver the full dose to the stomach.[9]

  • If feasible, include an intravenous administration group in a pilot study to determine the absolute bioavailability of your oral formulation.

Q3: I am observing unexpected toxicity or side effects in my animals. What could be the cause?

A3: Unexpected toxicity can arise from several sources:

  • Phototoxicity: this compound is a well-known photosensitizing agent.[10][11] Exposure of the animals to UV light after this compound administration can lead to skin irritation and other phototoxic reactions.

  • Metabolite-Induced Toxicity: The metabolites of this compound may have their own toxicological profiles.[12][13]

  • Vehicle Toxicity: The vehicle used for administration may have inherent toxicity at the volume and frequency being used.

  • Drug Interactions: If co-administering this compound with other compounds, there is a potential for drug-drug interactions. This compound is known to inhibit certain metabolic enzymes, which could increase the toxicity of a co-administered drug.[14]

Troubleshooting Tips:

  • House animals in a controlled lighting environment and avoid exposure to direct sunlight or other sources of UV radiation.

  • Conduct a thorough literature search on the potential toxicity of the specific vehicle you are using.

  • If co-administering drugs, investigate the potential for metabolic interactions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Sprague-Dawley Rats5Oral---70-94% (for 5, 10, and 15 mg/kg)[5][6]
Sprague-Dawley Rats15Oral----[8]
Dogs--228.5 (± 14.3)4.2 (± 0.4)2507.2 (± 168.5) (AUC0-t)-[15]

Note: '-' indicates data not specified in the cited source.

Table 2: Performance of Analytical Methods for this compound Quantification

MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
HPLC-FLDRat Plasma2-> 80[16][17]
LC-MS/MSDog Plasma0.50.5 - 500-[15]
LC-MS/MSRat Plasma-8.12 - 162.4 (g/L)-[18]

Note: 'LLOQ' stands for Lower Limit of Quantitation. '-' indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-h light/dark cycle and free access to standard chow and water.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na). The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

  • Dosing: Administer the this compound suspension to the rats via oral gavage using a suitable gavage needle.

  • Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of this compound in Rat Plasma by HPLC-FLD

This protocol is adapted from a published method.[8][17]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add an internal standard (e.g., isoimperatorin).

    • Add a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hedera™ ODS column or equivalent C18 column.

    • Mobile Phase: A gradient of aqueous formic acid (0.1%) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 288 nm and emission at 478 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization formulate This compound Formulation acclimatize->formulate dose Oral/IV Administration formulate->dose sample Blood Sample Collection dose->sample plasma_prep Plasma Separation sample->plasma_prep extraction Sample Extraction plasma_prep->extraction hplc HPLC/LC-MS Analysis extraction->hplc data_analysis Data Analysis hplc->data_analysis

In vivo experimental workflow for this compound studies.

troubleshooting_variability cluster_animal Animal-Related Factors cluster_experimental Experimental Procedure cluster_analytical Analytical Method start High In Vivo Variability Observed genetics Genetic Background? start->genetics microbiota Gut Microbiota Differences? start->microbiota health Consistent Health Status? start->health formulation Optimal Formulation? start->formulation dosing_tech Consistent Dosing Technique? start->dosing_tech env Controlled Environment? start->env validation Validated Assay? start->validation sample_handling Proper Sample Handling? start->sample_handling

Troubleshooting high variability in this compound in vivo studies.

bergapten_pathway This compound This compound tgfr1 TGFR1 This compound->tgfr1 Inhibits nrf2 Nrf2 This compound->nrf2 Activates tgfb1 TGF-β1 tgfb1->tgfr1 smad Smad Signaling tgfr1->smad fibrosis Renal Fibrosis smad->fibrosis ho1 HO-1 nrf2->ho1 oxidative_stress Oxidative Stress ho1->oxidative_stress Reduces

This compound's inhibitory effect on the TGF-β1/Smad pathway.

References

Technical Support Center: Bergapten Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Bergapten.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound synthesis?

The primary challenge in this compound synthesis is controlling regioselectivity to obtain the desired linear furanocoumarin instead of the angular isomer.[1][2] Many synthetic approaches begin with a central aromatic core, and the stepwise building of the two heterocyclic rings can lead to a mixture of isomers, which are often difficult to separate.[1] To overcome this, a common strategy involves using a protecting group, such as iodine, at the 8-position of the coumarin (B35378) ring to ensure the furan (B31954) ring is formed in the correct linear orientation.[1]

Q2: My this compound synthesis yield is low. What are the potential causes and solutions?

Low yields in this compound synthesis can arise from several steps. One critical step is the Pechmann condensation to form the coumarin core. The reaction of phloroglucinol (B13840) monomethyl ether with ethyl propiolate in the presence of a Lewis acid like ZnCl2 is a key step, and optimizing the reaction conditions (temperature and time) is crucial for a good yield.[1] Another potential issue is the Claisen rearrangement, which can be unsuccessful.[1] An alternative is the oxidative cleavage of an O-allyl derivative to form an aldehyde, which then undergoes cyclization.[1] Finally, the removal of the protecting group, if used, must be efficient. For instance, the deiodination using a palladium catalyst like Pd(OAc)2 can achieve high yields.[1]

Q3: I am having difficulty purifying this compound from a crude plant extract. What are the recommended techniques?

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are highly effective techniques for the purification of this compound from various plant extracts like Cnidium monnieri and Ficus carica.[3][4][5][6] These liquid-liquid partition chromatography methods avoid the irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery.[5][6] Multiple studies have demonstrated the successful isolation of this compound with high purity (often >95%) using these methods.[3][4][5]

Q4: How do I select an appropriate solvent system for HSCCC or CPC purification of this compound?

The choice of the two-phase solvent system is critical for successful separation. A commonly used and effective solvent system for this compound purification is a mixture of n-hexane-ethyl acetate-methanol-water. The ratios of these solvents are optimized to achieve an ideal partition coefficient (K) for this compound, which allows for good separation from other compounds in the extract.[4][5][7] For example, a system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) has been successfully used.[5] Other systems, such as those replacing n-hexane with n-heptane or methanol (B129727) with ethanol, have also been employed.[4]

Q5: My purified this compound has low purity. What are the likely impurities and how can I remove them?

Common impurities when isolating from natural sources are other furanocoumarins with similar structures, such as psoralen (B192213) and imperatorin (B1671801).[3][5] If initial purification by HSCCC or CPC does not yield the desired purity, a subsequent preparative High-Performance Liquid Chromatography (HPLC) step can be employed for further purification.[4] For synthetic this compound, the main impurity could be the angular furanocoumarin isomer if the synthesis did not effectively control for regioselectivity.[1] Analytical HPLC is the standard method to assess the purity of the final product.[3][8][9]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Formation of angular furanocoumarin isomer Lack of regiochemical control during the formation of the furan ring.Protect the 8-position of the coumarin intermediate with an easily removable group like iodine before furan ring formation.[1]
Low yield in coumarin ring formation Suboptimal reaction conditions for the Pechmann condensation.Carefully control the reaction temperature and time. Ensure the use of an effective Lewis acid catalyst like ZnCl2.[1]
Failure of Claisen rearrangement The specific substrate may not be amenable to this reaction.Consider an alternative synthetic route, such as the oxidative cleavage of an O-allyl derivative to an aldehyde followed by cyclization.[1]
Incomplete removal of protecting group Inefficient deprotection reaction.For an iodine protecting group, use a palladium catalyst such as Pd(OAc)2 with a suitable solvent and reaction time to ensure complete removal.[1]
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor separation of this compound from other furanocoumarins The chosen solvent system for HSCCC/CPC has suboptimal partition coefficients for the compounds of interest.Systematically vary the ratios of the solvents in the n-hexane-ethyl acetate-methanol-water system to optimize the separation.[4][5]
Low recovery of this compound after purification Irreversible adsorption of the compound onto a solid support in traditional column chromatography.Utilize support-free liquid-liquid chromatography techniques like HSCCC or CPC to maximize recovery.[5][6]
Purity below 95% after a single purification step Presence of closely related impurities.Add a secondary purification step, such as preparative HPLC, after the initial HSCCC or CPC separation.[4]
Difficulty in quantifying this compound in fractions Inadequate analytical method.Use a validated HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile-water) for accurate purity assessment and quantification.[8][9]

Quantitative Data Summary

This compound Purification from Natural Sources
Source Purification Method Crude Extract (mg) Yield of this compound (mg) Purity (%) Recovery (%)
Cnidium monnieriHSCCC50045.896.592.1
Cnidium monnieriHSCCC50045.394.7N/A
Ficus carica L. leavesHSCCC4002.198.2N/A
Peucedanum praeruptorium Dunn.2D CCC x HPLCN/A2.898.3N/A
Cnidium monnieri2D CCC x HPLC5007.598.2N/A
Peucedanum tauricumCPC150N/A~100N/A

Experimental Protocols

General Protocol for this compound Purification by HSCCC
  • Preparation of Two-Phase Solvent System: A solvent system such as n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) is prepared by mixing the solvents in a separatory funnel and allowing the phases to separate.[5] The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Apparatus Setup: The multilayer coil of the HSCCC instrument is filled with the stationary phase. The apparatus is then rotated at a specific speed (e.g., 800 rpm).[4]

  • Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

  • Elution: The mobile phase is pumped through the column at a defined flow rate (e.g., 1.0-2.0 mL/min).[3] The effluent is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).[9]

  • Fraction Collection: Fractions are collected based on the chromatogram peaks.

  • Purity Analysis: The purity of the this compound-containing fractions is determined by analytical HPLC.[5][9]

Visualizations

G cluster_synthesis This compound Synthesis Workflow Phloroglucinol Phloroglucinol Monomethylation Monomethylation Phloroglucinol->Monomethylation Anisole_deriv Anisole Derivative Monomethylation->Anisole_deriv Pechmann_condensation Pechmann Condensation (with ethyl propiolate, ZnCl2) Anisole_deriv->Pechmann_condensation Coumarin_core 7-Hydroxy-5-methoxycoumarin Pechmann_condensation->Coumarin_core Iodination Iodination (Protection) Coumarin_core->Iodination Protected_coumarin 8-Iodo-7-hydroxy-5-methoxycoumarin Iodination->Protected_coumarin Allylation Allylation Protected_coumarin->Allylation O_allyl_deriv O-Allyl Derivative Allylation->O_allyl_deriv Oxidative_cleavage Oxidative Cleavage O_allyl_deriv->Oxidative_cleavage Aldehyde Aldehyde Intermediate Oxidative_cleavage->Aldehyde Cyclization Cyclization Aldehyde->Cyclization Protected_this compound 8-Iodo-Bergapten Cyclization->Protected_this compound Deiodination Deiodination (Deprotection) (with Pd(OAc)2) Protected_this compound->Deiodination This compound This compound Deiodination->this compound

Caption: A typical synthetic workflow for this compound.

G Start Low Purity of Purified this compound Check_Method Was the primary purification method HSCCC or CPC? Start->Check_Method Use_HSCCC Action: Use HSCCC/CPC to avoid sample loss on solid support. Check_Method->Use_HSCCC No Check_Solvent Is the separation from impurities still poor? Check_Method->Check_Solvent Yes Use_HSCCC->Check_Solvent Optimize_Solvent Action: Optimize the solvent system ratios (e.g., n-hexane-ethyl acetate-methanol-water). Check_Solvent->Optimize_Solvent Yes Add_HPLC Action: Add a preparative HPLC step for final polishing. Check_Solvent->Add_HPLC No, but purity still low Optimize_Solvent->Add_HPLC Success Achieved >98% Purity Add_HPLC->Success

Caption: Troubleshooting decision tree for this compound purification.

References

Bergapten Toxicity in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information on the side effects and toxicity of Bergapten in animal models. Find troubleshooting guides for common experimental issues and answers to frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed acute toxic effects of this compound in rodents?

A1: In acute toxicity studies, high doses of this compound administered orally to rats have been associated with signs such as writhing, salivation, twitching, and convulsions.[1] However, it's important to note that this compound generally exhibits low acute toxicity, with high LD50 values reported in several rodent species.[2]

Q2: What is the primary mechanism of this compound-induced skin phototoxicity?

A2: this compound is a potent photosensitizer. Its phototoxicity is primarily triggered by exposure to UVA radiation (320-380 nm). Upon UVA activation, this compound can form adducts with DNA pyrimidine (B1678525) bases, leading to cellular damage and inflammation, which manifests as erythema, edema, and in severe cases, blistering of the skin.[[“]][4]

Q3: Are there established animal models for studying this compound's hepatotoxicity and nephrotoxicity?

A3: Yes, rodent models are commonly used. For hepatotoxicity, studies in mice have shown that dietary administration of this compound can lead to hypertrophy of centrilobular hepatocytes.[5] For nephrotoxicity, rat models of chemically-induced kidney injury, such as with cyclophosphamide, are used to evaluate the potential protective or toxic effects of this compound by monitoring serum markers like BUN and creatinine (B1669602).[6][7]

Q4: What are the known signaling pathways modulated by this compound in the context of organ toxicity?

A4: Research has identified several signaling pathways influenced by this compound. In the liver, it has been shown to modulate the Liver X Receptor (LXR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is involved in lipid metabolism and cell proliferation.[1] In the kidneys, this compound has been observed to affect the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways, which are critical in inflammatory and fibrotic processes.[6][8][9]

Troubleshooting Guides

Phototoxicity Studies
Observed Issue Potential Cause Troubleshooting Steps
High variability in skin reactions between animals. 1. Inconsistent application of this compound solution.2. Uneven UVA exposure.3. Differences in skin pigmentation or thickness.1. Ensure uniform application of the test substance over the designated skin area.2. Calibrate the UVA lamp to ensure consistent irradiance across the exposure area.3. Use animals of the same strain, age, and sex with minimal skin pigmentation. Acclimatize animals to the housing conditions before the experiment.
False-negative results (no phototoxic reaction observed with a known photosensitizer). 1. Insufficient UVA dose.2. Inadequate penetration of the test substance.3. Incorrect timing between application and irradiation.1. Verify the UVA dose with a calibrated radiometer. The UVA dose should be sufficient to elicit a response with a positive control (e.g., 8-methoxypsoralen).2. The vehicle used to dissolve this compound should facilitate skin penetration. Ethanol (B145695) or a mixture of dimethylacetamide, acetone, and ethanol are often used.[10]3. The optimal time between topical application and irradiation is typically 15-30 minutes.[10]
Difficulty in distinguishing between phototoxicity and primary skin irritation. The test substance itself may be an irritant, independent of light exposure.Include a control group of animals that receive the topical application of this compound but are not exposed to UVA light. This will allow for the assessment of primary irritation.
Hepatotoxicity and Nephrotoxicity Studies
Observed Issue Potential Cause Troubleshooting Steps
Unexpected mortality at doses presumed to be non-lethal. 1. Error in dose calculation or administration.2. Contamination of the test substance.3. Underlying health issues in the animal model.1. Double-check all dose calculations and ensure accurate administration techniques (e.g., proper gavage technique for oral administration).2. Verify the purity of the this compound sample using analytical methods.3. Ensure animals are healthy and free from disease before starting the study. Perform a thorough health check upon arrival and during the acclimatization period.
Inconsistent or non-significant changes in liver or kidney biomarkers. 1. Insufficient dose or duration of treatment.2. High biological variability within the animal population.3. Timing of sample collection may not coincide with peak injury.1. Conduct a dose-response study to determine the optimal dose and treatment duration to induce measurable toxicity.2. Increase the number of animals per group to improve statistical power.3. Perform a time-course study to identify the time point of maximum biomarker elevation.
Histopathological findings do not correlate with biochemical markers. 1. Subjectivity in histopathological scoring.2. The specific biomarkers measured may not reflect the type of tissue damage observed.3. Improper tissue fixation or processing.1. Use a standardized, semi-quantitative scoring system for histopathology and have slides evaluated by at least two independent pathologists in a blinded manner.2. Measure a broader panel of biomarkers that reflect different aspects of organ damage (e.g., cholestasis, oxidative stress).3. Follow standardized protocols for tissue fixation, embedding, sectioning, and staining to ensure high-quality slides.

Quantitative Toxicity Data

Table 1: Acute Lethal Dose (LD50) of this compound in Animal Models

SpeciesRoute of AdministrationLD50Reference(s)
RatOral>30,000 mg/kg[2]
MouseOral8,100 mg/kg[2]
Guinea PigOral9,000 mg/kg[2]
RatDermal>2,000 mg/kg (Limit Test)[11]

Table 2: Quantitative Data on this compound-Induced Organ Toxicity in Rodents

OrganAnimal ModelDosage and DurationKey FindingsReference(s)
Liver Female Rats2000 mg/kg (oral, single dose)- Decreased ALT and AST levels- Increased ALP levels[1]
Liver C57BL/6 Mice250 ppm and 1000 ppm in diet- Weak induction of CYP1A1 at 250 ppm- Hypertrophy of centrilobular hepatocytes[5]
Kidney Wistar Rats10 mg/kg/day (intraperitoneal, 14 days) with Cyclophosphamide- Significant reduction in serum urea, creatinine, and uric acid levels compared to the cyclophosphamide-only group.[6]
Kidney C57BL/6J Mice50 or 100 mg/kg (oral) in a unilateral ureteral obstruction model- Reduction in serum BUN and creatinine levels compared to the untreated obstruction group.[2]

Experimental Protocols

Acute Oral Toxicity Study in Rats (Following OECD Guideline 425)

This protocol outlines a limit test to determine if the LD50 of this compound is above 2000 mg/kg.

  • Animal Selection: Use healthy, young adult female Sprague-Dawley rats (nulliparous and non-pregnant), weighing between 180-220g.

  • Housing: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Fast one rat overnight prior to dosing.

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer a single oral dose of 2000 mg/kg of this compound using a gavage needle.

  • Observation:

    • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • If the animal survives, dose four additional fasted rats sequentially at 48-hour intervals.

    • Observe all animals for 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note any instances of writhing, salivation, twitching, or convulsions.[1]

  • Data Collection: Record body weight before dosing and weekly thereafter. At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Endpoint: If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.

Phototoxicity Test in Guinea Pigs

This protocol is designed to assess the photoirritant potential of topically applied this compound.

  • Animal Selection: Use young, healthy albino guinea pigs (e.g., Hartley strain) with intact skin.

  • Preparation:

    • One day before the test, clip the hair from the dorsal flank of each animal to create test sites.

    • Prepare solutions of this compound at various concentrations in a suitable vehicle (e.g., ethanol or acetone-ethanol mixture). Include a vehicle control and a positive control (e.g., 8-methoxypsoralen).[10]

  • Application:

    • Apply a small, uniform amount of each test solution to separate, marked areas on the clipped skin.

  • Irradiation:

    • Approximately 30 minutes after application, expose one side of the animal to a controlled dose of UVA radiation. The other side serves as a non-irradiated control.[10]

    • The UVA source should have a spectral output primarily between 320 and 400 nm.

  • Observation and Scoring:

    • Observe the skin reactions at 24, 48, and 72 hours after irradiation.

    • Score the reactions for erythema and edema using a standardized scale (e.g., Draize scale).

  • Interpretation: A phototoxic response is indicated by a skin reaction in the UVA-exposed site that is significantly greater than the reaction in the non-exposed site and the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Bergapten_Hepatotoxicity_Signaling This compound This compound LXR LXR This compound->LXR Activates PI3K PI3K LXR->PI3K Modulates Lipid_Metabolism Lipid Metabolism Regulation LXR->Lipid_Metabolism Regulates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes

Caption: this compound's modulation of the LXR/PI3K/Akt signaling pathway in the liver.

Bergapten_Nephrotoxicity_Signaling Cyclophosphamide Cyclophosphamide (Induces Injury) NFkB NF-κB Cyclophosphamide->NFkB Activates TGFb1 TGF-β1 Cyclophosphamide->TGFb1 Activates Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb1->Fibrosis This compound This compound This compound->NFkB Inhibits This compound->TGFb1 Inhibits

Caption: this compound's inhibitory effect on NF-κB and TGF-β1 signaling in renal injury.

Experimental_Workflow_Toxicity start Animal Acclimatization (≥ 5 days) grouping Randomization into Treatment Groups start->grouping dosing This compound Administration (Specify route, dose, frequency) grouping->dosing observation Clinical Observation (e.g., behavior, body weight) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling biochemistry Biochemical Analysis (e.g., ALT, AST, BUN, Creatinine) sampling->biochemistry histopathology Histopathological Examination sampling->histopathology end Data Analysis & Interpretation biochemistry->end histopathology->end

Caption: General experimental workflow for in vivo toxicity assessment of this compound.

References

Technical Support Center: Overcoming Bergapten Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bergapten in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a naturally occurring furanocoumarin, exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation.[1][2] The main signaling pathway implicated in its mechanism of action is the PI3K/Akt pathway.[2][3] this compound has been shown to inhibit the phosphorylation of Akt, a key protein in this survival pathway, leading to downstream effects that promote cancer cell death.[3][4] Additionally, this compound can modulate the p53 tumor suppressor protein and alter the ratio of Bax/Bcl-2 proteins to favor apoptosis.[4]

Q2: We are observing diminishing cytotoxic effects of this compound over time in our long-term cell culture experiments. What could be the reason?

A2: This could indicate the development of acquired resistance in your cancer cell population. Cancer cells can develop resistance to therapeutic agents through various mechanisms.[5] For compounds like this compound that target the PI3K/Akt pathway, potential resistance mechanisms could include:

  • Upregulation of the PI3K/Akt pathway: Cells may develop mutations or amplify genes that lead to the hyperactivation of the PI3K/Akt pathway, overriding the inhibitory effect of this compound.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway.[6]

  • Increased drug efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[5]

  • Alterations in apoptosis regulation: Mutations in genes that control apoptosis, such as Bcl-2 family members or caspases, can make cells resistant to this compound-induced cell death.[5]

Q3: How can we confirm if our cells have developed resistance to this compound?

A3: To confirm this compound resistance, you should perform a dose-response assay (e.g., MTT or SRB assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of acquired resistance.[7]

Q4: Are there any known strategies to overcome this compound resistance?

A4: While specific research on overcoming acquired resistance to this compound is limited, several general strategies for combating drug resistance in cancer can be applied:

  • Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action can be effective. For instance, using this compound with an inhibitor of a compensatory survival pathway that may be activated in resistant cells.

  • Inhibition of Drug Efflux Pumps: this compound itself has been shown to block the function of ABC transporters like MDR1, BCRP, and MRP.[8] This suggests that it could be used in combination with other chemotherapeutics to overcome multidrug resistance.

  • Targeting Downstream Effectors: If resistance is due to reactivation of the PI3K/Akt pathway, targeting downstream components of this pathway could be a viable strategy.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results with this compound treatment.

Possible Cause & Solution

  • Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.

    • Troubleshooting Steps:

      • Visually inspect the treatment media for any signs of precipitation.

      • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in the culture medium.

      • Consider using a solubilizing agent, but first, test its effect on cell viability.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant variability.

    • Troubleshooting Steps:

      • Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

      • Work quickly to prevent cells from settling in the reservoir while plating.

      • Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").

  • Interference with Assay Reagents: this compound may directly interact with the reagents of certain viability assays (e.g., MTT, XTT), leading to inaccurate readings.

    • Troubleshooting Steps:

      • Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.

      • If interference is observed, consider switching to a different viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.

Problem 2: No significant increase in apoptosis observed after this compound treatment in a supposedly sensitive cell line.

Possible Cause & Solution

  • Suboptimal Concentration or Treatment Duration: The concentration of this compound or the incubation time may not be sufficient to induce a detectable level of apoptosis.

    • Troubleshooting Steps:

      • Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

      • Refer to published IC50 values for this compound in similar cell lines as a starting point.

  • Incorrect Apoptosis Assay Timing: Apoptosis is a dynamic process. If you measure too early, you may miss the peak of apoptosis; if you measure too late, the cells may have already undergone secondary necrosis.

    • Troubleshooting Steps:

      • Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours) after this compound treatment.

  • Cell Line Specific Resistance: The cell line you are using may have intrinsic resistance to this compound-induced apoptosis.

    • Troubleshooting Steps:

      • Verify the sensitivity of your cell line to this compound using a cell viability assay.

      • Consider testing another, well-characterized sensitive cell line as a positive control.

Problem 3: Difficulty in establishing a this compound-resistant cell line.

Possible Cause & Solution

  • Inappropriate Drug Concentration Strategy: The starting concentration of this compound may be too high, leading to excessive cell death, or the incremental increases may be too rapid for the cells to adapt.

    • Troubleshooting Steps:

      • Start with a low concentration of this compound (e.g., IC10 or IC20) and gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) once the cells have recovered and are proliferating steadily.[9]

      • Allow sufficient time for the cells to adapt to each new concentration, which may take several passages.

  • Instability of the Resistant Phenotype: Drug resistance can sometimes be a transient phenomenon.

    • Troubleshooting Steps:

      • Once a resistant cell line is established, it is crucial to maintain it in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.

      • Regularly check the IC50 of the resistant line to ensure the resistance is stable over time.

      • Freeze down stocks of the resistant cells at various passages.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[4]
HOSOsteosarcoma257.5[4]
HT-29Colorectal Adenocarcinoma332.4[4]
SW620Colorectal Adenocarcinoma345.5[4]
RPMI8226Multiple Myeloma1272[4]
U266Multiple Myeloma1190[4]
MK-1Gastric Cancer193.0[4]
HeLaCervical Cancer43.5[4]
B16F10Murine Melanoma>462.0[4]

Table 2: Quantitative Effects of this compound on Apoptosis in Saos-2 Osteosarcoma Cells

This compound Concentration (µM)Total Apoptotic Cells (%) (Early + Late)Fold Increase vs. ControlReference
0 (Control)3.561.0[4]
5032.309.1[4]
10044.5012.5[4]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks, plates, and other consumables

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line after 48 or 72 hours of treatment.

  • Initial Exposure: Seed the parental cells at a low density and treat them with a starting concentration of this compound equal to the IC10 or IC20.

  • Culture and Monitoring: Culture the cells in the presence of this compound. The medium containing this compound should be changed every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.

  • Passaging: Once the surviving cells reach 70-80% confluency, passage them as you would for the parental line, but always in the presence of the same concentration of this compound.

  • Dose Escalation: After the cells have been stably growing in the initial concentration for at least two passages, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.

  • Characterization of Resistance: At various stages, and once a significantly higher tolerance is achieved, determine the new IC50 of the resistant cell line and compare it to the parental line. A 3-fold or greater increase in IC50 is generally considered resistant.[7]

  • Maintenance: Maintain the established resistant cell line in a medium containing a constant, sub-lethal concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.

  • Washing: Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Bergapten_Signaling_Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces ABC_Transporters ABC Transporters (e.g., MDR1, BCRP) This compound->ABC_Transporters Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits Cell_Survival Cell_Survival pAkt->Cell_Survival Promotes Chemotherapeutics Other Chemotherapeutics ABC_Transporters->Chemotherapeutics Efflux Intracellular_Chemo Intracellular Chemotherapeutics Chemotherapeutics->Intracellular_Chemo Activation Activation Inhibition Inhibition

Caption: Signaling pathway of this compound's anticancer activity.

Experimental_Workflow_Resistance Start Start with Parental Cell Line IC50_determination Determine This compound IC50 Start->IC50_determination Low_dose_treatment Treat with low-dose this compound (IC10-IC20) IC50_determination->Low_dose_treatment Culture Culture and monitor recovery Low_dose_treatment->Culture Passage Passage surviving cells Culture->Passage Dose_escalation Gradually increase This compound concentration Passage->Dose_escalation Stable_growth Stable growth at higher concentration? Dose_escalation->Stable_growth Stable_growth->Dose_escalation No Resistant_line Established This compound-Resistant Cell Line Stable_growth->Resistant_line Yes Characterize Characterize Resistance (IC50, Western Blot, Apoptosis Assay) Resistant_line->Characterize

Caption: Workflow for developing a this compound-resistant cell line.

References

Optimizing UVA dosage in Bergapten-mediated PUVA therapy

A4: The bioavailability of this compound (5-MOP) is generally lower than that of its isomer, 8-methoxypsoralen (8-MOP). [2][10]Studies have shown its absorption rate to be approximately 25% that of 8-MOP. [11]Consequently, to achieve a comparable clinical effect to 8-MOP, a higher oral dose of 5-MOP is often required (e.g., 1.2 mg/kg for 5-MOP vs. 0.6 mg/kg for 8-MOP). [12][13]Despite lower bioavailability, 5-MOP often exhibits fewer side effects like nausea and phototoxicity. [11][13]

Troubleshooting Guide

Q1: My cells show low levels of apoptosis after PUVA treatment. How can I optimize the induction of apoptosis?

A1: Low apoptosis can result from a suboptimal dosage of either this compound or UVA radiation.

  • Solution 1: Titrate this compound Concentration. Perform a dose-response experiment keeping the UVA dose constant. Test a range of this compound concentrations (e.g., 10, 25, 50, 100 µM).

  • Solution 2: Titrate UVA Dosage. Keep the this compound concentration constant and vary the UVA dose (e.g., 0.5, 1, 2, 4 J/cm²).

  • Solution 3: Check Incubation Time. Ensure sufficient pre-incubation time with this compound before UVA exposure to allow for cellular uptake. A typical pre-incubation time is 1-2 hours. Also, assess apoptosis at multiple time points post-UVA exposure (e.g., 24, 48, 72 hours), as the apoptotic response can be delayed. [6]* Solution 4: Cell Line Sensitivity. Be aware that different cell lines exhibit varied sensitivity to this compound. [5]Some cell lines may have robust anti-apoptotic mechanisms (e.g., high Bcl-2 expression or active PI3K/Akt signaling) that require higher doses to overcome. [10] Q2: I am observing high levels of necrosis instead of apoptosis. What could be the cause?

A2: Excessive necrosis suggests the dose of UVA or this compound is too high, causing acute cellular injury rather than programmed cell death.

  • Solution 1: Reduce UVA Dose. High-intensity UVA can cause direct cellular damage. Try reducing the UVA dose by 25-50% while keeping the this compound concentration the same.

  • Solution 2: Reduce this compound Concentration. An excessively high concentration of the photosensitizer can lead to overwhelming oxidative stress and membrane damage upon photoactivation.

  • Solution 3: Assess Controls. Ensure that your "this compound alone" and "UVA alone" controls do not show significant toxicity. This compound can have cytotoxic effects independent of UVA at very high concentrations. [5] Q3: There is significant variability between my replicate experiments. How can I improve consistency?

A3: Variability can stem from several factors in the experimental protocol.

  • Solution 1: Standardize UVA Lamp Output. The output of UVA lamps can decrease over time. Calibrate your UVA source regularly with a radiometer to ensure a consistent and accurate dose is delivered in every experiment.

  • Solution 2: Consistent Cell Culture Conditions. Ensure cells are at a consistent confluency (e.g., 70-80%) for each experiment, as cell density can affect both drug uptake and light penetration.

  • Solution 3: Precise Timing. The interval between adding this compound and exposing cells to UVA is critical. Standardize this pre-incubation time for all experiments.

  • Solution 4: Homogeneous Drug Concentration. Ensure the this compound stock solution is fully dissolved and well-mixed into the culture medium before application to cells.

Q4: My PUVA treatment is causing cell cycle arrest but not leading to significant apoptosis. Why is this happening?

A4: PUVA therapy is known to induce cell cycle arrest, often at the G2/M phase. [5][10]This arrest can be a primary outcome, or it can be a precursor to apoptosis.

  • Solution 1: Increase Dose. The current dose may be sufficient to activate cell cycle checkpoints but not high enough to cross the threshold for apoptosis induction. A modest increase in UVA dose or this compound concentration may be necessary.

  • Solution 2: Extend Post-Treatment Incubation. The transition from cell cycle arrest to apoptosis can take time. [6]Analyze cells at later time points (e.g., 72 hours) to see if the arrested population eventually undergoes apoptosis.

  • Solution 3: Investigate Cell Line Specifics. Some cell lines may be more prone to sustained arrest than apoptosis due to their specific genetic makeup (e.g., functional p53, active survival pathways). [10]Consider analyzing proteins involved in both cell cycle control (p21, cyclins) and apoptosis (caspases, Bcl-2 family) to understand the molecular switch.

Quantitative Data Summary

Table 1: this compound (5-MOP) IC50 Values in Various Human Cancer Cell Lines (without UVA activation) Data illustrates the inherent cytotoxicity of this compound, which varies by cell type.

Cell LineCancer TypeIC50 (µM) after 48hCitation
Saos-2Osteosarcoma40.05[5][8]
HOSOsteosarcoma257.5[8]
HT-29Colorectal Adenocarcinoma332.4[5][8]
SW620Colorectal Adenocarcinoma354.5[8]
U266Multiple Myeloma1190[5]
RPMI8226Multiple Myeloma1272[5]

Table 2: Example Dose Regimens for Clinical PUVA Therapy These values are for clinical applications and serve as a reference for the relative dosages of drug and UVA.

PsoralenOral DoseInitial UVA DoseFrequencyCitation
8-MOP0.3 - 0.6 mg/kg0.5 - 3.0 J/cm²2-3 times/week[3][9]
5-MOP (this compound)1.0 - 1.2 mg/kgHigher than 8-MOP2-3 times/week[11][12]

Experimental Protocols

Protocol 1: General In Vitro this compound-PUVA Treatment

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). Allow cells to adhere and reach 70-80% confluency.

  • This compound Incubation: Prepare a stock solution of this compound (5-MOP) in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10-100 µM). Replace the medium in the wells with the this compound-containing medium.

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours in a standard cell culture incubator (37°C, 5% CO₂). This allows for cellular uptake of the compound.

  • UVA Irradiation:

    • Remove the lid of the cell culture plate.

    • Place the plate in a calibrated UVA irradiation chamber.

    • Expose the cells to the desired dose of UVA radiation (e.g., 1-2 J/cm²). The medium can be left on during irradiation, but ensure the depth is consistent.

  • Post-irradiation: Immediately after irradiation, replace the medium with fresh, drug-free complete medium.

  • Analysis: Return the plates to the incubator for the desired post-treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses like MTT assay, flow cytometry for apoptosis (Annexin V/PI staining), or Western blotting.

Protocol 2: Cell Viability Assessment using MTT Assay

  • PUVA Treatment: Perform the in vitro PUVA treatment as described in Protocol 1 using a 96-well plate format.

  • MTT Reagent Addition: At the desired time point post-treatment (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.

Visualizations

PUVA_Apoptosis_PathwayPUVAThis compound + UVADNA_DamageDNAPhotoadductsPUVA->DNA_Damage InducesPI3K_AktPI3K/Akt PathwayPUVA->PI3K_Akt Inhibitsp53p53 ActivationDNA_Damage->p53BaxBax ↑p53->BaxBcl2Bcl-2 ↓p53->Bcl2MitoMitochondrialDysfunctionBax->MitoBcl2->MitoCytCCytochrome cReleaseMito->CytCCasp9Caspase-9ActivationCytC->Casp9Casp3Caspase-3ActivationCasp9->Casp3ApoptosisApoptosisCasp3->ApoptosisPI3K_Akt->Bcl2 Maintains

Caption: Signaling pathway for this compound-PUVA induced apoptosis.

PUVA_Workflowcluster_analysisstartStart: Seed Cellsin Culture Platesadd_this compoundAdd this compound (5-MOP)to Culture Mediumstart->add_this compoundpre_incubatePre-incubate (1-2 hours)for Drug Uptakeadd_this compound->pre_incubateuva_irradiateExpose to UVA Radiation(e.g., 1-2 J/cm²)pre_incubate->uva_irradiatepost_incubatePost-incubation(24-72 hours)uva_irradiate->post_incubateanalysisDownstream Analysispost_incubate->analysisviabilityCell Viability(MTT Assay)analysis->viabilityapoptosisApoptosis Assay(Flow Cytometry)analysis->apoptosisproteinProtein Analysis(Western Blot)analysis->proteinendEndviability->endapoptosis->endprotein->end

Caption: General experimental workflow for in vitro PUVA therapy.

Troubleshooting_LogicproblemProblem:Low Apoptosischeck_doseIs Dose Optimized?problem->check_dosecheck_timeIs Time Course Sufficient?check_dose->check_time Yessolution_doseSolution: Titrate UVA doseand this compound concentrationcheck_dose->solution_dose Nocheck_controlsAre Controls Behavingas Expected?check_time->check_controls Yessolution_timeSolution: Analyze at latertime points (e.g., 48, 72h)check_time->solution_time Nosolution_controlsSolution: Check for inherenttoxicity of UVA or this compound alonecheck_controls->solution_controls No

Caption: Troubleshooting logic for low apoptotic response.

Technical Support Center: Bergapten Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from bergapten in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence-based assays?

A1: this compound, also known as 5-methoxypsoralen, is a naturally occurring furocoumarin found in plants like bergamot. It is known for its photosensitizing properties. This compound can interfere with fluorescence-based assays due to its intrinsic fluorescence and its ability to interact with biomolecules. Its fluorescent nature can lead to high background signals, while its interactions with proteins and nucleic acids can cause quenching or enhancement of the fluorescent signal from your assay's reporter molecules.

Q2: What are the excitation and emission wavelengths of this compound?

A2: The reported excitation and emission maxima of this compound vary depending on the solvent and measurement conditions. It is crucial to determine its spectral properties in your specific assay buffer. Reported values include:

  • Excitation: ~352 nm, Emission: ~480 nm

  • Excitation: ~288 nm, Emission: ~478 nm (for HPLC-FLD)[1][2][3]

  • Excitation: ~300 nm, Emission: ~490 nm (for HPLC-FLD)

Q3: Can this compound's fluorescence be affected by the experimental environment?

A3: Yes, the fluorescence of compounds like this compound can be significantly influenced by the polarity of the solvent. Generally, changes in solvent polarity can cause shifts in the emission spectrum and alter the fluorescence intensity. It is advisable to characterize the fluorescence of this compound in your specific assay buffer to understand its potential for interference.

Q4: How does this compound's phototoxicity relate to assay interference?

A4: this compound is a well-known photosensitizing agent that, upon exposure to UVA light, can form adducts with DNA. This property is utilized in photochemotherapy. In the context of fluorescence-based assays, if your experiment involves UV light exposure (e.g., UV curing plates, certain imaging techniques), this compound's phototoxicity could lead to unintended cellular effects or direct modification of assay components, causing interference.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueNotes
Molar Mass 216.19 g/mol
Excitation Maxima (λex) ~288 - 352 nmHighly solvent-dependent.
Emission Maxima (λem) ~478 - 490 nmHighly solvent-dependent.
Fluorescence Quantum Yield (ΦF) Not readily available in literature.Can be determined experimentally.

Experimental Protocols

Protocol 1: Determining this compound's Fluorescence Spectrum in Your Assay Buffer

Objective: To measure the excitation and emission spectra of this compound in your specific experimental buffer to identify potential spectral overlap with your assay's fluorophores.

Materials:

  • This compound

  • Your specific assay buffer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the this compound stock solution in your assay buffer. A final concentration in the low micromolar range is a good starting point.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 480 nm).

    • Scan a range of excitation wavelengths (e.g., 250-450 nm).

    • The peak of this scan is the excitation maximum.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined maximum from the previous step.

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The peak of this scan is the emission maximum.

  • Record the excitation and emission maxima and the spectral profiles.

Protocol 2: Assessing this compound Interference in a Generic Fluorescence Assay

Objective: To determine if this compound causes autofluorescence or quenching in your specific assay.

Materials:

  • Your complete assay components (buffer, reagents, etc.)

  • Your specific fluorophore/fluorescent probe

  • This compound

  • Plate reader with fluorescence capabilities

Methodology:

  • Autofluorescence Control:

    • Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment.

    • Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore. A high signal indicates autofluorescence.

  • Quenching Control:

    • Prepare wells with your complete assay system, including the fluorophore.

    • Prepare a parallel set of wells that also include this compound at your experimental concentrations.

    • Compare the fluorescence signal between the wells with and without this compound. A significant decrease in signal in the presence of this compound suggests quenching.

  • Blank Controls:

    • Prepare wells with only the assay buffer to determine the background fluorescence.

Troubleshooting Guides

This compound Interference in ELISA
Problem Possible Cause Troubleshooting Steps & Solutions
High Background Signal This compound autofluorescence at the detection wavelength of the ELISA substrate (e.g., HRP substrates like TMB).1. Run a "this compound only" control: Add this compound to wells with all assay components except the primary antibody or the analyte to quantify its contribution to the background. 2. Subtract background: Subtract the signal from the "this compound only" control from your experimental wells. 3. Change substrate: Consider using a substrate with a different emission spectrum that does not overlap with this compound's fluorescence.
Inaccurate (low or high) Results This compound may inhibit or enhance the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP).1. Enzyme activity assay: Perform a separate in vitro assay to test the effect of this compound on HRP activity using a known amount of HRP and substrate. 2. Sample dilution: If possible, dilute the sample containing this compound to reduce its concentration below the level where it interferes with the enzyme. 3. Sample cleanup: Use solid-phase extraction (SPE) to remove this compound from the sample before performing the ELISA.
This compound Interference in qPCR (using SYBR Green)
Problem Possible Cause Troubleshooting Steps & Solutions
Abnormal Amplification Curves or Melt Curves This compound's fluorescence may overlap with SYBR Green's emission spectrum, leading to a high starting background or distorted curves.1. Run a "no template control" with this compound: This will show if this compound contributes to the fluorescence signal in the absence of amplification. 2. Optimize data analysis: Adjust the baseline settings on your qPCR instrument to start after the initial fluorescence from this compound has stabilized. 3. Use a different dye: Consider using a qPCR dye with a different spectral profile that has minimal overlap with this compound.
PCR Inhibition This compound may intercalate into the DNA, similar to its known phototoxic mechanism, potentially inhibiting polymerase activity.1. Run a dilution series: A standard curve with a known template in the presence and absence of this compound can reveal inhibition (changes in Cq values and efficiency). 2. Increase polymerase concentration: A slight increase in the polymerase concentration might overcome mild inhibition. 3. Sample purification: Use a robust DNA purification method to remove this compound from your samples before qPCR.
This compound Interference in Cell-Based Fluorescence Assays (e.g., using GFP)
Problem Possible Cause Troubleshooting Steps & Solutions
High Background Fluorescence Cellular uptake of this compound leads to intracellular fluorescence that masks the signal from your fluorescent reporter (e.g., GFP).1. Unstained control with this compound: Image cells treated with this compound but not expressing the fluorescent protein to assess its intrinsic cellular fluorescence. 2. Spectral unmixing: If your imaging software allows, use spectral unmixing to separate the this compound fluorescence from your reporter's fluorescence. 3. Washout step: Include additional and extended wash steps after this compound treatment and before imaging to remove as much of the compound as possible.
Altered Reporter Signal (Quenching or Enhancement) This compound may interact with the fluorescent protein or its local environment, affecting its fluorescence properties.1. In vitro spectral analysis: Mix purified fluorescent protein with this compound and measure the fluorescence to see if there is a direct interaction. 2. Use a spectrally distinct reporter: If possible, switch to a fluorescent protein (e.g., a red fluorescent protein) whose spectrum does not overlap with this compound's. 3. Fix and wash: For endpoint assays, fixing the cells and thoroughly washing them may help remove interfering this compound.

Visualizations

Bergapten_Interference_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Mitigation Strategies start Start: Fluorescence Assay with this compound issue Unexpected Results? (High Background, Low Signal, etc.) start->issue autofluorescence Check for Autofluorescence issue->autofluorescence Yes quenching Check for Quenching autofluorescence->quenching spectral_overlap Analyze Spectral Overlap quenching->spectral_overlap controls Run Appropriate Controls spectral_overlap->controls subtract_bg Subtract Background controls->subtract_bg sample_prep Sample Cleanup/ Dilution subtract_bg->sample_prep change_fluorophore Change Fluorophore/ Detection Wavelength sample_prep->change_fluorophore end Accurate Results change_fluorophore->end

Caption: Troubleshooting workflow for this compound interference.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellGrowth Cell Growth & Survival mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

References

Bergapten sample preparation for mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bergapten Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on this compound sample preparation for mass spectrometry analysis. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting this compound?

A1: The optimal solvent for this compound extraction depends on the sample matrix and the chosen extraction technique. Methanol (B129727) is often cited as an efficient solvent for extracting furanocoumarins like this compound from plant materials, particularly citrus fruits.[1] Petroleum ether is also highly effective for furanocoumarin extraction.[1][2] For liquid-liquid extraction from aqueous samples, water-immiscible solvents such as ethyl acetate (B1210297) are a good choice due to their low toxicity, though chloroform (B151607) can also provide good yields.[1] For preparing stock solutions, this compound is soluble in ethanol, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF).[1]

Q2: What are the most common extraction methods for this compound analysis?

A2: Several methods can be employed for this compound extraction, with the choice often depending on the sample type and laboratory equipment. Common techniques include:

  • Soxhlet Extraction: A classic and exhaustive method, often yielding high extraction efficiency.[2]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times. This compound has been shown to be highly present in UAE extracts, indicating some selectivity of this technique for this compound.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique effective for the separation and purification of compounds like this compound from crude extracts.[3][4]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in quantitative analysis.[5][6] To minimize these effects, consider the following strategies:

  • Effective Sample Cleanup: Implement a thorough sample preparation procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or trying a column with a different stationary phase.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Q4: What are the typical LC-MS/MS parameters for this compound quantification?

A4: For quantitative analysis of this compound by LC-MS/MS, a reversed-phase C18 column is commonly used for separation.[7] Ionization is typically achieved using electrospray ionization (ESI) in positive mode.[7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Typical MRM Transitions for this compound:

Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Designation
217 189 Quantifier
217 145 Qualifier

| 217 | 202 | Qualifier |

Note: The specific transitions and collision energies should be optimized on your instrument.

Troubleshooting Guide

Problem 1: Low this compound Signal Intensity or No Peak Detected

Possible Cause Suggested Solution
Inefficient Extraction Ensure the chosen solvent is appropriate for your sample matrix.[1] Consider optimizing extraction parameters such as time, temperature, and solvent-to-sample ratio. For complex matrices, a more exhaustive method like Soxhlet extraction might be necessary.[2]
This compound Degradation This compound can be sensitive to high temperatures. If using heat-assisted extraction methods, monitor and optimize the temperature to prevent degradation.[1] this compound is generally stable under recommended storage conditions.[8]
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[5] Improve sample cleanup using techniques like SPE or optimize chromatographic separation to resolve this compound from interferences.
Instrumental Issues Check the mass spectrometer's tuning and calibration.[9] Ensure the ESI source is clean and functioning correctly. Verify that there are no leaks in the LC or MS system.[10]
Incorrect MRM Transitions Confirm that you are using the correct precursor and product ion m/z values for this compound and that the collision energy is optimized.

Problem 2: High Backpressure in the HPLC/UPLC System

Possible Cause Suggested Solution
Column Frit Blockage Debris from the sample or pump seals can clog the column inlet frit. Try back-flushing the column (disconnected from the detector). If the problem persists, the frit may need replacement.
Sample Precipitation The sample may not be fully soluble in the mobile phase, causing it to precipitate on the column. Ensure complete dissolution of the sample before injection.
System Blockage A blockage may be present in the tubing, injector, or detector. Systematically disconnect components, starting from the detector and moving backward, to pinpoint the location of the blockage.

Problem 3: Poor Peak Shape or Shifting Retention Times

Possible Cause Suggested Solution
Column Degradation The column's stationary phase may have degraded. Try cleaning the column according to the manufacturer's instructions or replace the column if necessary.
Inconsistent Mobile Phase Composition Issues with the pump, such as malfunctioning check valves, can lead to an inconsistent mobile phase mixture and retention time shifts.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Use a column oven to maintain a stable temperature.
Sample Overload Injecting too concentrated a sample can lead to broad or tailing peaks. Try diluting the sample.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction from Plant Material

  • Sample Preparation: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram).

    • Add a measured volume of an appropriate solvent (e.g., 10 mL of methanol or petroleum ether).[1][2]

    • Choose an extraction method:

      • Maceration: Let the mixture stand at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

      • Sonication: Place the mixture in an ultrasonic bath for a defined time (e.g., 30-60 minutes).[3]

      • Soxhlet: Perform extraction in a Soxhlet apparatus for several hours.

  • Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction from an Aqueous Sample

  • Sample pH Adjustment: Adjust the pH of the aqueous sample if necessary to ensure this compound is in a neutral form, which is more soluble in organic solvents.

  • Extraction:

    • Place a measured volume of the aqueous sample into a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).[1]

    • Shake the funnel vigorously for several minutes, periodically venting the pressure.

    • Allow the layers to separate.

  • Collection: Drain the lower (aqueous or organic, depending on density) layer. Collect the organic layer containing the extracted this compound.

  • Repeat Extraction: For exhaustive extraction, repeat the process with fresh organic solvent two to three times.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (B86663) to remove any residual water.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract as described in Protocol 1.

Quantitative Data Summary

Table 1: this compound Recovery and Purity from Different Extraction/Purification Methods

Method Crude Material Yield/Purity Reference
High-Speed Counter-Current Chromatography (HSCCC)Cnidium monnieri crude extract45.8 mg of this compound at 96.5% purity from 500 mg of crude extract[3]
High-Speed Counter-Current Chromatography (HSCCC)Ficus carica L. leaves crude extract2.1 mg of this compound at 98.2% purity from 400 mg of crude extract[4]
Centrifugal Partition Chromatography (CPC)Peucedanum tauricum MB. fruits crude petroleum ether extractThis compound obtained at ~100% purity[2]
UPLC-MS/MS AnalysisZanthoxylum schinifolium seedsRecovery of 99.63–105.16%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (e.g., LLE, SPE, UAE) start->extraction cleanup Cleanup/Purification (e.g., SPE, Filtration) extraction->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound sample preparation and analysis.

troubleshooting_workflow cluster_signal Low Signal Intensity cluster_pressure High Backpressure start Problem Encountered (e.g., Low Signal, High Backpressure) check_extraction Review Extraction Protocol (Solvent, Method) start->check_extraction Low Signal check_column Inspect Column (Backflush, Replace Frit) start->check_column High Backpressure optimize_cleanup Improve Sample Cleanup (e.g., SPE) check_extraction->optimize_cleanup check_ms Check MS Parameters (Tune, Calibration, MRM) optimize_cleanup->check_ms solution Problem Resolved check_ms->solution check_sample_sol Ensure Sample Solubility check_column->check_sample_sol check_system Isolate System Components check_sample_sol->check_system check_system->solution

Caption: Troubleshooting decision tree for common mass spectrometry issues.

References

Validation & Comparative

A Comparative Guide to Bergapten and 8-Methoxypsoralen (8-MOP) in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of photochemotherapy agents is critical for advancing psoriasis treatment. This guide provides an objective comparison of two prominent psoralens, Bergapten (5-methoxypsoralen, 5-MOP) and 8-methoxypsoralen (8-MOP), focusing on their performance, mechanisms of action, and supporting experimental data.

At a Glance: this compound vs. 8-MOP

FeatureThis compound (5-MOP)8-Methoxypsoralen (8-MOP)
Efficacy Comparable to 8-MOP at higher doses.[1][2]Highly effective in clearing psoriatic lesions.[3]
Safety Profile Generally better tolerated with fewer acute side effects.[1][2][4]Higher incidence of nausea, pruritus, and phototoxicity.[2][5]
Bioavailability Lower than 8-MOP, requiring approximately double the dose for similar efficacy.[1]Higher bioavailability.
Primary Mechanism Inhibition of cell proliferation, anti-inflammatory effects via NF-κB pathway modulation.[6][7]Inhibition of cell proliferation, induction of lymphocyte apoptosis.[8]

Efficacy in Psoriasis Clearance

While direct head-to-head trials with standardized PASI 75/90/100 endpoints are not extensively available in the reviewed literature, existing studies provide valuable insights into the comparative efficacy of this compound and 8-MOP.

A double-blind, randomized controlled trial demonstrated that patients treated with 8-MOP experienced significantly faster healing within the first six weeks of treatment compared to those receiving 5-MOP.[2] However, after nine weeks of therapy, no significant difference in efficacy was observed between the two groups.[2] Another study indicated that while 5-MOP was significantly less effective than 8-MOP at the same dosage, doubling the dose of 5-MOP yielded comparable clearing of psoriasis.[1]

Table 1: Qualitative Efficacy Comparison from Clinical Studies

Study ParameterThis compound (5-MOP)8-Methoxypsoralen (8-MOP)Citation
Clearing of Psoriatic Lesions As effective as, and in high doses more effective than, 8-MOP.Effective in clearing psoriatic lesions.[2]
Speed of Healing (First 6 Weeks) Slower than 8-MOP.Significantly faster than 5-MOP.[2]
Efficacy at 9 Weeks No significant difference compared to 8-MOP.No significant difference compared to 5-MOP.[2]
Efficacy at a Doubled Dose Comparable to standard dose of 8-MOP.-[1]

Safety and Tolerability

A key differentiator between this compound and 8-MOP is their side effect profiles. This compound is consistently reported to be better tolerated.

Table 2: Comparison of Adverse Events

Adverse EventThis compound (5-MOP)8-Methoxypsoralen (8-MOP)Citation
Nausea Occurred rarely, even at high doses. Tended to be less common than with 8-MOP.More common, with one study reporting an incidence of 51.3% with a liquid formulation.[5][1][2]
Pruritus (Itching) Occurred rarely.More common, with one study reporting an incidence of 71.8% with a liquid formulation.[5][1]
Erythema (Redness) Therapeutic doses do not typically lead to erythema.A known side effect of PUVA therapy.[2]
Phototoxicity Lower potential for phototoxic reactions.Higher potential for phototoxicity.[1]
Drug Intolerance No drug intolerance noted in some studies.Frequently encountered in patients.[1]

Mechanisms of Action

Both this compound and 8-MOP are photoactivated molecules that, upon exposure to UVA radiation, intercalate into DNA, forming covalent bonds with pyrimidine (B1678525) bases. This action inhibits DNA replication and cell proliferation, which is a cornerstone of their therapeutic effect in the hyperproliferative state of psoriasis. However, recent research has unveiled more nuanced mechanisms.

This compound: Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It suppresses the expression of Cytochrome P450 1B1 (CYP1B1), which in turn inhibits the phosphorylation of p65, a key component of the NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[7]

Bergapten_NFkB_Pathway cluster_cell Keratinocyte This compound This compound (5-MOP) CYP1B1 CYP1B1 This compound->CYP1B1 downregulates p65_p50_IkB p65/p50-IκBα CYP1B1->p65_p50_IkB activates p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα degradation & p65 phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression p65_p50->ProInflammatory_Genes translocates to nucleus & activates transcription

Caption: this compound's inhibition of the NF-κB pathway.

8-Methoxypsoralen: Induction of Lymphocyte Apoptosis

The therapeutic effect of 8-MOP in psoriasis is also attributed to its ability to induce apoptosis in T-lymphocytes.[8] Upon photoactivation, 8-MOP-induced DNA damage triggers cell cycle arrest and subsequently programmed cell death in the pathogenic T-cells that infiltrate psoriatic skin, leading to a reduction in inflammation.

MOP8_Apoptosis_Pathway cluster_tcell T-Lymphocyte MOP8_UVA 8-MOP + UVA DNA_Damage DNA Cross-linking and Damage MOP8_UVA->DNA_Damage CellCycle_Arrest Cell Cycle Arrest DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

Caption: 8-MOP's induction of T-lymphocyte apoptosis.

Experimental Protocols

The standard treatment protocol for both this compound and 8-MOP involves psoralen (B192213) and ultraviolet A (PUVA) therapy. While specific parameters may vary between studies and clinical settings, a general framework is followed.

Oral PUVA Therapy Protocol
  • Patient Evaluation: A thorough patient history is taken, and a physical examination is performed. The minimal phototoxic dose (MPD) may be determined to establish the initial UVA dose.

  • Psoralen Administration:

    • 8-MOP: 0.6-0.8 mg/kg body weight administered orally 1-3 hours before UVA exposure.[9]

    • This compound (5-MOP): A higher dose of approximately 1.2 mg/kg body weight is often used.[9]

  • UVA Irradiation:

    • The initial UVA dose is determined by either skin typing or MPD testing.[9]

    • Treatments are typically administered 2-3 times per week, with at least a 48-hour interval.[9]

    • The UVA dose is gradually increased in subsequent sessions based on the patient's erythemal response and therapeutic progress.[9]

  • Monitoring: Patients are monitored for both therapeutic effects and adverse reactions throughout the treatment course.

PUVA_Workflow Patient_Screening Patient Screening & Baseline Assessment (e.g., PASI) Randomization Randomization Patient_Screening->Randomization Group_A Group A: This compound (e.g., 1.2 mg/kg) Randomization->Group_A Group_B Group B: 8-MOP (e.g., 0.6 mg/kg) Randomization->Group_B UVA_Exposure UVA Exposure (2-3 times/week) Group_A->UVA_Exposure Group_B->UVA_Exposure Follow_up Follow-up Assessments (Efficacy & Safety) UVA_Exposure->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: A generalized workflow for a comparative clinical trial.

Conclusion

Both this compound and 8-MOP are effective photosensitizing agents for the treatment of psoriasis within a PUVA regimen. The choice between the two may depend on a balance between the desired speed of onset and the patient's tolerance for adverse effects. 8-MOP may offer a faster initial response, while this compound presents a more favorable safety profile, albeit potentially requiring a higher dose to achieve comparable long-term efficacy. Further head-to-head clinical trials with standardized efficacy endpoints are warranted to provide a more definitive comparison and guide optimal treatment selection. The distinct mechanistic advantages of each compound, with this compound's anti-inflammatory properties and 8-MOP's potent induction of lymphocyte apoptosis, suggest that there may be opportunities for personalized medicine approaches in the future of photochemotherapy for psoriasis.

References

Bergapten vs. Imperatorin: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe anticancer agents has led to a significant focus on natural compounds. Among these, furanocoumarins, a class of organic compounds produced by a variety of plants, have demonstrated promising therapeutic potential. This guide provides a detailed comparison of the anticancer efficacy of two prominent furanocoumarins: bergapten and imperatorin (B1671801). By examining their effects on apoptosis, cell cycle progression, and underlying molecular signaling pathways, this document aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from various studies, offering a direct comparison of the cytotoxic and cytostatic effects of this compound and imperatorin across different cancer cell lines.

Table 1: Cytotoxicity (IC50 Values)
Compound Cancer Cell Line IC50 Value (µM)
This compoundHuman papillary thyroid cancer (BCPAP)Not explicitly stated, but effects observed at 10 µM and 15 µM[1]
Colorectal cancer (DLD-1, LoVo)Effects observed at 30 µM and 50 µM[2]
Non-small cell lung cancer (A549, NCI-H460)Viability inhibited to ~79% and ~75% respectively at 50 µM[3]
Breast cancer (MCF-7)0.96 µM[4]
Gastric cancer (MK-1)193.0 µM[5]
Cervical cancer (HeLa)43.5 µM[5]
ImperatorinHuman rhabdomyosarcoma (TE671) and larynx cancer (RK33)Potent growth inhibitory effects observed, but specific IC50 not provided[6]
Colon cancer (HT-29)78 µM[7][8][9]
Liver cancer (SNU 449)Dose-dependent inhibition observed[10]
Colon cancer (HCT-15)Dose-dependent inhibition observed[10]
Table 2: Induction of Apoptosis
Compound Cancer Cell Line Key Observations Supporting Data
This compoundHuman papillary thyroid cancer (BCPAP)Increased Bax and caspase activity; decreased Bcl-2, cyclin-D1, c-myc, and survivin.[1]Dose-dependent effects at 10 µM and 15 µM.[1]
Colorectal cancer (DLD-1, LoVo)Increased p53, p21, PUMA, Bax, and cleaved caspases-9 and -3.[2]Effects observed at 30 µM and 50 µM.[2]
Non-small cell lung cancer (A549, NCI-H460)Increased Bax and cleaved caspase-3; decreased Bcl-2.[3]Significant increase in sub-G1 phase (~9%) at 50 µM.[3]
Breast cancer (MDA-MB-231)Dose-dependent increase in early and late apoptotic cells.[11]Confirmed by acridine (B1665455) orange/ethidium bromide and Annexin V-FITC assays.[11]
ImperatorinHuman rhabdomyosarcoma (TE671)Dose-dependent increase in apoptotic cells.17.8% apoptotic cells at 100 µM.[6]
Colon cancer (HT-29)Upregulation of p53 and caspase cascade.[7][8][9]Concentration-dependent increase in apoptotic index.[8]
Hepatoma (HepG2)Induces apoptosis through both death-receptor and mitochondria-mediated pathways.[12]
Table 3: Cell Cycle Arrest
Compound Cancer Cell Line Phase of Arrest Key Molecular Events
This compoundColorectal cancer (DLD-1, LoVo)G0/G1 and sub-G1[2]Decreased cyclin E and CDK2.[2]
Non-small cell lung cancer (A549, NCI-H460)G1[3]Upregulation of p53, p21, and p27; downregulation of cyclin D1 and CDK4.[3]
Breast cancer (MDA-MB-231)G2/M[11][13]Percentage of G2/M cells increased from 9.7% to 46.4%.[11]
Hepatoma (HepG2)G2/M[14]Inhibition of Cdk1.[14]
ImperatorinHuman rhabdomyosarcoma (TE671) and larynx cancer (RK33)G1[6]G1 phase population increased to 60.63% (TE671) and 77.90% (RK33) at 100 µM.[6]
Colon cancer (HT-29)G1[7][8][9]
Human osteosarcoma cellsG0/G1[15]Mediated by PTEN/p21 signaling.[15]
Human colon cancer (HCT116)G1[16]

Mechanisms of Action: Signaling Pathways

Both this compound and imperatorin exert their anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and death.

This compound:

This compound has been shown to predominantly target the PI3K/Akt signaling pathway . By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis.[1][14][17][18][19] Furthermore, this compound can activate the p53 tumor suppressor pathway , leading to the upregulation of p21 and PTEN, which in turn promotes cell cycle arrest and apoptosis.[2]

Bergapten_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p21 p21 p53->p21 Activates PTEN PTEN p53->PTEN Activates p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p21->CellCycleArrest PTEN->Akt Inhibits Imperatorin_Signaling_Pathway cluster_cell Cancer Cell Imperatorin Imperatorin p53 p53 Imperatorin->p53 Activates MAPK MAPK Pathway Imperatorin->MAPK Inhibits PI3K PI3K Imperatorin->PI3K Inhibits STAT3 STAT3 Imperatorin->STAT3 Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1) p53->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycleArrest Hedgehog Hedgehog Pathway STAT3->Hedgehog Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Analysis start Seed Cancer Cells treatment Treat with this compound or Imperatorin start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) treatment->CellCycle WesternBlot Western Blot (Protein Expression) treatment->WesternBlot

References

Comparative Analysis of Bergapten and Other Furanocoumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Bergapten and other prominent furanocoumarins. This document summarizes key performance data, details experimental protocols, and visualizes associated signaling pathways to support further research and development.

Furanocoumarins, a class of naturally occurring compounds found in various plants, have garnered significant interest for their diverse biological activities. Among these, this compound (5-methoxypsoralen) is a well-studied member, known for its photosensitizing, anti-inflammatory, and anticancer properties.[1][2] This guide offers a comparative perspective on this compound's performance against other notable furanocoumarins, including Psoralen, Xanthotoxin (8-methoxypsoralen), Imperatorin, and Isopimpinellin, across several key biological activities.

Comparative Efficacy: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, anti-inflammatory, antimicrobial, and phototoxic activities of this compound and its counterparts.

Anticancer Activity

The anticancer potential of furanocoumarins has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

FuranocoumarinCancer Cell LineIC50 (µM)Reference
This compound Saos-2 (Osteosarcoma)40.05[3]
HT-29 (Colon Adenocarcinoma)332.4[3]
SW620 (Colon Adenocarcinoma)354.5[3]
HOS (Osteosarcoma)257.5[3]
RPMI 8226 (Multiple Myeloma)1272[3]
U266 (Multiple Myeloma)1190[3]
MK-1 (Gastric Cancer)193.0[3]
HeLa (Cervical Cancer)43.5[3]
Psoralen Photomutagenic (V79 cells)PMEF: 0.36[4]
Xanthotoxin B16F10 (Melanoma)-[5]
Isopimpinellin B16F10 (Melanoma)-[5]
Imperatorin ---

PMEF: Photomutagenicity Equivalency Factor, relative to this compound (5-MOP) as 1.0.

Anti-inflammatory Activity

Furanocoumarins exhibit anti-inflammatory effects by modulating various inflammatory pathways.

FuranocoumarinAssayIC50 / ED50Reference
This compound Carrageenan-induced foot oedema in chicksED50: 101.6 ± 0.003 mg/kg[6]
DPPH radical scavengingIC50: 63.38 ± 0.010 µg/mL[6]
Oxypeucedanin hydrate Carrageenan-induced foot oedema in chicksED50: 126.4 ± 0.011 mg/kg[6]
DPPH radical scavengingIC50: 46.63 ± 0.011 µg/mL[6]
Xanthotoxol NO Production in LPS-induced RAW 264.7Significant Inhibition[7]
Xanthotoxin NO Production in LPS-induced RAW 264.7Significant Inhibition[7]
Bergaptol NO Production in LPS-induced RAW 264.7Significant Inhibition[7]
Antimicrobial Activity

Several furanocoumarins have demonstrated activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy.

FuranocoumarinMicroorganismMIC (µg/mL)Reference
This compound Candida albicans-[2]
Gram-positive bacteria-[2]
Gram-negative bacteria-[2]
Psoralen Gram-positive bacteria-[2]
Gram-negative bacteria-[2]
Candida species-[2]

Further research is needed to establish a comprehensive comparative table of MIC values.

Phototoxicity

The phototoxic potential of furanocoumarins is a critical consideration, particularly for dermatological applications. The Photomutagenicity Equivalency Factor (PMEF) and other in vitro assays are used to quantify this effect.

FuranocoumarinAssayRelative Potency / ResultReference
This compound (5-MOP) V79 HPRT PhotomutagenicityPMEF: 1.0 (Reference)[4][8]
Psoralen V79 HPRT PhotomutagenicityPMEF: 0.36[4]
8-Methoxypsoralen (8-MOP) V79 HPRT PhotomutagenicityPMEF: 0.25[8]
Angelicin V79 HPRT PhotomutagenicityPMEF: 0.02[8]
Bergamottin V79 HPRT PhotomutagenicityNot photomutagenic[4]
Isopimpinellin V79 HPRT PhotomutagenicityNot photomutagenic[4]
Bergaptol V79 Micronucleus AssayInactive[9]
6',7'-dihydroxybergamottin (DHB) V79 Micronucleus Assay~1/7 as potent as 5-MOP[9]

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of furanocoumarins is crucial for predicting their in vivo behavior. The following table compares key pharmacokinetic parameters in rats after oral administration.

FuranocoumarinDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound 5-~3-80.1 ± 29.6
10---94.0 ± 40.3
15---69.5 ± 44.2
Imperatorin 6.25---~3.85[10]
12.5---~33.51[10]
25---~34.76[10]
Psoralen 14, 28, 56----[11]
Xanthotoxin -----[12]
Isopimpinellin -----[12]

Data for Psoralen, Xanthotoxin, and Isopimpinellin from the cited studies did not provide directly comparable parameters in this format.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of furanocoumarins.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the furanocoumarin for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove TCA. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid. Air dry the plates completely.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[13][14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the furanocoumarin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13][14]

  • Sample Collection: Collect the cell culture supernatant.[13]

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[7][15]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.[14]

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This validated in vitro assay assesses the phototoxic potential of a substance.[16]

Procedure:

  • Cell Preparation: Seed Balb/c 3T3 cells in two 96-well plates and incubate for 24 hours to form a half-confluent monolayer.[14]

  • Compound Treatment: Treat both plates with eight different concentrations of the test substance for one hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the second plate in the dark.[17]

  • Incubation: Replace the treatment medium with culture medium and incubate both plates for 24 hours.

  • Neutral Red Uptake: Determine cell viability by measuring the uptake of neutral red dye.

  • Data Analysis: Compare the cytotoxicity (IC50 values) of the compound in the irradiated versus the non-irradiated plate to determine the Photo-Irritation-Factor (PIF).[17]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation: Prepare a series of dilutions of the furanocoumarin in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Carrageenan-Induced Paw Edema in Chicks

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Use 7-day-old chicks.[1]

  • Compound Administration: Administer the test furanocoumarin orally or via intraperitoneal injection.[2]

  • Induction of Edema: One hour after compound administration, inject a 2% solution of carrageenan into the subplantar tissue of the right footpad.[1]

  • Measurement of Edema: Measure the volume of the paw at various time points using a plethysmometer.[18]

  • Data Analysis: Calculate the percentage inhibition of edema compared to a control group.

Signaling Pathways and Mechanisms of Action

Furanocoumarins exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound and other furanocoumarins on the PI3K/Akt, JAK/STAT, and NF-κB pathways.

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, thereby promoting apoptosis in cancer cells.[15][19][20]

PI3K_Akt_Inhibition_by_this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.

JAK/STAT Signaling Pathway Inhibition by Furanocoumarins

Furanocoumarins can suppress inflammatory responses by inhibiting the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammation.[19][21]

JAK_STAT_Inhibition_by_Furanocoumarins Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activate STAT STAT JAK->STAT phosphorylate STAT_dimer STAT Dimer STAT->STAT_dimer dimerize Nucleus Nucleus STAT_dimer->Nucleus translocate GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Furanocoumarins Furanocoumarins Furanocoumarins->JAK inhibit

Caption: Furanocoumarins inhibit JAK, blocking inflammatory gene transcription.

NF-κB Signaling Pathway Inhibition by Furanocoumarins

The NF-κB pathway is a key regulator of inflammation, and its inhibition by furanocoumarins contributes to their anti-inflammatory effects.[19][22][23]

NFkB_Inhibition_by_Furanocoumarins Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_NFkB IκB-NF-κB Complex Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB->NFkB releases GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Furanocoumarins Furanocoumarins Furanocoumarins->IKK inhibit

Caption: Furanocoumarins inhibit the NF-κB pathway, reducing inflammation.

Conclusion

References

Bergapten vs. Synthetic Psoralen Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of bergapten (5-methoxypsoralen, 5-MOP), a naturally occurring psoralen (B192213), and various synthetic psoralen analogs. The focus is on their application in photochemotherapy for skin disorders, as well as their anti-inflammatory and anticancer properties, supported by experimental data.

I. Overview of Psoralens

Psoralens are a class of furocoumarins that act as photosensitizing agents.[1] When activated by ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy, they form covalent bonds with DNA, inhibiting cell proliferation and inducing apoptosis.[1][2] This mechanism is central to their therapeutic effects in hyperproliferative skin diseases like psoriasis and vitiligo.[1][2] While this compound is a key natural psoralen, several synthetic analogs have been developed to optimize therapeutic outcomes and minimize side effects.[3]

II. Comparative Efficacy in Photochemotherapy

The primary clinical application of this compound and synthetic psoralen analogs is in PUVA therapy for psoriasis and vitiligo. Efficacy is typically measured by the reduction in disease severity, such as the Psoriasis Area and Severity Index (PASI) for psoriasis and the Vitiligo Area Scoring Index (VASI) for vitiligo.

Table 1: Clinical Efficacy of this compound vs. 8-Methoxypsoralen (8-MOP) in Psoriasis

ParameterThis compound (5-MOP)8-Methoxypsoralen (8-MOP)Key Findings & Citations
Dosage 1.2 mg/kg0.6 mg/kgThis compound requires a higher dose due to lower bioavailability.[3][4]
Efficacy Comparable to 8-MOPStandard of careDoubling the dose of this compound achieves similar psoriasis clearance rates as 8-MOP.[4]
Side Effects Lower incidence of nausea, vomiting, and phototoxicityHigher incidence of phototoxic reactions and gastrointestinal issuesThis compound is generally better tolerated, allowing for higher dosage.[4]
UVA Exposure May require higher cumulative UVA doseLower cumulative UVA doseThe lower photosensitizing potential of this compound may necessitate more UVA exposure.[5]

Table 2: Clinical Efficacy of Psoralen Analogs in Vitiligo

Psoralen AnalogDosageRepigmentation SuccessKey Findings & Citations
This compound (5-MOP) 1.2 mg/kg (oral)Good to excellent repigmentation, especially on the face and trunk.Often used in combination with sun exposure (PUVASOL).[1]
8-Methoxypsoralen (8-MOP) 0.3 - 0.6 mg/kg (oral)Effective, but with a higher risk of phototoxicity.Considered a drug of choice in PUVA for vitiligo with adequate photoprotection.[6]
4,5',8-Trimethylpsoralen (TMP) 0.6 mg/kg (oral)Comparable efficacy to 8-MOP with less phototoxicity.A viable alternative to 8-MOP, particularly in sun-based therapies.[1][6]

III. Anti-inflammatory and Anticancer Efficacy of this compound

Beyond its use in photochemotherapy, this compound exhibits intrinsic anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways.

Table 3: In Vitro Anti-inflammatory and Anticancer Activity of this compound

ActivityCell Line(s)IC50 ValuesKey Findings & Citations
Anti-inflammatory Human Red Blood Cells4.23 - 7.71 µg/mL (inhibition of hemolysis)This compound demonstrates significant membrane-stabilizing and anti-inflammatory effects.[7]
Anticancer Saos-2 (Osteosarcoma)40.05 µMShows high sensitivity to this compound.[8]
HeLa (Cervical Cancer)43.5 µMDemonstrates moderate sensitivity.[8]
HT-29 (Colon Cancer)332.4 µMExhibits lower sensitivity.[8]
MK-1 (Gastric Cancer)193.0 µMModerate efficacy observed.[8]

IV. Other Synthetic Psoralen Analogs

4,5',8-Trimethylpsoralen (TMP)

TMP is a synthetic psoralen analog primarily used in the treatment of vitiligo.[1] It is noted for having lower phototoxicity compared to 8-MOP, making it a safer option for therapies involving natural sunlight (PUVASOL).[1][6][9] Clinical studies have shown its efficacy to be comparable to 8-MOP in achieving repigmentation.[6]

Amotosalen

Amotosalen is a synthetic psoralen derivative developed for pathogen inactivation in blood products for transfusion.[10][11] Its mechanism involves intercalating into the DNA and RNA of pathogens and, upon UVA irradiation, forming covalent cross-links that block replication.[10][12] This technology enhances the safety of blood components by reducing the risk of transfusion-transmitted infections.[13]

V. Signaling Pathways Modulated by this compound

This compound's anti-inflammatory and anticancer effects are mediated through its interaction with several key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][15]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound This compound This compound->PI3K

This compound's inhibition of the PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in inflammatory responses. This compound can suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[16][17]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation This compound This compound This compound->JAK

This compound's suppression of the JAK/STAT signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.[18][19]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus Inflammation Inflammation Gene Transcription->Inflammation This compound This compound This compound->IKK

This compound's inhibition of the NF-κB signaling pathway.

VI. Experimental Protocols

PUVA Therapy Protocol for Psoriasis (Oral 8-MOP)
  • Patient Evaluation: Determine the patient's skin type and minimum phototoxic dose (MPD).[1]

  • Drug Administration: Administer oral 8-MOP (0.4-0.6 mg/kg) with a light meal 1.5-2 hours before UVA exposure.[20][21]

  • UVA Exposure: Start with an initial UVA dose based on skin type or MPD (e.g., 2 J/cm²).[20] Treatments are typically given 2-3 times per week.[1]

  • Dose Adjustment: Gradually increase the UVA dose by a set amount (e.g., 25% increment per session) until asymptomatic erythema is observed.[20]

  • Monitoring: Regularly assess the patient's response (e.g., PASI score) and monitor for side effects like erythema and nausea.[2][21]

  • Protective Measures: Patients must wear UVA-protective eyewear for 24 hours post-treatment.[21]

Western Blot Analysis for PI3K/Akt Pathway
  • Cell Culture and Treatment: Culture cells (e.g., cancer cell lines) to 60-70% confluency.[22] Treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[14][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[22] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[23]

  • Analysis: Quantify band intensities using densitometry and normalize phosphorylated protein levels to total protein levels.[23]

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Akt, Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Experimental workflow for Western Blot analysis.

VII. Conclusion

This compound (5-MOP) presents a viable alternative to synthetic psoralen analogs like 8-MOP in PUVA therapy, offering comparable efficacy for skin disorders such as psoriasis and vitiligo with a more favorable side effect profile.[4] Its utility extends beyond photochemotherapy, with demonstrated anti-inflammatory and anticancer activities mediated through the inhibition of key signaling pathways including PI3K/Akt, JAK/STAT, and NF-κB.[14][16][18] Other synthetic analogs like TMP and Amotosalen have been developed for specific applications, highlighting the ongoing efforts to optimize the therapeutic potential of psoralens.[1][10] Further research into the nuanced mechanisms and clinical applications of these compounds will continue to advance their role in medicine.

References

Validating Bergapten as a Therapeutic Agent in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin, as a therapeutic agent in various cancer models. It objectively evaluates its performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in research and development.

Introduction to this compound

This compound (5-MOP) is a phytochemical found predominantly in citrus essential oils, such as that from bergamot.[1][2] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3] Unlike its isomer 8-methoxypsoralen (8-MOP), this compound exhibits fewer side effects, which may permit the administration of higher concentrations.[3][4] Its anticancer properties have been demonstrated in numerous preclinical studies, where it has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest by modulating critical signaling pathways.[1][2]

Performance Data: this compound in In Vitro Cancer Models

The efficacy of this compound varies significantly across different cancer cell lines. The following tables summarize its inhibitory concentration (IC50) and its capacity to induce apoptosis.

Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Incubation Time (h)AssayReference
OsteosarcomaSaos-240.0596MTT[5]
HOS257.596MTT[5]
Colon CancerHT-29332.496MTT[5]
SW680354.596MTT[5]
Multiple MyelomaRPMI8226127296MTT[5]
U266119096MTT[5]
Cervical CancerHeLa43.5Not SpecifiedNot Specified[5]
Gastric CancerMK-1193.0Not SpecifiedNot Specified[5]
Murine MelanomaB16F10>462.0Not SpecifiedNot Specified[5]
Breast CancerMCF-752.2 (Bergaptol)48MTT[6]

Note: The data for MCF-7 cells is for Bergaptol, a closely related furanocoumarin, as a proxy.

Table 2: Apoptosis Induction by this compound in Saos-2 Osteosarcoma Cells
Treatment GroupConcentration (µM)Total Apoptotic Cells (%)Incubation Time (h)AssayReference
Control03.5648Annexin V/PI[5]
This compound5032.3048Annexin V/PI[5]
This compound10044.5048Annexin V/PI[5]

Comparative Analysis with Alternative Agents

This compound's therapeutic potential can be contextualized by comparing it with its well-known isomer, 8-methoxypsoralen (8-MOP), and standard chemotherapeutic drugs.

Table 3: this compound vs. Alternative Anticancer Agents
AgentComparison ContextKey FindingsReferences
8-MOP (Xanthotoxin) Bioavailability & Side EffectsThis compound has lower bioavailability than 8-MOP but also fewer side effects, potentially allowing for higher dosage.[3]
Cytotoxicity (Melanoma)With UVA radiation, this compound (EC50: 7.0-24.2 µM) was significantly more cytotoxic to melanoma cells than 8-MOP (EC50: 105.3-131.0 µM). Without UVA, 8-MOP had no cytotoxic effect, while this compound showed some activity.[7]
Cisplatin (B142131) Drug ResistanceThis compound shows potent anticancer effects in cisplatin-resistant breast cancer cells. It may also help avert multidrug resistance to cisplatin by impeding its cellular efflux.[8][9]
Doxorubicin Combination TherapyThis compound can mitigate doxorubicin-induced cardiotoxicity, suggesting its potential as a cardioprotective adjuvant in chemotherapy regimens.[10]

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key cellular signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival, proliferation, and metabolism.[1][11] By inhibiting this pathway, this compound promotes apoptosis and can also induce autophagy, another form of programmed cell death.[2][12] This is often associated with the upregulation of the tumor suppressor PTEN.[9][12] Additionally, this compound can activate p53-mediated pathways, leading to cell cycle arrest and apoptosis.[9][11]

Bergapten_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K inhibits PTEN PTEN This compound->PTEN activates p53 p53 This compound->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) mTOR->Cell_Cycle_Arrest promotes proliferation PTEN->PI3K inhibits p21 p21 p53->p21 Bax Bax p53->Bax p21->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: this compound's modulation of PI3K/Akt and p53 signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility.

Experimental Workflow: In Vitro Validation

Experimental_Workflow cluster_setup 1. Experiment Setup cluster_assays 2. Cellular Assays cluster_analysis 3. Data Analysis Cell_Culture Cancer Cell Lines (e.g., Saos-2, HT-29) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Assay) Treatment->AnnexinV PI_Stain Propidium Iodide Staining (Cell Cycle Analysis) Treatment->PI_Stain Spectrophotometry Spectrophotometry MTT->Spectrophotometry Flow_Cytometry Flow Cytometry AnnexinV->Flow_Cytometry PI_Stain->Flow_Cytometry Apoptosis_Rate Quantify Apoptosis % Flow_Cytometry->Apoptosis_Rate Cell_Cycle_Dist Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist IC50 Determine IC50 Spectrophotometry->IC50

Fig. 2: General workflow for in vitro validation of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[13][14]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight under standard conditions (37°C, 5% CO₂).[15][16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15][17]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[13][17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Cell Collection: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[20][21]

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging and decanting the supernatant after each wash.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22][23]

  • Cell Collection: Harvest approximately 1-2 x 10⁶ cells per sample following treatment. Centrifuge at ~300 x g for 5 minutes.[24]

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent cell clumping.[20][23]

  • Incubation: Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in ethanol at -20°C.[23][24]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with cold PBS.[23][24]

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, which also binds PI.[23]

  • PI Staining: Add Propidium Iodide solution to a final concentration of ~50 µg/mL.[23]

  • Incubation: Incubate for 5-30 minutes at room temperature in the dark.[20][23]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[20][23]

References

A Comparative Guide to the Neuroprotective Effects of Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Bergapten, a naturally occurring furanocoumarin, with other promising neuroprotective agents. The objective is to present a clear, data-driven analysis of their performance in preclinical studies, supported by detailed experimental methodologies and visual representations of the underlying molecular pathways.

This compound: A Multifaceted Neuroprotective Agent

This compound (5-methoxypsoralen) has demonstrated significant neuroprotective potential across a range of in vitro and in vivo models. Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Key Neuroprotective Mechanisms of this compound:
  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[1] This is achieved, in part, by targeting the NF-κB and MAPK signaling pathways.[2][3]

  • Antioxidant Properties: The compound exhibits potent antioxidant activity, protecting neuronal cells from oxidative stress-induced damage.[4][5] It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.

  • Modulation of Signaling Pathways: this compound influences key signaling cascades crucial for neuronal survival. Notably, it has been shown to modulate the MAPK and PI3K/Akt pathways.[2][6]

  • Anti-apoptotic Activity: this compound can inhibit neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins.

Comparative Analysis of Neuroprotective Efficacy

This section provides a comparative overview of this compound and other neuroprotective compounds. The data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: Comparative Efficacy in Neuronal Cell Viability Assays
CompoundCell LineNeurotoxic InsultConcentration% Increase in Cell Viability (Compared to Toxin Control)Reference
This compound SH-SY5YAmyloid-β10 µM~25%[2]
Imperatorin (B1671801) Cerebellar Granule CellsPFHxS500 nM~44% reduction in TUNEL positive cells[7]
Quercetin (B1663063) SH-SY5YAmyloid-β (10 µM)150 µM35.84%[8]
Resveratrol (B1683913) Hippocampal NeuronsAmyloid-β (20 µM)25 µM~30%[9]
Curcumin PC12Serum/Glucose Deprivation40 µM~24%[10]

Note: The data above is illustrative and sourced from different studies. Direct comparison of potency requires head-to-head trials.

Table 2: Comparative Effects on Oxidative Stress Markers
CompoundModel SystemOxidative Stress MarkerEffectReference
This compound Rat Model of MigraineLipid PeroxidationSignificantly reduced[11]
Imperatorin Vascular Dementia ModelReactive Oxygen Species (ROS)Significantly reduced[12][13]
Quercetin Human Clinical TrialMalondialdehyde (MDA)No significant change[14]
Ferric Reducing Ability of Plasma (FRAP)Significantly increased[14]
Resveratrol Human Clinical Trial (T2D)Total Antioxidant CapacitySignificantly increased[3]
Protein Carbonyl ContentSignificantly reduced[3]
Curcumin High Fructose-fed RatsMalondialdehyde (MDA)Reduced by ~63%[15]
Total Oxidant Status (TOS)Reduced by ~45%[15]
Table 3: Comparative Effects on Inflammatory and Apoptotic Markers
CompoundModel SystemMarkerEffectReference
This compound LPS-stimulated MicrogliaPro-inflammatory Cytokines (e.g., TNF-α, IL-6)Significantly reduced expression[1]
Imperatorin Ischemic Stroke ModelPro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Significantly inhibited production[16]
Quercetin LPS-induced Neuroinflammation in MicePro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Statistically significant reduction[1]
Resveratrol Chronic Lymphocytic Leukemia CellsBcl-2/Bax RatioDecreased (pro-apoptotic)[17]
Active Caspase-3Increased (pro-apoptotic)[17]
Curcumin Drug-Resistant Cancer CellsBax/Bcl-2 RatioIncreased (pro-apoptotic)[18]
Caspase-8Increased expression[18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Amyloid-β, H₂O₂) to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Measurement of Oxidative Stress Markers

a) Malondialdehyde (MDA) Assay (TBARS Assay):

This assay measures lipid peroxidation.

Protocol:

  • Sample Preparation: Homogenize brain tissue or cell lysates in a suitable buffer.

  • Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the homogenate.

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards.

b) Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Protocol:

  • Cell Treatment: Treat neuronal cells with the test compound and/or neurotoxic agent as described for the cell viability assay.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Signaling Pathway Proteins (e.g., MAPK Pathway)

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Bergapten_Neuroprotective_Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes Upregulates Bcl2_Bax Bcl-2/Bax Ratio This compound->Bcl2_Bax Increases Neuroinflammation Neuroinflammation Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Decreases Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Oxidative_Stress->Neuronal_Survival Decreases Apoptosis->Neuronal_Survival Decreases NFkB->Neuroinflammation Promotes MAPK->Neuroinflammation Promotes Antioxidant_Enzymes->Oxidative_Stress Reduces Bcl2_Bax->Apoptosis Inhibits Experimental_Workflow_Neuroprotection_Assay start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment neurotoxicity Induction of Neurotoxicity treatment->neurotoxicity incubation Incubation neurotoxicity->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability oxidative_stress Oxidative Stress Assays (MDA, ROS) incubation->oxidative_stress western_blot Western Blot (Signaling Proteins) incubation->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis oxidative_stress->data_analysis western_blot->data_analysis end End data_analysis->end MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Neurotoxins, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) MAPK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Inflammation_Apoptosis Inflammation, Apoptosis, Cell Proliferation/Survival Gene_Expression->Inflammation_Apoptosis This compound This compound This compound->MAPK Modulates

References

Bergapten's Mechanism of Action: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanisms of action attributed to Bergapten (5-methoxypsoralen), a naturally occurring furanocoumarin. By objectively comparing its primary anti-inflammatory, anticancer, and metabolic reprogramming effects with alternative mechanisms, this document aims to provide a clear and data-supported resource for researchers. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided to support the reproducibility of the cited findings.

Primary Mechanism of Action: Anti-inflammatory Effects via NF-κB and JAK/STAT Pathway Inhibition

This compound is widely recognized for its potent anti-inflammatory properties, primarily attributed to its ability to suppress key pro-inflammatory signaling pathways. A substantial body of evidence indicates that this compound exerts these effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound
Cell Line/ModelTreatmentTargetEffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs)This compoundTNF-α, IL-6Dose-dependent reduction in cytokine release[1]
RAW264.7 Macrophages100 µM this compoundNitric Oxide (NO)Significant inhibition of NO production[1]
Acetic Acid-Induced Colitis in Rats3, 10, 30 mg/kg this compound (oral)Mast Cell Degranulation, Tissue DamageSignificant reduction in degranulated mast cells and tissue damage[1]
LPS-stimulated RAW264.7 cellsThis compoundTNF-α, IL-1β, IL-6, PGE2, NODose-dependent inhibition of pro-inflammatory mediators[2]
LPS-stimulated RAW264.7 cellsThis compoundIL-10Dose-dependent increase in the anti-inflammatory cytokine[2]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-Luc cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a new plate and add Luciferase Assay Reagent. Measure the luminescence using a luminometer.

Signaling Pathway Diagram

NF_kB_Inhibition cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

This compound inhibits the NF-κB signaling pathway.

Alternative Mechanism 1: Anticancer Activity via PI3K/Akt Pathway Modulation and Apoptosis Induction

Beyond its anti-inflammatory role, this compound exhibits significant anticancer properties by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis (programmed cell death) in various cancer cell lines.

Quantitative Data: Anticancer and Pro-apoptotic Effects of this compound
Cell LineIC50 Value (µM)TreatmentEffect on ApoptosisReference
Saos-2 (Osteosarcoma)40.0550 µM this compound32.30% total apoptotic population[3][4]
Saos-2 (Osteosarcoma)40.05100 µM this compound44.50% total apoptotic population[4]
HT-29 (Colorectal Adenocarcinoma)332.4--[3]
SW680 (Colorectal Adenocarcinoma)354.5--[3]
HOS (Osteosarcoma)257.5--[3]
RPMI8226 (Multiple Myeloma)1272--[3]
U266 (Multiple Myeloma)1190--[3]
MK-1 (Gastric Cancer)193.0--[3]
HeLa (Cervical Cancer)43.5--[3]
MCF-7 (Breast Cancer)<2550 µM this compound44.5% increase in acidic vesicular organelles (autophagy marker)[4][5]
Experimental Protocol: Western Blot for PI3K/Akt Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., Saos-2, MCF-7)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathway Diagram

PI3K_Akt_Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound promotes apoptosis by inhibiting the PI3K/Akt pathway.

Alternative Mechanism 2: Metabolic Reprogramming in Cancer Cells

A growing area of research highlights this compound's ability to induce metabolic reprogramming in cancer cells. This mechanism is distinct from direct signaling pathway inhibition and focuses on altering the fundamental metabolic processes that cancer cells rely on for their growth and survival.

Quantitative Data: Metabolic Effects of this compound
Cell LineTreatmentMetabolic Target/ProcessEffectReference
MCF-7, ZR-75 (Breast Cancer)This compoundGlycolysisBlocked glycolysis[6][7]
MCF-7, ZR-75 (Breast Cancer)This compoundGlucose-6-phosphate dehydrogenase (G6PDH)Significantly decreased activity[6][7]
MCF-7, ZR-75 (Breast Cancer)This compoundOxidative Phosphorylation (OXPHOS)Altered expression of OXPHOS complexes[6][7]
MCF-7, ZR-75 (Breast Cancer)This compoundLipase (B570770) activityIncreased lipase activity[6][7]
MCF-7, ZR-75 (Breast Cancer)This compoundTriglyceride levelsReduction in triglyceride levels[6][7]
Experimental Protocol: G6PDH Activity Assay

This protocol measures the effect of this compound on the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.

Materials:

  • Breast cancer cells (MCF-7 or ZR-75)

  • This compound

  • Cell lysis buffer

  • G6PDH Assay Kit (containing G6P, NADP+, and other necessary reagents)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound for the desired duration.

  • Lysate Preparation: Lyse the cells and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Enzyme Assay: In a 96-well plate, add the cell lysate and the G6PDH assay reaction mixture.

  • Measurement: Measure the absorbance at the appropriate wavelength at multiple time points to determine the rate of NADP+ reduction, which is proportional to G6PDH activity.

Experimental Workflow Diagram

Metabolic_Reprogramming_Workflow Start Cancer Cells (MCF-7, ZR-75) Treatment Treat with This compound Start->Treatment Glycolysis_Assay Glycolysis Assay Treatment->Glycolysis_Assay G6PDH_Assay G6PDH Activity Assay Treatment->G6PDH_Assay OXPHOS_Analysis OXPHOS Complex Expression Analysis Treatment->OXPHOS_Analysis Lipid_Analysis Lipid Profile Analysis Treatment->Lipid_Analysis Data_Analysis Data Analysis & Interpretation Glycolysis_Assay->Data_Analysis G6PDH_Assay->Data_Analysis OXPHOS_Analysis->Data_Analysis Lipid_Analysis->Data_Analysis

Workflow for investigating this compound-induced metabolic reprogramming.

Conclusion

The cross-validation of this compound's mechanisms of action reveals a multi-targeted agent with significant therapeutic potential. Its primary anti-inflammatory effects are well-documented and mechanistically linked to the inhibition of the NF-κB and JAK/STAT pathways. Concurrently, its anticancer activity is robustly supported by evidence of PI3K/Akt pathway inhibition and subsequent apoptosis induction. The emerging role of this compound in metabolic reprogramming presents an exciting and distinct avenue of its anticancer effects.

For researchers and drug development professionals, this comparative guide highlights the importance of a multi-faceted approach to understanding the therapeutic potential of natural compounds like this compound. The provided quantitative data and detailed experimental protocols serve as a foundation for further investigation and validation of these promising mechanisms of action.

References

Bergapten: A Comparative Guide to Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including celery, parsnip, and bergamot orange. It is well-known for its photosensitizing properties and has been a subject of extensive research for its therapeutic potential in a range of diseases. This guide provides a comparative overview of the experimental data on this compound, focusing on its mechanism of action, preclinical evidence, and available clinical insights. While large-scale clinical trial data is limited, a substantial body of preclinical work provides a strong foundation for its potential therapeutic applications.

Comparative Efficacy of this compound in Preclinical Models

The following table summarizes the quantitative data from various preclinical studies, comparing the effects of this compound in different disease models.

Disease Model Cell Line / Animal Model This compound Concentration / Dosage Key Outcomes Comparison / Control Reference
Glioblastoma U87MG and T98G human glioblastoma cells50-150 µMDose-dependent decrease in cell viability; Induction of apoptosis and autophagy.Untreated cells
Osteosarcoma U2OS and MG63 human osteosarcoma cells20-80 µMInhibition of cell proliferation, migration, and invasion; Induction of apoptosis via the mitochondrial pathway.Untreated cells
Vitiligo Mouse model of vitiligo0.1% this compound solution + UVA irradiationSignificant repigmentation of depigmented skin.UVA irradiation alone
Psoriasis Imiquimod-induced psoriasis-like mouse model20 mg/kg/day (intragastric administration)Alleviation of skin lesions; Reduction in inflammatory cytokine levels (IL-17, IL-23).Untreated psoriatic model
Inflammation LPS-stimulated RAW264.7 macrophages10-40 µMInhibition of nitric oxide (NO) production; Downregulation of iNOS and COX-2 expression.LPS-stimulated untreated cells

Experimental Protocols

A detailed understanding of the methodologies used in key experiments is crucial for the interpretation and replication of findings.

1. Glioblastoma Cell Viability and Apoptosis Assay:

  • Cell Culture: U87MG and T98G cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 50, 100, 150 µM) for 24 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

  • Apoptosis Analysis: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

2. Psoriasis-like Mouse Model:

  • Animal Model: BALB/c mice were used. A daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) was applied to the shaved back skin for 7 consecutive days to induce psoriasis-like inflammation.

  • Treatment: this compound (20 mg/kg) was administered daily by intragastric gavage for 7 days, starting from the first day of imiquimod application.

  • Evaluation: The severity of skin lesions was scored daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. At the end of the experiment, skin samples were collected for histological analysis (H&E staining) and measurement of inflammatory cytokine levels (e.g., IL-17, IL-23) by ELISA or qPCR.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

cluster_0 Apoptosis Induction in Cancer Cells This compound This compound ros ↑ ROS Production This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 caspase9 ↑ Cleaved Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 ↑ Cleaved Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: this compound-induced apoptosis in cancer cells. This compound increases the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, activating the caspase cascade and resulting in programmed cell death.

cluster_1 Anti-inflammatory Mechanism of this compound lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos_cox2 ↑ iNOS, COX-2 nfkb->inos_cox2 no ↑ Nitric Oxide (NO) inos_cox2->no inflammation Inflammation no->inflammation This compound This compound This compound->nfkb Inhibits

Figure 2: Anti-inflammatory effects of this compound. This compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, thereby reducing the production of inflammatory mediators such as nitric oxide.

Clinical Validation and Future Directions

The primary clinical application of this compound has been in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. In this context, this compound acts as a photosensitizer that, upon activation by UVA radiation, forms covalent bonds with DNA in skin cells, inhibiting their proliferation and promoting repigmentation. However, concerns about its phototoxicity and potential carcinogenicity have led to the development of alternative therapies.

Recent research has shifted towards exploring the therapeutic potential of this compound independent of its photosensitizing properties. The preclinical data strongly suggest its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. However, to translate these promising preclinical findings into clinical practice, further research is necessary. Future studies should focus on:

  • Phase I and II Clinical Trials: To establish the safety, optimal dosage, and preliminary efficacy of this compound for new indications such as specific cancers or inflammatory diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in humans.

  • Formulation Development: To improve the bioavailability and targeted delivery of this compound, potentially minimizing side effects.

A Head-to-Head Comparison of Bergapten Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. Bergapten, a furanocoumarin with significant therapeutic potential, is no exception. This guide provides an objective comparison of various methods for this compound extraction, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Executive Summary

The choice of extraction method for this compound significantly impacts yield, purity, extraction time, and solvent consumption. Modern techniques such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) offer considerable advantages in terms of speed and efficiency over conventional methods like Soxhlet and maceration. High-Speed Counter-Current Chromatography (HSCCC) stands out for its ability to yield high-purity this compound in a single step. This guide delves into the quantitative performance and experimental protocols of these key methods.

Quantitative Comparison of this compound Extraction Methods

The following table summarizes the performance of different this compound extraction methods based on available experimental data. It is important to note that the source of this compound and the specific experimental conditions can influence the results.

Extraction MethodPlant MaterialSolventExtraction TimeYield of this compoundPurity of this compoundReference
Microwave-Assisted Extraction (MAE) Pithecellobium dulce barkChloroform10 min0.004% w/wNot specified[1]
Ultrasound-Assisted Extraction (UAE) - Probe Not specifiedAcetonitrile in water (30%, v/v)25 minNot specifiedNot specified[2]
Supercritical Fluid Extraction (SFE) Bergamot essential oilSupercritical CO2Not specified0.198% (at 8 MPa, 40°C)Not specified[2][3]
High-Speed Counter-Current Chromatography (HSCCC) Ficus carica L. leavesn-Hexane-ethyl acetate-methanol-water (1:1:1:1, v/v)240-270 min2.1 mg from 400 mg crude extract98.2%[4][5]
High-Speed Counter-Current Chromatography (HSCCC) Cnidium monnierin-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v)Not specified45.8 mg from 500 mg crude extract96.5%[6]
Soxhlet Extraction Pithecellobium dulce barkChloroform16 hLower than MAENot specified[1]
Maceration Pithecellobium dulce barkChloroform24 hLower than MAENot specified[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Experimental Workflow:

MAE_Workflow PlantMaterial Powdered Plant Material Mix Mix Plant Material and Solvent PlantMaterial->Mix Solvent Chloroform Solvent->Mix Microwave Microwave Irradiation (700 W, 10 min) Mix->Microwave Filter Filtration Microwave->Filter Evaporate Solvent Evaporation Filter->Evaporate CrudeExtract Crude this compound Extract Evaporate->CrudeExtract

Microwave-Assisted Extraction Workflow

Protocol:

  • Sample Preparation: The plant material (e.g., Pithecellobium dulce bark) is dried and ground into a fine powder.

  • Extraction: A specific amount of the powdered material (e.g., 2 g) is mixed with a solvent (e.g., 40 mL of chloroform) in a microwave-safe vessel.[1]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and for a set duration (e.g., 700 W for 10 minutes).[1]

  • Filtration: The extract is filtered to remove solid plant debris.

  • Concentration: The solvent is evaporated from the filtrate, often using a rotary evaporator, to yield the crude this compound extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be finely tuned.

Experimental Workflow:

SFE_Workflow PlantMaterial Plant Material or Essential Oil Extractor Extraction Vessel (e.g., 8 MPa, 40°C) PlantMaterial->Extractor CO2 Liquid CO2 Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator (Pressure Reduction) Extractor->Separator Extract This compound-rich Extract Separator->Extract CO2_Recycle CO2 Recycle Separator->CO2_Recycle CO2_Recycle->Pump

Supercritical Fluid Extraction Workflow

Protocol:

  • Sample Loading: The plant material or essential oil is placed into an extraction vessel.

  • Supercritical CO2 Generation: Liquid carbon dioxide is pumped to a high pressure and heated to bring it to a supercritical state.

  • Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound. Optimal conditions for this compound extraction from bergamot essential oil have been reported at a pressure of 8 MPa and a temperature of 40°C.[2][3]

  • Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and release the extracted this compound.

  • Collection: The this compound-rich extract is collected from the separator. The CO2 can be recycled for further extractions.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, minimizing sample adsorption and degradation. It is particularly effective for purification.

Experimental Workflow:

HSCCC_Workflow CrudeExtract Crude Extract HSCCC HSCCC Separation (e.g., 800 rpm) CrudeExtract->HSCCC SolventSystem Two-Phase Solvent System (e.g., n-Hexane-EtOAc-MeOH-H2O) Equilibration Solvent System Equilibration SolventSystem->Equilibration Equilibration->HSCCC Fractionation Fraction Collection HSCCC->Fractionation Analysis HPLC Analysis Fractionation->Analysis Purethis compound Pure this compound Analysis->Purethis compound

High-Speed Counter-Current Chromatography Workflow

Protocol:

  • Crude Extract Preparation: A crude extract containing this compound is first obtained using a conventional method like maceration or Soxhlet extraction.[4][5]

  • Solvent System Selection: A suitable two-phase solvent system is selected. A common system for this compound separation is n-Hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[4][5]

  • HSCCC Instrument Setup: The HSCCC coil is first filled with the stationary phase (upper phase of the solvent system), and then the mobile phase (lower phase) is pumped through the coil at a specific flow rate while the apparatus rotates at a high speed (e.g., 800 rpm).[4]

  • Sample Injection: The crude extract is dissolved in a small volume of the two-phase solvent system and injected into the HSCCC instrument.

  • Separation and Fractionation: The components of the crude extract are separated based on their partition coefficients between the two liquid phases. Fractions are collected at the outlet.

  • Analysis: The collected fractions are analyzed by a method such as HPLC to identify the fractions containing pure this compound.[4][5]

Conventional Extraction Methods

A classic method involving continuous extraction with a recycling solvent.

Protocol:

  • Sample Placement: The powdered plant material is placed in a thimble.

  • Extraction: The thimble is placed in the Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., chloroform) and a condenser.[1]

  • Heating: The solvent is heated to reflux. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble, extracting the desired compound.

  • Siphoning: Once the liquid level in the extractor reaches a certain point, it is siphoned back into the flask. This process is repeated for an extended period (e.g., 16 hours).[1]

A simple soaking technique.

Protocol:

  • Soaking: The powdered plant material is placed in a sealed container with the extraction solvent.

  • Incubation: The mixture is left to stand for a prolonged period (e.g., 24 hours) at room temperature, with occasional agitation.[1]

  • Filtration: The mixture is then filtered to separate the extract from the solid plant material.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that depends on the specific research goals, available resources, and desired scale of operation. For rapid and efficient extraction, Microwave-Assisted Extraction is a strong contender, significantly reducing extraction time and solvent usage compared to conventional methods.[1] Supercritical Fluid Extraction offers a green alternative with tunable selectivity, particularly useful for separating this compound from complex mixtures like essential oils.[2][3] When high purity is the primary objective, High-Speed Counter-Current Chromatography has demonstrated its capability to yield this compound with purities exceeding 98%.[4][5] While conventional methods like Soxhlet and maceration are simple to implement, they are generally more time-consuming and less efficient. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make an informed choice for their this compound extraction needs.

References

Benchmarking Bergapten's analytical methods for sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of bioactive compounds like Bergapten is critical for pharmacokinetic studies, quality control of herbal products, and understanding its therapeutic mechanisms. This compound, a naturally occurring furanocoumarin found in various plants, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of various analytical methods for this compound, focusing on their sensitivity and performance, supported by experimental data.

Comparative Analysis of Analytical Methods for this compound

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach, with mass spectrometry (MS) detectors generally offering the highest sensitivity.

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound based on published data.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Recovery (%)Reference
HPTLC10.17 ng/band30.82 ng/band>0.99-[1]
HPLC-UV1.0 µg/mL3.77 µg/mL>0.99695-109[2]
HPLC-FLD1 ng/mL2 ng/mL>0.99993.7-109[3]
HPLC-FLD-4 ng/mL-80.3-114[4][5]
LC-MS/MS-<1.21 ng/mL>0.99890.7-106.2
LC-MS/MS-8.12 µg/L0.9999-[6]
LC-MS/MS-0.5 ng/mL>0.99-[7][8]
UPLC-MS/MS0.04-0.08 µg/mL0.12-0.24 µg/mL≥0.999096.02-100.96
UPLC-MS/MS0.01-0.06 (×10⁻²) µg/mL0.04-0.17 (×10⁻²) µg/mL≥0.999099.63-105.16

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key analytical techniques used for this compound analysis.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: Toluene: Dichloromethane: Ethyl acetate (B1210297) (e.g., 8:1:1 v/v/v).

  • Sample Application: Applied as bands using an automated applicator.

  • Development: In a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scanning at a specific wavelength (e.g., 310 nm).

  • Key Validation Parameters: The robustness of the method can be established by modifying the mobile phase saturation time and composition. The limit of detection (LOD) and limit of quantification (LOQ) are determined using the standard deviation of the y-intercept of the regression line.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 266 nm or 310 nm).[2]

  • Quantification: Based on the peak area of the external standard.[2]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
  • Column: Reversed-phase C18 column (e.g., Hedera™ ODS, 4.6 × 250 mm, 5 μm).[3][5]

  • Mobile Phase: Gradient elution with aqueous formic acid (0.1%) and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Fluorescence detector with excitation and emission wavelengths set to maximize the signal for this compound (e.g., Ex: 288 nm, Em: 478 nm or Ex: 300 nm, Em: 490 nm).[3][5]

  • Sample Preparation: Liquid-liquid extraction with a suitable solvent like ethyl acetate is commonly used for plasma samples.[3][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: UPLC or HPLC system with a reversed-phase C18 column.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification.

  • Sample Preparation: For biological samples like plasma, protein precipitation with methanol is a common and effective method.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of this compound analysis and its biological context, the following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma) Extraction Extraction (e.g., LLE or PPT) BiologicalMatrix->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC / UPLC Separation Reconstitution->HPLC Detector Detection (UV, FLD, or MS/MS) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Final Concentration

A typical experimental workflow for this compound analysis.

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the well-studied pathways is the PI3K/Akt signaling cascade, which plays a crucial role in cancer progression.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bax Bax Bax->Apoptosis Bcl2->Bax Inhibits

This compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

A Comparative Analysis of the Toxicological Profiles of Bergapten and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of Bergapten and its structural isomers, a class of naturally occurring furanocoumarins. This compound, a linear furanocoumarin, and its isomers are of significant interest due to their diverse biological activities, including photosensitizing, antiproliferative, and antimicrobial properties. Understanding their comparative toxicity is crucial for the development of safe and effective therapeutic agents. This document summarizes key experimental data on cytotoxicity, phototoxicity, and genotoxicity, details relevant experimental protocols, and visualizes associated signaling pathways.

Executive Summary

Furanocoumarins are classified into two main structural types: linear and angular. This compound (5-methoxypsoralen) is a prominent linear furanocoumarin. Its isomers include other linear furanocoumarins like Xanthotoxin (8-methoxypsoralen) and angular furanocoumarins such as Angelicin (B190584) (isopsoralen) and Isothis compound. A key determinant of their toxicity is their chemical structure, which influences their ability to intercalate into DNA and form photoadducts upon UVA irradiation.

Generally, linear furanocoumarins, including this compound, are more potent photosensitizers and phototoxic agents compared to their angular counterparts like Angelicin.[1][2] This difference is attributed to the ability of linear isomers to form both monoadducts and DNA cross-links, whereas angular isomers primarily form monoadducts.[2] The toxicological effects of these compounds are not limited to phototoxicity, with several isomers exhibiting cytotoxicity against various cell lines independent of photoactivation.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and its isomers varies significantly depending on the cell line and the specific compound. The following tables summarize the available half-maximal inhibitory concentration (IC50) and lethal dose (LD50) data from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound (5-Methoxypsoralen)

Cell LineCell TypeIC50 (µM)Exposure TimeReference
Saos-2Human Osteosarcoma40.0596 h[3]
HOSHuman Osteosarcoma257.596 h[3]
HT-29Human Colon Adenocarcinoma332.496 h[3]
SW620Human Colon Adenocarcinoma354.596 h[3]
RPMI8226Human Multiple Myeloma127296 h[3]
U266Human Multiple Myeloma119096 h[3]
MK-1Human Gastric Cancer193.0Not Specified[3]
HeLaHuman Cervical Cancer43.5Not Specified[3]
B16F10Murine Melanoma>462.0Not Specified[3]
HSFNormal Human Skin Fibroblasts>10048 h[4]
hFOBNormal Human Osteoblasts>10048 h[4]

Table 2: Cytotoxicity of Xanthotoxin (8-Methoxypsoralen)

Cell LineCell TypeIC50 (µM)Exposure TimeReference
A375Human Melanoma44Not Specified[5]
Prostate Cancer CellsHuman Prostate Cancer46.8Not Specified[5]
Human Lung and Colon CancerHuman Lung and Colon Cancer>50Not Specified[5]

Table 3: Cytotoxicity of Angelicin (Isopsoralen)

Cell LineCell TypeIC50 (µM)Exposure TimeReference
SH-SY5YHuman Neuroblastoma49.5648 h[6]

Table 4: Cytotoxicity of Isopimpinellin

Cell LineCell TypeIC50 (µM)Exposure TimeReference
HL-60/MX2Human Promyelocytic Leukemia (MDR)26Not Specified[4]

Table 5: Acute Toxicity (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Reference
AngelicinRatOral322 mg/kg[7]
AngelicinRatIntraperitoneal165 mg/kg[8]

Comparative Phototoxicity and Genotoxicity

The phototoxicity of furanocoumarins is a well-documented phenomenon, primarily mediated by their interaction with DNA upon UVA irradiation.

  • Linear Furanocoumarins (this compound, Xanthotoxin): These compounds are potent photosensitizers.[2] Upon UVA activation, they intercalate into DNA and can form both monoadducts and inter-strand cross-links. This cross-linking is a significant contributor to their strong phototoxic and genotoxic effects, which include mutagenicity and carcinogenicity.[7][9] Studies on rabbits have shown that this compound, Psoralen, and 8-Methoxypsoralen (Xanthotoxin) exhibit comparable phototoxic activity.[6]

  • Angular Furanocoumarins (Angelicin, Isothis compound): Angular isomers are generally considered to be less phototoxic than their linear counterparts.[2] Their stereochemistry hinders the formation of inter-strand cross-links, and they primarily form monoadducts with DNA.[2] These monoadducts are more readily repaired by cellular DNA repair mechanisms, resulting in lower phototoxicity and genotoxicity.

Signaling Pathways in Furanocoumarin-Induced Toxicity

The cytotoxic effects of this compound and its isomers are mediated through the modulation of various intracellular signaling pathways, often culminating in apoptosis and cell cycle arrest.

This compound

This compound has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines through multiple pathways:

  • PI3K/Akt Pathway: this compound can suppress the PI3K/Akt survival signaling pathway, which is often overactive in cancer cells.[10][11][12][13] Inhibition of this pathway leads to decreased cell proliferation and survival.

  • Apoptosis Induction: this compound triggers the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from mitochondria, and activation of caspases-9 and -3.[4][13]

  • Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[4][10]

bergapten_pathway This compound This compound pi3k PI3K This compound->pi3k inhibits bcl2 Bcl-2 This compound->bcl2 inhibits bax Bax This compound->bax activates cell_cycle Cell Cycle Progression This compound->cell_cycle inhibits g2m_arrest G2/M Arrest This compound->g2m_arrest akt Akt pi3k->akt activates akt->bcl2 activates cytochrome_c Cytochrome c bcl2->cytochrome_c inhibits bax->cytochrome_c promotes release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

This compound-induced signaling pathways.
Angelicin

Angelicin also induces apoptosis, primarily through the intrinsic mitochondrial pathway, but its reported interactions with other signaling pathways differ from those of this compound.

  • Intrinsic Apoptosis Pathway: Angelicin downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins, leading to the activation of caspase-9 and caspase-3.[6][9]

  • NF-κB and MAPK Pathways: Angelicin has been reported to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[9]

  • DUSP6/cMYC Signaling Pathway: In oral squamous cell carcinoma, angelicin has been shown to promote apoptosis by negatively regulating the DUSP6/cMYC signaling pathway.[14]

angelicin_pathway angelicin Angelicin nfkb NF-κB angelicin->nfkb inhibits mapk MAPK angelicin->mapk inhibits bcl2_xl Bcl-2, Bcl-xL angelicin->bcl2_xl inhibits caspase9 Caspase-9 angelicin->caspase9 activates dusp6_cmyc DUSP6/cMYC angelicin->dusp6_cmyc inhibits inflammation Inflammation angelicin->inflammation inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis dusp6_cmyc->apoptosis negatively regulates

Angelicin-induced signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the toxicological properties of this compound and its isomers.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the furanocoumarin compounds and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Furanocoumarins seed->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add Solubilizing Agent incubate->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate Cell Viability read->calculate

Workflow for MTT Cell Viability Assay.
Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the desired furanocoumarin concentrations.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[16]

annexin_v_workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis treat Treat Cells harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Annexin V Apoptosis Assay.
Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity using flow cytometry.

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol (B145695) for fixation. Incubate on ice for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

cell_cycle_workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis harvest Harvest Cells fix Fix with Cold Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI & RNase A wash->stain incubate Incubate (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Workflow for Cell Cycle Analysis.

Conclusion

The toxicological profiles of this compound and its isomers are complex and multifaceted, with significant differences observed between linear and angular furanocoumarins. Linear isomers like this compound and Xanthotoxin are potent phototoxic and genotoxic agents, a property linked to their ability to form DNA inter-strand cross-links. Angular isomers such as Angelicin are generally less phototoxic. The cytotoxicity of these compounds is not solely dependent on photoactivation, as they can induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.

Further research is warranted to conduct direct comparative studies of a wider range of furanocoumarin isomers under standardized experimental conditions. Such studies will provide a more definitive understanding of their structure-activity relationships and enable a more precise assessment of their therapeutic potential and toxicological risks.

References

A Comparative Guide to Validating the Role of Bergapten in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bergapten's effects on the PI3K/Akt and NF-κB signaling pathways, benchmarked against established inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols to assist in the validation and exploration of this compound's therapeutic potential.

Introduction to this compound

This compound, a natural furanocoumarin found in citrus fruits and other plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] A growing body of evidence suggests that this compound exerts its effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways, which are critical regulators of cell survival, proliferation, and inflammation. This guide will delve into the experimental validation of this compound's role in these pathways, offering a comparative analysis with well-characterized inhibitors.

I. The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway that promotes cell survival and growth. Its dysregulation is a hallmark of many cancers. This compound has been shown to attenuate this pathway, making it a promising candidate for anti-cancer drug development.[2][3]

Comparative Analysis of PI3K/Akt Pathway Inhibitors

This section compares the inhibitory activity of this compound with two well-known inhibitors of the PI3K/Akt pathway: LY294002, a potent PI3K inhibitor, and Perifosine, an Akt inhibitor.

CompoundTarget(s)IC50 ValueCell Line(s)Reference(s)
This compound PI3K/Akt~40.05 µM (anti-proliferative)Saos-2 (Osteosarcoma)[4]
LY294002 PI3Kα, PI3Kδ, PI3Kβ0.5 µM, 0.57 µM, 0.97 µM respectivelyNot specified[5]
Perifosine Akt0.6 - 8.9 µM (anti-proliferative)Various tumor cell lines[6][7]
Experimental Protocol: Western Blotting for Phospho-Akt (p-Akt)

This protocol details the methodology to assess the inhibition of Akt phosphorylation, a key indicator of PI3K/Akt pathway activity.

1. Cell Culture and Treatment:

  • Seed cells (e.g., Saos-2, PC-3, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, LY294002, Perifosine, or vehicle control for a predetermined duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6][8]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.[6][9][10]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like β-actin.

  • Quantify the band intensities using densitometry software.

cluster_0 PI3K/Akt Signaling Pathway cluster_1 Points of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates p-Akt p-Akt Akt->p-Akt phosphorylation Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K LY294002 LY294002 LY294002->PI3K Perifosine Perifosine Perifosine->Akt

Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound and comparator compounds.

II. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancers. This compound has been demonstrated to inhibit NF-κB activation, highlighting its anti-inflammatory potential.[11][12][13]

Comparative Analysis of NF-κB Pathway Inhibitors

This section compares the inhibitory activity of this compound with two well-established NF-κB inhibitors: BAY 11-7082, an IκBα phosphorylation inhibitor, and QNZ (EVP4593), a potent NF-κB activation inhibitor.

CompoundTarget(s)IC50 ValueCell Line(s)Reference(s)
This compound NF-κB activationDose-dependent inhibition (e.g., at 5 & 10 µM)HaCaT (Keratinocytes)[11][14]
BAY 11-7082 IκBα phosphorylation10 µMTumor cells[4][15]
QNZ (EVP4593) NF-κB transcriptional activation11 nMJurkat T cells[16][17]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a method to quantify the transcriptional activity of NF-κB, offering a functional measure of pathway inhibition.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.[18][19]

  • Incubate for 24 hours to allow for plasmid expression.

2. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells with various concentrations of this compound, BAY 11-7082, QNZ, or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA).[5][20]

  • Incubate for an additional 6-24 hours.

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[5][21]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control for each compound concentration.

cluster_0 NF-κB Signaling Pathway cluster_1 Points of Inhibition Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters p-IκBα p-IκBα IκBα->p-IκBα phosphorylation Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK Complex QNZ QNZ QNZ->NF-κB (p65/p50) inhibits activation

Caption: The NF-κB signaling pathway and points of inhibition by this compound and comparator compounds.

III. Experimental Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the general workflows for Western blotting and the NF-κB luciferase reporter assay.

cluster_0 Western Blot Workflow A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Immunoblotting (Antibody Incubation) D->E F Detection E->F G Data Analysis F->G

Caption: A generalized workflow for Western blot analysis.

cluster_0 NF-κB Luciferase Reporter Assay Workflow A Cell Seeding & Transfection B Compound Treatment & Stimulation A->B C Cell Lysis B->C D Luciferase Activity Measurement C->D E Data Analysis D->E

Caption: A generalized workflow for the NF-κB luciferase reporter assay.

Conclusion

This guide provides a comparative framework for validating the inhibitory effects of this compound on the PI3K/Akt and NF-κB signaling pathways. The provided quantitative data, detailed experimental protocols, and visual diagrams are intended to facilitate further research into the therapeutic applications of this promising natural compound. By understanding its mechanisms of action in comparison to established inhibitors, the scientific community can better position this compound in the landscape of potential treatments for cancer and inflammatory diseases.

References

Bergapten's Synergistic Potential: A Comparative Guide for Therapeutic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Bergapten, a naturally occurring furanocoumarin, has demonstrated significant therapeutic potential, not only as a standalone agent but more notably in combination with other therapeutic agents. This guide provides a comparative analysis of this compound's efficacy in various combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound in Anticancer Combination Therapy

This compound exhibits synergistic effects with conventional chemotherapeutic drugs, primarily by enhancing their intracellular concentration and modulating key signaling pathways involved in cancer cell proliferation and survival.

Combination with Platinum-Based Drugs (Cisplatin) and Anthracyclines (Doxorubicin)

This compound has been shown to enhance the cytotoxicity of anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922), particularly in multidrug-resistant (MDR) cancer cells. This is largely attributed to its ability to inhibit the function of ATP-binding cassette (ABC) transporters, which are responsible for pumping drugs out of cancer cells.

Experimental Data Summary:

Combination TherapyCancer Cell LineKey FindingsReference
This compound + Daunorubicin/Mitoxantrone/CisplatinMultidrug-Resistant Cancer CellsIncreased cytotoxicity by up to 104-fold; Increased intracellular drug accumulation by up to 2.7-fold.[1]
This compound + DoxorubicinHuman Papillary Thyroid Cancer (BCPAP)Inhibited cell proliferation and stimulated apoptosis.[2]
This compound (alone)Various Cancer Cell Lines (Saos-2, HT-29, SW680, HOS, RPMI8226, U266)IC50 values ranged from 40.05 µM to 1272 µM, demonstrating varied sensitivity.[3]

Experimental Protocols:

Assessment of ABC Transporter Inhibition:

  • Cell Lines: Multidrug-resistant and their nonresistant parental cancer cell lines.

  • Methodology:

    • Cells were treated with this compound, xanthotoxin, or standard chemotherapeutics (daunorubicin, mitoxantrone, cisplatin) alone and in combination.

    • The expression of MDR1, BCRP, and MRP pump proteins was analyzed using quantitative real-time PCR and flow cytometry with fluorescent-labeled antibodies.

    • Pump function was assessed by measuring the accumulation of fluorescent drug substrates within the cells using flow cytometry.

    • MDR1 efflux kinetics were determined to understand the mechanism of inhibition.[1]

Western Blot Analysis of PI3K/Akt Signaling Pathway:

  • Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Methodology:

    • Human papillary thyroid cancer cells (BCPAP) were treated with varying concentrations of this compound (e.g., 10 µM and 15 µM).

    • Total protein was extracted from the cells and quantified.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and GSK-3β.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) system.[2][4]

Signaling Pathway:

This compound's Inhibition of Pro-Survival Signaling in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Bergapten_in This compound ABC_transporter ABC Transporter Bergapten_in->ABC_transporter Blocks Bergapten_in->PI3K Inhibits AKT Akt Bergapten_in->AKT Inhibits Chemo_out Chemotherapy (e.g., Doxorubicin) ABC_transporter->Chemo_out Efflux PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

This compound's Anticancer Signaling Inhibition

Mitigation of Doxorubicin-Induced Cardiotoxicity

While doxorubicin is an effective anticancer agent, its use is often limited by dose-dependent cardiotoxicity. This compound has shown promise in mitigating these toxic effects by targeting oxidative stress and apoptotic pathways in cardiomyocytes.

Experimental Data Summary:

Combination TherapyIn Vitro/In Vivo ModelKey FindingsReference
This compound + DoxorubicinH9c2 cardiomyocytes; Animal modelsReduced ROS generation, maintained mitochondrial membrane potential, lowered cardiomyocyte apoptosis, and improved echocardiography parameters.[1][5]

Experimental Protocols:

In Vivo Doxorubicin-Induced Cardiotoxicity Model:

  • Animals: Wistar rats or other suitable rodent models.

  • Methodology:

    • Animals are administered doxorubicin (e.g., 2.5 mg/kg body weight, intraperitoneally) periodically for several weeks to induce cardiotoxicity.

    • A treatment group receives this compound concurrently with doxorubicin.

    • Cardiac function is monitored throughout the study using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).[6][7][8][9]

    • At the end of the study, heart tissues are collected for histological analysis and TUNEL assays to assess apoptosis.[10][11]

    • Biochemical markers of cardiac injury (e.g., troponin I, CK-MB) and oxidative stress are measured in serum and heart tissue homogenates.[12]

Signaling Pathway:

This compound's Cardioprotective Mechanism Doxorubicin Doxorubicin NOX4 NOX4 Doxorubicin->NOX4 Upregulates Nrf2 Nrf2 Doxorubicin->Nrf2 Downregulates This compound This compound This compound->NOX4 Downregulates This compound->Nrf2 Upregulates ROS ROS NOX4->ROS Generates Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Induces HO1 HO-1 Nrf2->HO1 Activates Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense Promotes Antioxidant_Defense->ROS Neutralizes

This compound's Cardioprotective Signaling

This compound in Antimicrobial Combination Therapy

This compound has demonstrated synergistic effects when combined with other natural compounds, such as quercetin (B1663063), against various pathogenic bacteria.

Experimental Data Summary:

Experimental Protocols:

Checkerboard Synergy Assay:

  • Objective: To determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.

  • Methodology:

    • A two-dimensional array of serial dilutions of this compound and quercetin is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

    • The plate is incubated under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction (Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 4; Antagonism: FIC > 4).[5][20]

Experimental Workflow:

Workflow for Antimicrobial Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_this compound Prepare this compound Serial Dilutions Checkerboard Perform Checkerboard Assay in 96-well Plate Prep_this compound->Checkerboard Prep_Quercetin Prepare Quercetin Serial Dilutions Prep_Quercetin->Checkerboard Prep_Bacteria Prepare Standardized Bacterial Inoculum Prep_Bacteria->Checkerboard Incubate Incubate at 37°C Checkerboard->Incubate Read_MIC Determine MIC of Each Agent Alone & in Combination Incubate->Read_MIC Calc_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calc_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calc_FIC->Interpret

Antimicrobial Synergy Testing Workflow

This compound in Photodynamic Therapy for Psoriasis

This compound is a well-established photosensitizing agent used in psoralen (B192213) plus ultraviolet A (PUVA) therapy for skin conditions like psoriasis.

Clinical Trial Data Summary:

TherapyPatient PopulationKey FindingsReference
This compound (oral) + UVAPsoriasis Patients60-63% of patients achieved 75% or more improvement in PASI score after 12 weeks.[21]
Bath-PUVAPsoriasis PatientsAchieved PASI 75 in 80.4% of patients.[22]
Cream PUVA + Narrowband UVBPlaque-type PsoriasisCombination therapy led to complete clearance in 3-4 weeks with significantly lower cumulative UV doses compared to monotherapies.[23]

Experimental Protocols:

Clinical Trial for PUVA Therapy in Psoriasis:

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Methodology:

    • Patients with moderate to severe plaque-type psoriasis are enrolled.

    • One group receives oral this compound followed by a specific dose of UVA radiation, while a control group receives a placebo with UVA.

    • Treatments are administered multiple times per week.

    • The Psoriasis Area and Severity Index (PASI) score is used to assess the severity of psoriasis at baseline and at regular intervals throughout the 12-week study.

    • The primary endpoint is the percentage of patients achieving a 75% or greater improvement in their PASI score (PASI 75).[21]

References

Safety Operating Guide

Navigating the Safe Disposal of Bergapten: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of chemical compounds are paramount in research and development to ensure personnel safety and environmental protection. This document provides a comprehensive operational and disposal plan for Bergapten (also known as 5-methoxypsoralen), a naturally occurring furanocoumarin used in various research applications. Adherence to these procedures is essential for minimizing risks associated with its handling and disposal.

This compound is classified as a hazardous substance, necessitating a cautious and standardized approach to its disposal.[1] It is recognized as a potent photosensitizer, a skin and respiratory irritant, and a substance with limited evidence of carcinogenic effects.[1][2] The International Agency for Research on Cancer (IARC) classifies this compound as "probably carcinogenic to humans" (Group 2A).[2] Therefore, all waste containing this compound must be treated as hazardous.[3]

This compound Hazard Profile

To ensure a clear understanding of the risks involved, the following table summarizes the key hazardous properties of this compound.

Hazard ClassificationDescriptionSource
Carcinogenicity Limited evidence of a carcinogenic effect; Classified by IARC as Group 2A, "probably carcinogenic to humans".[1][2]
Skin Sensitization May cause an allergic skin reaction upon contact.[1][3][4][5]
Irritation Causes skin irritation and serious eye irritation.[1][5] It is also irritating to the respiratory system.[1][1][5]
Photosensitivity Acts as a strong photosensitizer when applied topically to the skin, which can lead to phytophotodermatitis upon exposure to ultraviolet light.[2]
Acute Toxicity While ingestion is not thought to produce immediately harmful effects, the material may be damaging to health, especially with pre-existing organ damage.[1][1]

Operational Disposal Plan: Step-by-Step Procedures

This protocol provides detailed, step-by-step guidance for the proper management and disposal of this compound waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with local, state, and federal regulations.[1]

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, ensure appropriate PPE is worn.

  • Gloves: Wear suitable chemical-resistant gloves.[3]

  • Eye Protection: Use safety goggles with side protection.[3]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: For operations that may generate dust, a dust respirator is necessary.[1]

  • Handling: Avoid all personal contact, including inhalation.[1] Use in a well-ventilated area.[1][6] Avoid dust formation.[4][7]

Step 2: Waste Identification and Segregation

Proper segregation at the point of generation is critical.

  • Identify Waste Streams: This includes pure or surplus this compound, solutions containing the compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.[8]

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[8]

    • Solid Waste: Collect solid this compound, contaminated PPE, and other contaminated materials in a designated, clearly labeled, and sealed container.[7][8]

    • Liquid Waste: Use a separate, leak-proof, and chemically resistant container for liquid waste.[8] Aqueous and organic solvent solutions should be collected in separate containers.[8]

Step 3: Waste Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct disposal.

  • Container Selection: Containers must be chemically compatible with the waste. For organic solvent solutions, use a solvent-safe container.[8] Ensure containers are kept securely sealed and are free from leaks.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8]

Step 4: Temporary Storage

Store waste safely prior to collection.

  • Location: Store containers in a cool, dry, well-ventilated area.[1][6]

  • Segregation: Keep this compound waste away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][6][8]

  • Flammables: If the waste is in a flammable solvent, store it in a designated flammable safety cabinet.[8]

Step 5: Final Disposal

This compound waste must not be disposed of via standard drains or regular trash.[3][8]

  • Professional Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]

  • Disposal Methods: Approved disposal methods include incineration in a licensed facility (potentially after mixing with a suitable combustible material) or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1][9]

  • Empty Containers: Decontaminate empty containers. If they cannot be sufficiently cleaned for reuse with the same product, they should be punctured to prevent re-use and disposed of as hazardous waste.[1]

Step 6: Accidental Spill Management

In the event of a spill, act promptly and safely.

  • Alert Personnel: Notify others in the area.[1]

  • Evacuate: If the spill is large, evacuate personnel to a safe area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or water courses.[1][7][10]

  • Cleanup: Use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[7] Do not use water to clean up, as this can spread contamination.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

BergaptenDisposalWorkflow Start Waste Generation (Pure this compound, Solutions, Contaminated Labware) Segregate Step 1: Segregate Waste - Solid - Liquid (Aqueous/Organic) Start->Segregate Contain Step 2: Contain & Label - Use compatible containers - Label 'Hazardous Waste: this compound' Segregate->Contain Store Step 3: Temporary Storage - Cool, dry, ventilated area - Away from incompatibles Contain->Store Arrange Step 4: Arrange Disposal - Contact EHS or licensed contractor Store->Arrange Transport Step 5: Professional Collection - Licensed waste hauler Arrange->Transport End Final Disposal - Licensed Incineration - Secure Landfill Transport->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bergapten, a light-sensitive furanocoumarin derivative that requires careful management in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel. This compound is classified as a hazardous substance, with the potential to cause skin and respiratory irritation, severe eye damage, and skin sensitization.[1] It is also a suspected carcinogen.[1][2]

Personal Protective Equipment (PPE) for this compound Handling

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with nitrile rubber gloves (thickness >0.11 mm) is recommended.[3] - Eye/Face Protection: Safety glasses with side shields or a full-face shield.[4] - Respiratory Protection: A NIOSH-approved dust respirator or an appropriate engineering control such as a chemical fume hood.[1] - Protective Clothing: A lab coat or overalls, and a PVC apron.[1]
Handling Solutions of this compound - Gloves: Nitrile rubber gloves (thickness >0.11 mm).[3] - Eye/Face Protection: Safety glasses with side shields or goggles.[5] - Protective Clothing: A lab coat is mandatory.
Spill Cleanup - Gloves: Double-gloving with nitrile rubber gloves. - Eye/Face Protection: A full-face shield.[4] - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. - Protective Clothing: A disposable gown, shoe covers, and a PVC apron.[1]
Waste Disposal - Gloves: Nitrile rubber gloves. - Eye/Face Protection: Safety glasses with side shields. - Protective Clothing: A lab coat.

Operational Plan: Step-by-Step Handling of this compound

This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to use.

  • Preparation and Pre-Handling:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Verify that the safety shower and eyewash station are accessible and operational.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][4]

    • Since this compound is light-sensitive, minimize exposure to light by using amber vials or covering containers with foil.[1][4]

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • When weighing the solid, use a spatula and handle it gently to prevent aerosolization.

    • For creating solutions, add the solvent to the solid slowly. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Post-Handling and Cleanup:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][7]

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]

    • Contaminated reusable items, such as lab coats, should be professionally laundered. Leather items like shoes and belts that become contaminated should be discarded.[1]

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3]

  • Segregation and Collection:

    • Solid waste (e.g., contaminated gloves, wipes, and plasticware) should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[8]

    • Liquid waste (e.g., unused solutions) should be collected in a sealed, properly labeled, and leak-proof container. Do not pour this compound waste down the drain.[3][9]

    • Empty this compound containers are still considered hazardous.[1] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. If recycling is not possible through the supplier, the container should be punctured to prevent reuse.[1]

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.[1]

    • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the contents.

  • Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office.

This compound Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Bergapten_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Review SDS & SOP Gather_PPE Gather Required PPE Prep->Gather_PPE Check_Safety Check Safety Equipment Gather_PPE->Check_Safety Don_PPE Don PPE Check_Safety->Don_PPE Weigh_Aliquot Weighing/Aliquoting (in fume hood) Don_PPE->Weigh_Aliquot Prepare_Solution Solution Preparation Weigh_Aliquot->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Doff_PPE Doff & Dispose of PPE Experiment->Doff_PPE Segregate_Waste Segregate Waste (Solid & Liquid) Experiment->Segregate_Waste Decontaminate Decontaminate Surfaces Doff_PPE->Decontaminate Wash_Hands Wash Hands Decontaminate->Wash_Hands Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose Dispose via EHS Store_Waste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bergapten
Reactant of Route 2
Reactant of Route 2
Bergapten

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.